Avanbulin

Catalog No.
S548169
CAS No.
798577-91-0
M.F
C20H17N7O2
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avanbulin

CAS Number

798577-91-0

Product Name

Avanbulin

IUPAC Name

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile

Molecular Formula

C20H17N7O2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)

InChI Key

LSFOZQQVTWFMNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N

solubility

Soluble in DMSO, not in water

Synonyms

BAL27862; BAL-27862; BAL 27862; Avanbulin

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N

The exact mass of the compound 3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile is 387.14437 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin exerts its effects by directly targeting tubulin and disrupting microtubule dynamics. Key experimental findings and methodologies are summarized below.

Aspect Experimental Findings Key Experimental Protocols (In Vitro)

| Tubulin Binding & Inhibition | Inhibits tubulin polymerization with an IC50 of 1.4 µM at 37°C. Binds to unassembled tubulin with an apparent dissociation constant (Kd) of 244 nM [1] [2]. | Tubulin Assembly Assay: Turbidity measurement of tubulin polymerization at 37°C in the presence of the inhibitor [1] [2]. Binding Kinetics: Determined via methods like isothermal titration calorimetry or competitive binding assays [2]. | | Cellular Phenotypes | Induces mitotic arrest at the G2/M phase, causes mitotic spindle collapse, and triggers apoptotic cell death [1] [3]. | Immunofluorescence: Cells (e.g., HeLa) stained for α-tubulin and DNA to visualize spindle morphology [1]. Cell Cycle Analysis: Flow cytometry of propidium iodide-stained cells [3]. Apoptosis Assay: Flow cytometry using Annexin V staining [3]. | | Antiproliferative Activity | Potent growth inhibition across a panel of 23 tumor cell lines with a median relative IC50 of 13.8 nM after 96 hours of exposure [1]. | Cell Viability Assay: Standard MTT assay after 72-96 hours of drug treatment [1] [3]. |

The binding of this compound to the colchicine site triggers a cascade of cellular events, which can be visualized in the following pathway.

G This compound This compound TubulinDimer Tubulin Heterodimer This compound->TubulinDimer Binds to Colchicine Site MicrotubuleDestab Microtubule Destabilization TubulinDimer->MicrotubuleDestab SpindleDisrupt Mitotic Spindle Disruption MicrotubuleDestab->SpindleDisrupt SAC_Activation Spindle Assembly Checkpoint (SAC) Activation SpindleDisrupt->SAC_Activation MitoticArrest Mitotic Arrest (G2/M Phase) SAC_Activation->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis EB1_Node High EB1 Protein Expression EB1_Node->Apoptosis Potential Biomarker for Enhanced Sensitivity

This compound's mechanism of action leads from microtubule destabilization to apoptotic cell death, with EB1 expression as a potential sensitivity marker.

Clinical Development of the Prodrug Listhis compound

To overcome solubility challenges for clinical administration, the prodrug listhis compound (BAL101553) was developed [4]. Clinical trials have investigated different intravenous infusion methods.

Trial Focus Key Findings Clinical Implications
2-Hour Infusion (NCT012, 2010) Maximum Tolerated Dose (MTD): 60 mg/m²; Recommended Phase 2 Dose (RP2D): 30 mg/m². Dose-limiting toxicities were reversible neurological effects (gait disturbance, neuropathy) and asymptomatic myocardial injury [4]. Established a well-tolerated RP2D. Side effects were consistent with the drug's vascular-disrupting properties [4].
48-Hour Infusion (NCT02895360) RP2D: 70 mg/m². Prolonged infusion allowed higher total exposure while minimizing peak-concentration (Cmax) related vascular toxicity. Well-tolerated with early signs of efficacy [5]. This administration schedule optimizes the drug's efficacy (AUC-driven) while reducing its vascular side effects (Cmax-driven) [5].

Research Use & Potential Biomarkers

In a research context, this compound is defined as a potent tool compound. Evidence suggests that the expression of end-binding protein 1 (EB1), a microtubule-associated protein, may be a potential biomarker for tumor sensitivity to listhis compound/avanbulin [5] [3].

References

Mechanism of Action and Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin's anti-tumor activity is multi-faceted, targeting both cancer cells and the tumor microenvironment.

  • Microtubule Destabilization: this compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. This disrupts the formation of the mitotic spindle during cell division [1] [2] [3].
  • Spindle Assembly Checkpoint Activation: The disrupted spindle activates the spindle assembly checkpoint, arresting cell cycle progression at the G2/M phase. This sustained arrest ultimately triggers apoptosis (programmed cell death) [1] [3].
  • Activity in Resistant Cancers: Preclinical studies show that this compound remains active in human cancer models resistant to other Microtubule-Targeting Agents (MTAs) like taxanes and vinca alkaloids. This activity is effective against tumors with resistance mechanisms such as P-glycoprotein overexpression [2].
  • Effects on Tumor Microenvironment: Beyond direct cytotoxicity, this compound disrupts the tumor microvasculature (vascular disrupting effect) and can inhibit the migration and invasion of cancer cells, such as glioblastoma stem-like cells [1] [3] [4].

The diagram below illustrates this multi-level mechanism.

G This compound This compound Tubulin_Dimer Tubulin_Dimer This compound->Tubulin_Dimer Binds to Colchicine Site Microtubule_Disruption Microtubule_Disruption Tubulin_Dimer->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Activates Spindle Assembly Checkpoint Vascular_Disruption Vascular_Disruption Microtubule_Disruption->Vascular_Disruption Disrupts Endothelial Cytoskeleton Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Sustained G2/M Arrest

Quantitative Biochemical and Cellular Data

The tables below summarize key quantitative data from experimental studies.

Table 1: Biochemical and In Vitro Profiling of this compound

Parameter Value Experimental Context Citation
Tubulin Assembly IC₅₀ 1.4 µM Inhibition of tubulin assembly at 37°C [5]
Binding Affinity (Kd) 244 nM Apparent Kd for tubulin binding [5]
Proliferation IC₅₀ (Median) 13.8 nM 96-hour assay across 23 human tumor cell lines [5]
Migration Inhibition 6 - 20 nM Inhibited migration of GBM6 & GBM9 cells [5]

Table 2: Key Findings from Preclinical and Clinical Studies

Model/Study Type Key Finding Notes Citation
Patient-Derived Xenograft (PDX) Survival extension in 9 of 14 GBM models Activity irrespective of MGMT status; synergy with radiotherapy [3]
Phase 1/2a Clinical (IV) Disease control rate of 26.3% In patients with advanced solid tumors [2]
Phase 2a Clinical (IV, 48-hr infusion) Partial response in one GBM patient >90% tumor area reduction; another patient with stable disease for 8 cycles [1]
Mouse Glioma Models Synergy with anti-CD40 immunotherapy Efficacy in immune checkpoint blockade-resistant models [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are methodologies for key experiments.

Tubulin Binding and Polymerization Assay [5]
  • Objective: To quantify the inhibition of tubulin polymerization by this compound.
  • Procedure:
    • Reaction Mixture: Purified tubulin is incubated in a polymerization buffer (typically containing GTP and glycerol) at 37°C.
    • Drug Treatment: this compound is added at various concentrations (e.g., 0-4 µM). A vehicle control and a reference compound control (e.g., colchicine) should be included.
    • Measurement: Tubulin polymerization is monitored in real-time by measuring the increase in turbidity (optical density) at 340 nm using a spectrophotometer.
    • Data Analysis: The IC₅₀ value (concentration that inhibits 50% of maximal polymerization) is calculated from the dose-response curve.
  • Key Notes: The assay temperature is critical, as polymerization is temperature-dependent.
Cell Proliferation/Cytotoxicity Assay [5]
  • Objective: To determine the potency of this compound in inhibiting cancer cell growth.
  • Procedure:
    • Cell Plating: A panel of cancer cell lines (e.g., 23 lines including RD, SJ-GBM2) are plated in 96-well plates.
    • Drug Treatment: After cell attachment, this compound is added over a concentration range (e.g., 0.1 nM to 1.0 µM). Each concentration should be tested in multiple replicates.
    • Incubation: Cells are incubated with the drug for a sustained period, typically 96 hours.
    • Viability Readout: Cell viability is assessed using a standard method like the MTT or Alamar Blue assay.
    • Data Analysis: Dose-response curves are generated, and the relative IC₅₀ value for each cell line is calculated. The median IC₅₀ across the panel is reported.
  • Key Notes: This protocol is standard for assessing anti-proliferative effects across diverse tumor types.
In Vivo Efficacy Study in PDX Models [3]
  • Objective: To evaluate the anti-tumor activity of listhis compound (the prodrug) in preclinical models of glioblastoma.
  • Procedure:
    • Model Establishment: Glioblastoma patient-derived xenograft (PDX) tumors are implanted intracranially or subcutaneously in immunodeficient mice.
    • Dosing: Once tumors are established, mice are treated with listhis compound. A common regimen is daily oral administration.
    • Combination Therapy: To test for synergy, listhis compound can be administered concomitantly with standard therapies like radiotherapy (RT) and temozolomide (TMZ).
    • Endpoint: The primary endpoint is overall survival, measured as the time from treatment initiation until a predefined humane endpoint is reached. Tumor growth inhibition is also assessed in subcutaneous models.
  • Key Notes: Using a panel of PDX models, rather than a single cell line, helps capture the heterogeneity of human glioblastoma and provides more clinically relevant data.

Clinical Development and Future Directions

The development of this compound/listhis compound is focused on overcoming key limitations of existing MTAs.

  • Administration Form: The prodrug listhis compound allows for both intravenous (IV) and oral administration, offering clinical flexibility [1] [6].
  • Dosing Strategy: Pharmacokinetic data indicated that continuous IV infusion (e.g., 48-hour) achieves higher drug exposure (AUC) with lower peak concentrations (Cmax), thereby improving the therapeutic window by maximizing anti-proliferative effects while minimizing acute vascular toxicity [1].
  • Brain Penetration: A critical feature for its application in glioblastoma, listhis compound and this compound have demonstrated favorable penetration of the blood-brain barrier in preclinical models [3] [6].
  • Biomarker Development: Clinical trials have shown that while responses to listhis compound can be remarkable in a subset of patients (e.g., tumor disappearance or long-term disease stabilization), they are not universal. Future research is directed at identifying predictive biomarkers or gene signatures to select patients most likely to benefit from therapy [6].

References

Tubulin Binding Mechanism and Structural Basis

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin (BAL27862) reversibly binds to tubulin dimers at the colchicine-binding site, which is located at the intradimer interface between α and β-tubulin [1] [2]. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting microtubule organization [1].

  • Binding Site and Specificity: X-ray crystallography structures confirm that this compound occupies the same site as colchicine but exhibits a distinct binding mode and kinetic profile [2]. It competes with colchicine for binding but does not induce tubulin oligomerization, a effect associated with some other tubulin-binding drugs [2].
  • Functional Consequences: By binding to tubulin, this compound potently inhibits microtubule formation, leading to activation of the spindle assembly checkpoint, arrest of the cell cycle at the G2/M phase, and ultimately, promotion of tumor cell death [1] [3].

The table below summarizes key quantitative data on this compound's tubulin-binding properties:

Parameter Value Experimental Context
Tubulin Assembly Inhibition (IC₅₀) 1.4 µM In vitro at 37°C [2]
Dissociation Constant (Kd) 244 ± 30 nM Binding to unassembled tubulin [2]
Binding Stoichiometry 1 mol/mol tubulin Binding to unassembled tubulin [2]
Molecular Weight 387.39 g/mol [4]

Experimental Protocols for Investigating Binding

The binding mechanism of this compound to tubulin was elucidated through a combination of biochemical, cellular, and structural biology techniques.

  • Tubulin Binding and Assembly Assays:

    • Protocol: The inhibition of tubulin polymerization is measured in vitro by monitoring the increase in turbidity at 350 nm when a solution of purified tubulin is incubated at 37°C in the presence or absence of the drug [2].
    • Application: This assay determined the IC₅₀ value for this compound's inhibition of microtubule formation [2].
  • Competition Binding Assays:

    • Protocol: Techniques like differential spectroscopy or isothermal titration calorimetry can be used. Tubulin is incubated with a known binder (e.g., colchicine) and this compound to observe competition for the binding site [2].
    • Application: These experiments demonstrated that this compound and colchicine compete for binding, confirming the shared binding site, but with distinct kinetics [2].
  • X-ray Crystallography:

    • Protocol: Crystals of the tubulin-drug complex are grown and analyzed. The electron density map derived from X-ray diffraction data reveals the precise atomic-level interactions between the drug and the tubulin protein [2].
    • Application: This method provided the high-resolution structure of the tubulin-avanbulin complex, visually confirming its binding at the colchicine site and allowing a direct comparison with the binding mode of colchicine itself [2].

Mechanism of Action and Cellular Pathway

The following diagram illustrates the cascade of cellular events triggered by this compound binding to tubulin, based on findings from multiple preclinical and clinical studies [1] [3] [2]:

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site MicrotubuleDestab Microtubule Destabilization Tubulin->MicrotubuleDestab Inhibits Polymerization SpindleCheckpoint Spindle Assembly Checkpoint Activation MicrotubuleDestab->SpindleCheckpoint MitoticArrest Mitotic Arrest SpindleCheckpoint->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis EB1_Effect EB1 Protein Expression (Potential Biomarker) EB1_Effect->Apoptosis Associated with Enhanced Response

This compound's mechanism of action from tubulin binding to induction of cell death, with EB1 as a potential biomarker.

Differentiation from Other Microtubule-Targeting Agents

This compound represents a distinct class of microtubule-targeting agent (MTA) with potential advantages over traditional drugs.

  • Overcoming Resistance: this compound has demonstrated antitumor activity in preclinical models resistant to standard MTAs like taxanes (which bind the taxane site) and vinca alkaloids (which bind the vinca site), as well as in models expressing the multidrug resistance pump MDR1 [5] [3].
  • Dual Mechanism of Action: Beyond directly killing tumor cells, this compound also disrupts the tumor vasculature, providing an additional anti-tumor mechanism [1] [3].
  • Predictive Biomarker - EB1: The microtubule-associated protein End-Binding protein 1 (EB1) has been identified as a potential predictive biomarker. Tumors with high EB1 expression may be more sensitive to listhis compound/avanbulin, a correlation observed in glioblastoma models and under investigation in clinical trials [1] [5].

Current Status and Future Directions

The water-soluble prodrug of this compound, listhis compound (BAL101553), was developed to enable intravenous and oral administration [1] [6]. It has been evaluated in several clinical trials (NCT02490800, NCT02895360, NCT03250299) for solid tumors and glioblastoma, demonstrating a manageable safety profile and encouraging efficacy in a subset of patients [1] [7] [6]. Future development aims to optimize its clinical use, including through combination therapies with radiotherapy and the validation of EB1 as a companion biomarker to identify patients most likely to respond [1] [3] [7].

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin's antitumor activity stems from its unique disruption of microtubule dynamics, which affects both tumor cells and their microenvironment.

Microtubule Destabilization

This compound binds reversibly to the colchicine site on tubulin heterodimers. This binding inhibits the polymerization of tubulin into microtubules and disrupts the organization of existing microtubules [1] [2] [3]. Microtubules are critical components of the cytoskeleton essential for cell division, intracellular transport, and cell shape maintenance. Disrupting them activates the spindle assembly checkpoint, arrests the cell cycle at the G2/M phase, and can lead to apoptotic cell death [4] [3].

The following diagram illustrates the mechanism of action of this compound and its prodrug, listhis compound.

G This compound Mechanism of Action Listhis compound Listhis compound This compound This compound Listhis compound->this compound Conversion In Vivo TubulinBinding Binds Tubulin at Colchicine Site This compound->TubulinBinding MicrotubuleDisruption Inhibits Microtubule Polymerization TubulinBinding->MicrotubuleDisruption MitoticArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->MitoticArrest VascularEffect Disrupts Tumor Vasculature MicrotubuleDisruption->VascularEffect Apoptosis Induces Apoptosis MitoticArrest->Apoptosis

Antitumor and Vascular Effects

Preclinical studies demonstrate that this compound's mechanism extends beyond direct cytotoxicity to proliferating cells.

  • Broad-Spectrum Antiproliferative Activity: this compound has shown significant antitumor activity in a wide panel of human cancer models, including those resistant to standard therapies. This activity is not hampered by common resistance mechanisms like P-glycoprotein overexpression [3].
  • Vascular-Disrupting Activity: Treatment with this compound affects the tumor microenvironment by reducing tumor microvasculature, suggesting a dual action on both refractory tumor cells and vascular cells [2] [3].

Clinical Application and Trial Data

Clinical research has focused on evaluating the safety and efficacy of its prodrug, listhis compound, in patients with advanced cancers.

Dosing, Safety, and Efficacy

Clinical trials have investigated both intravenous (IV) and oral formulations of listhis compound.

  • Intravenous Dosing: An initial phase 1/2a study established the recommended Phase 2 dose (RP2D) for a 2-hour IV infusion as 30 mg/m² due to dose-limiting neurological and vascular side effects at higher doses [3]. A subsequent study explored a 48-hour continuous IV infusion at 70 mg/m², which was well-tolerated and achieved higher drug exposure while minimizing peak-concentration toxicities [2].
  • Oral Dosing: A phase 1/2a study determined the maximum tolerated dose (MTD) for oral listhis compound was 30 mg/day for patients with glioblastoma. The most common treatment-related adverse events were nausea, fatigue, and hyponatremia [1].
  • Antitumor Activity: Clinical trials have reported promising activity in a subset of patients with recurrent glioblastoma. In the phase 1/2a study of oral listhis compound, a subset of patients with recurrent refractory grade 4 astrocytoma or glioblastoma showed "profound, durable responses," with two patients remaining on treatment for over four years [1] [5]. Another trial using a 48-hour IV infusion reported one glioblastoma patient with a partial response (>90% tumor reduction) [2].

The table below summarizes key efficacy outcomes from clinical trials.

Trial / Cohort Dosing Regimen Efficacy Observations
Phase 1/2a (Oral) - GBM/HGG [1] [5] 30 mg/day, oral Durable responses in a subset; one complete response; one partial response; two patients on treatment >4 years.
Phase 2a (IV) - Glioblastoma [2] 70 mg/m², 48-hr infusion One patient with partial response (>90% area reduction); one patient with stable disease.
Phase 2a (IV) - Ovarian Cancer [2] 70 mg/m², 48-hr infusion Three patients with stable disease and lesion size reductions after two cycles.

Predictive Biomarker Research

A significant focus of recent research is identifying biomarkers to predict which patients are most likely to respond to listhis compound.

  • End-Binding Protein 1 (EB1): EB1, a microtubule plus-end-tracking protein, has been proposed as a predictive biomarker. Preclinical data suggests that EB1 sensitizes microtubules to the action of microtubule-interacting agents [1]. In an orthotopic mouse model of glioblastoma, mice with EB1-high tumors showed significantly longer survival after listhis compound treatment than those with EB1-downregulated tumors [1] [6].
  • Research Status: The phase 1/2a study of oral listhis compound reported the description of a "response-predictive molecular signature," which includes EB1 status, warranting further exploration [1] [6].

Experimental Protocols for Preclinical Research

For scientists investigating this compound in laboratory settings, key experimental approaches from the literature include the following.

In Vitro Antiproliferative Assay

This protocol measures the direct effect of this compound on cancer cell proliferation [2] [3].

  • Cell Lines: Use a panel of human cancer cell lines, including variants selected for resistance to taxanes or vinca alkaloids.
  • Drug Treatment: Expose cells to this compound at a range of concentrations.
  • Incubation: Incubate for a defined period (e.g., 72 hours).
  • Viability Readout: Quantify cell proliferation and viability using a standard assay like MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
Microtubule Organization Analysis (Immunofluorescence)

This method visualizes the impact of this compound on the cytoskeleton [7].

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere.
  • Drug Treatment: Treat cells with this compound at the desired concentration. A vehicle (e.g., DMSO) serves as a negative control, while a known microtubule destabilizer (e.g., nocodazole) is a positive control.
  • Fixation and Permeabilization: Fix cells with paraformaldehyde (e.g., 4%) and permeabilize with Triton X-100.
  • Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. A counterstain like DAPI is used for the nucleus.
  • Imaging and Analysis: Visualize microtubule structure using a fluorescence or confocal microscope. Compare the organized network in control cells to the disrupted, diffuse staining in this compound-treated cells.

Conclusion and Future Directions

This compound represents a novel microtubule-destabilizing agent with a distinct binding site and a promising ability to overcome multidrug resistance. Current clinical research, primarily through its prodrug listhis compound, is focused on treating aggressive cancers like glioblastoma.

The future clinical utility of this compound/listhis compound will likely be guided by biomarker-driven patient selection, particularly through the validation of EB1 and other components of the identified molecular signature [1] [5]. Its oral bioavailability and ability to penetrate the brain make it a valuable candidate for treating central nervous system tumors [1] [5].

References

Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of avanbulin and its prodrug.

Property Description
Drug Name This compound (BAL27862) [1] [2]
Prodrug Name Listhis compound (BAL101553) [1] [2]
Chemical Relationship Listhis compound is a water-soluble lysine prodrug of this compound [1] [3]
Molecular Target Tubulin heterodimer [1] [2]
Binding Site Colchicine-binding site [1] [2]
Primary Mechanism Microtubule destabilization, inhibition of microtubule assembly, leading to activation of the spindle assembly checkpoint and apoptosis [1] [2]
Key Differentiator Demonstrated activity in preclinical models resistant to taxanes and vinca alkaloids, and in models with MDR1 overexpression [2]

Experimental & Clinical Data

Key quantitative findings from preclinical and clinical studies are summarized in the following table.

Study Aspect Findings & Details
In Vitro Anti-lymphoma Activity (DLBCL) Median IC~50~ ~10 nM in both ABC- and GCB-DLBCL cell lines. Apoptosis induction observed within 24-48 hours of treatment [2].
Clinical Dosing (IV) Recommended Phase 2 dose (RP2D) for 48-hour IV infusion: 70 mg/m² on Days 1, 8, and 15 of a 28-day cycle [1].
Clinical Dosing (Oral) Maximum Tolerated Dose (MTD) for daily oral administration: 30 mg/day for patients with brain tumors; 16 mg/day for patients with solid tumors [3].
Clinical Efficacy (IV) Glioblastoma cohort: One patient with partial response (>90% tumor reduction); one with stable disease over 8 cycles. Ovarian cancer cohort: Three patients with stable disease and lesion reductions [1].
Clinical Efficacy (Oral) "Profound, durable responses in a subset of patients with recurrent refractory grade 4 astrocytoma or glioblastoma" [3].
Predictive Biomarker High tumor expression of End-Binding Protein 1 (EB1) is associated with enhanced response to listhis compound in preclinical and clinical data [3] [2].

Detailed Experimental Protocols

Based on the studies, here are methodologies for key experiments.

  • In Vitro Anti-proliferation and Apoptosis Assay (Lymphoma) [2]

    • Cell Seeding: DLBCL cell lines are seeded in 96-well plates at a density of 50,000 cells/mL.
    • Drug Exposure: Cells are treated with increasing concentrations of this compound using a digital dispenser.
    • Viability Measurement: After 72 hours, cell viability is assessed using the MTT assay.
    • Apoptosis Monitoring: For real-time apoptosis tracking, cells are co-treated with this compound and Annexin V green dye, then monitored in a live-cell imaging system (e.g., Incucyte) with images taken every 4 hours for 72 hours.
    • Cell Cycle Analysis: After 24, 48, and 72 hours of drug exposure, cells are fixed, permeabilized with ethanol, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
  • Clinical Trial Protocol (Phase 2a, IV Infusion) [1]

    • Patient Population: Adults with platinum-resistant/refractory ovarian cancer or glioblastoma at first recurrence.
    • Drug Administration: Listhis compound is administered as a 48-hour continuous intravenous infusion at 70 mg/m² via an elastomeric pump on Days 1, 8, and 15 of a 28-day cycle.
    • Tumor Response Assessment: Tumor imaging (CT/MRI) is performed at screening and prior to every even-numbered cycle. Response is evaluated using RECIST v1.1 criteria for ovarian cancer and RANO criteria for glioblastoma.

Visualizing the Mechanism and Development Pathway

The following diagrams, created with DOT language, illustrate the drug's mechanism and development workflow.

bal_mechanism Listhis compound Listhis compound This compound This compound Listhis compound->this compound  Conversion   Tubulin Tubulin This compound->Tubulin  Binds Colchicine Site   Microtubule_Destab Microtubule_Destab Tubulin->Microtubule_Destab  Inhibits Polymerization   G2M_Arrest G2M_Arrest Microtubule_Destab->G2M_Arrest  Activates SAC   Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound's mechanism of action from prodrug to apoptosis induction.

development_pathway Preclinical Preclinical Phase1_IV Phase1_IV Preclinical->Phase1_IV  2-hr Infusion   Phase2a_IV Phase2a_IV Phase1_IV->Phase2a_IV  Switch to 48-hr Infusion   Phase1_2a_Oral Phase1_2a_Oral Phase1_IV->Phase1_2a_Oral  High Oral Bioavailability   Biomarker Biomarker Phase1_2a_Oral->Biomarker  EB1 Association  

Key clinical development milestones and rationales for listhis compound.

Key Scientific Insights for Researchers

  • Overcoming Resistance: A key promise of this compound is its activity in preclinical models resistant to other microtubule-targeting agents (e.g., taxanes, vinca alkaloids) and in models overexpressing the MDR1 efflux pump [2]. This suggests a potential to overcome common resistance mechanisms.
  • Dual Antitumor Action: Beyond direct cytotoxicity via mitosis inhibition, the drug also affects the tumor microenvironment by reducing tumor microvasculature, indicating a potential dual mechanism [1] [3].
  • Route-Dependent Toxicity Profile: Initial 2-hour IV infusion caused dose-limiting vascular toxicity related to high peak concentration (C~max~). Switching to a 48-hour continuous infusion allowed for higher overall exposure (AUC) while avoiding significant vascular toxicity, highlighting the critical role of administration schedule [1] [3].
  • Biomarker-Driven Strategy: The association between high EB1 expression and improved response to listhis compound in glioblastoma models and patient specimens provides a strong rationale for a biomarker-stratified development strategy [3] [2].

References

Core Mechanism of Action & Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin (BAL27862) is a synthetic microtubule-targeting agent (MTA). Its mechanism is distinct from taxanes and vinca alkaloids, as it reversibly binds to the colchicine site on β-tubulin, inhibiting microtubule formation and disrupting the cytoskeleton. This leads to mitotic arrest and induction of apoptosis [1] [2]. Its prodrug, listhis compound (BAL101553), is water-soluble and has high oral bioavailability, facilitating clinical development [1].

The table below summarizes key quantitative data for this compound.

Parameter Value Experimental Context Citation
Tubulin Assembly IC₅₀ 1.4 µM Inhibition of tubulin polymerization in vitro at 37°C [2]
Binding Affinity (Kd) 244 nM Binding to tubulin, similar to colchicine [2]
Cytotoxicity (Median IC₅₀) 13.8 nM 96-hour proliferation assay across 23 solid tumor cell lines [2]
Apoptosis Induction ~10 nM (IC₅₀) Induction in DLBCL cell lines within 24-48 hours [3]
Clinical MTD (RP2D) 30 mg/day (oral) Maximum Tolerated Dose/Recommended Phase 2 Dose for daily oral listhis compound in patients with brain tumors [1]

Mechanism of Action and Biomarker

The diagram below illustrates the core mechanism of this compound and its relationship with the potential biomarker EB1.

G Listhis compound Listhis compound (Oral Prodrug) This compound This compound (Active Form) Listhis compound->this compound Conversion TubulinDimers Free Tubulin Heterodimers This compound->TubulinDimers Binds Colchicine Site Microtubules Microtubule Polymer This compound->Microtubules 1. Inhibits Assembly MitoticArrest Mitotic Arrest & Apoptosis This compound->MitoticArrest 3. Triggers TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers 2. Disrupts Dynamics Microtubules->MitoticArrest Normal Function Microtubules->MitoticArrest 3. Triggers EB1_Node High EB1 Expression EB1_Node->this compound Predicts Sensitivity

Figure 1: Mechanism of action of this compound/listhis compound. The orally administered prodrug listhis compound is converted to the active compound this compound. This compound binds to tubulin dimers at the colchicine-binding site, inhibiting their polymerization into microtubules and disrupting existing microtubule dynamics. This disruption leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis). Evidence suggests that high expression of the microtubule-associated protein EB1 may predict enhanced tumor sensitivity to this agent [1] [3].

Key Experimental Protocols for Preclinical Research

For researchers aiming to validate the activity of tubulin polymerization inhibitors like this compound, the following core methodologies are essential.

Tubulin Polymerization Assay *In Vitro*

This is the primary biochemical assay to directly quantify a compound's effect on microtubule dynamics [4].

  • Principle: The assay monitors the increase in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Inhibitors will reduce the rate and extent of this polymerization.
  • Key Reagents: Highly purified tubulin (often from mammalian brain), GTP, suitable buffer (e.g., MES or PIPES with glycerol and Mg²⁺) [4].
  • Procedure:
    • Prepare a reaction mixture containing tubulin (typically 2-3 mg/mL) and GTP in polymerization buffer.
    • Dispense the mixture into a multi-well plate and pre-incubate at 4°C.
    • Transfer the plate to a pre-warmed spectrophotometer or fluorometer at 37°C to initiate polymerization.
    • Continuously record the absorbance at 350 nm (turbidity) or fluorescence intensity (if using a fluorescent probe) for 60-90 minutes.
    • Include control wells with a known inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel).
  • Data Analysis: The resulting polymerization curve allows for qualitative assessment of inhibitory activity and quantitative calculation of IC₅₀ values [4].
Cell-Based Cytotoxicity and Apoptosis Assays

These assays determine the functional consequences of tubulin inhibition in live cells.

  • Proliferation/Cytotoxicity (IC₅₀ Determination):

    • Protocol: Seed tumor cells in 96-well plates and treat with a concentration gradient of this compound for 72-96 hours. Cell viability is measured using methods like MTT or MTS assay [2].
    • Output: Dose-response curves are analyzed to calculate the half-maximal inhibitory concentration (IC₅₀).
  • Apoptosis Analysis:

    • Protocol: Treat cells with this compound and monitor apoptosis over 24-72 hours using Annexin V staining in a live-cell imaging system (e.g., Incucyte). This allows for real-time tracking of cell death and proliferation [3].
    • Cell Cycle Analysis: In parallel, fixed cells can be stained with propidium iodide and analyzed by flow cytometry to confirm accumulation in the G2/M phase [3] [5].

Clinical Translation and Research Considerations

  • Clinical Status: As of 2025, the prodrug listhis compound is in Phase 1/2a clinical trials (NCT02490800) for solid tumors and recurrent glioblastoma. The recommended Phase 2 dose for daily oral administration in brain tumor patients is 30 mg [1].
  • Biomarker Strategy: The microtubule-associated protein End-Binding Protein 1 (EB1) has been identified as a potential predictive biomarker. Preclinical and early clinical data suggest that tumors with high EB1 expression may be more sensitive to listhis compound, providing a strategy for patient stratification [1] [3].
  • Safety Profile: In clinical studies, the most common treatment-related adverse events were nausea and fatigue. Dose-limiting toxicities included reversible hyponatremia and neurological effects like confusion and hallucinations at higher doses [1].

References

Mechanism of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin's mechanism stems from binding the colchicine site on tubulin, disrupting microtubule dynamics. The experimental data below provides context for its effects.

Quantitative Tubulin Binding and Antiproliferative Activity The following table shows representative data for a class of synthetic CBSIs, illustrating the high-affinity binding and potent biological activity that compounds like this compound are designed to achieve [1].

Compound Tubulin Binding Affinity (K(_b), M(^{-1})) Antiproliferative IC(_{50}) Key Cellular Effects
High-affinity CBSI (e.g., TUB075 derivative) ( 2.87 \times 10^{8} ) (Highest reported for a CBSI) [1] nM range (e.g., ~0.08-0.19 μM) [1] G2/M cell cycle arrest, induction of apoptosis [1]
This compound (BAY-94-9392) Information not specified in search results Information not specified in search results Vascular disruption (collapse of pre-formed endothelial networks), inhibition of endothelial cell migration [2] [1]

Experimental Protocol for Key In Vitro Assays

Researchers typically validate the activity of CBSIs like this compound through the following key experiments:

  • Tubulin Binding Assay

    • Objective: Quantify the binding affinity of a compound to purified tubulin [1].
    • Method: A common method involves measuring the change in fluorescence when a compound binds to tubulin. The association constant ((K_b)) can be determined, for example, by comparing the compound's fluorescence in the presence and absence of tubulin [1].
  • Antiproliferative Assay (Cell Viability)

    • Objective: Determine the compound's ability to inhibit cancer cell proliferation [1].
    • Method: Cells are incubated with serial dilutions of the compound for a set period. Viability is measured using reagents like MTT or WST-1, which are metabolized by live cells. The IC(_{50}) value is calculated from the dose-response curve [1].
  • Cell Cycle Analysis by Flow Cytometry

    • Objective: Confirm antimitotic activity by assessing cell cycle distribution [1].
    • Method: Treated cells are fixed, stained with a DNA-binding dye, and analyzed by flow cytometry. An increase in the G2/M population indicates mitotic arrest [1].
  • In Vitro Vascular Disruption Assay

    • Objective: Evaluate the compound's VDA potential [1].
    • Method: Endothelial cells are co-cultured with fibroblasts to form 3D capillary-like networks. The compound is added, and network integrity is visualized and quantified over time using microscopy. Destruction of the networks indicates vascular disruption activity [1].

Visualization of Mechanism and Discovery Workflow

The diagram below illustrates the mechanistic pathway through which this compound and other CBSIs exert their antitumor effects.

Compound This compound/CBSI Tubulin Binds Colchicine Site on β-Tubulin Compound->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Effects Cellular Effects Polymerization->Effects MitoticArrest Mitotic Arrest Effects->MitoticArrest VascularDisrupt Vascular Disruption Effects->VascularDisrupt Apoptosis Induces Apoptosis Effects->Apoptosis Outcome Antitumor Efficacy MitoticArrest->Outcome VascularDisrupt->Outcome Apoptosis->Outcome

Mechanism of action for colchicine-site binding inhibitors like this compound.

The typical structure-based drug discovery workflow for optimizing high-affinity CBSIs is shown below.

Start X-ray Crystallography of Ligand-Tubulin Complex A Analysis of Binding Site Start->A B Structure-Based Ligand Design A->B C Synthesis of New Derivatives B->C D In Vitro Profiling: Binding & Efficacy C->D E Lead Optimization D->E

Structure-based drug design cycle for optimizing colchicine-site binders.

Future Directions and Considerations

While this compound represents a promising approach, several challenges and opportunities exist in the development of CBSIs:

  • Overcoming Toxicity: A primary challenge is managing potential systemic toxicity, a known issue with antimitotic agents. Research focuses on improving the therapeutic window [2] [3].
  • Leveraging the VDA Effect: The unique VDA mechanism offers a complementary approach to antiangiogenic drugs for starving tumors [2] [1].
  • Rational Design: The availability of high-resolution tubulin-ligand crystal structures enables the rational design of new derivatives with improved affinity and pharmacological properties [1].

References

Lisavanbulin & Avanbulin: Core Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate key quantitative data and methodological information from the latest clinical trials.

Table 1: Clinical Trial Specifications and Efficacy Outcomes

Aspect Details
Drug Name Lisavanbulin (BAL101553); a prodrug of the active compound This compound (BAL27862) [1] [2].
Mechanism of Action Binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization; disrupts mitotic spindle function and activates the spindle assembly checkpoint [1] [2].
Key Preclinical Finding Demonstrates brain-penetrant properties and activity in patient-derived xenograft models of glioblastoma, including those resistant to standard therapies [1].
Recommended Phase 2 Dose (Oral) 30 mg once daily for patients with high-grade glioma or glioblastoma (GBM) [1].
Reported Efficacy (Oral, Phase 1/2a) Profound, durable responses in a subset of patients with recurrent refractory GBM; one patient with a complete response and another with a partial response (>90% reduction) were reported, with two patients on treatment for over four years [1] [3].
Proposed Biomarker A response-predictive molecular signature was identified and is under further investigation. End-binding protein 1 (EB1) has been explored as a potential predictive biomarker [1].

Table 2: Pharmacokinetic and Safety Profile from Clinical Studies

Parameter / Finding Details
Administration Routes Intravenous (IV) infusion (2-hr and 48-hr) and Oral [1] [2].
Oral Bioavailability The relative oral bioavailability of the active this compound is estimated to be over 80% [1].
Key PK Parameter (Oral) At the 30 mg/day dose in GBM patients: Cycle 1 Day 1 Cmax ~147 ng/mL and AUC₀–inf ~1,575 h∗ng/mL [1].
Dose-Limiting Toxicities (Oral) Hyponatremia (solid tumor patients); CNS effects like hallucinations and confusion (glioma patients at higher doses) [1].
Most Common Treatment-Related AEs Nausea, fatigue, and diarrhea [1].
Maximum Tolerated Dose (MTD) Varies by patient population: 16 mg/day for advanced solid tumors; 30 mg/day for high-grade glioma/GBM [1].

Experimental Protocols & Methodologies

The following outlines the core design of key clinical trials and a preclinical study that informs the biomarker hypothesis.

Phase 1/2a Study of Oral Listhis compound (NCT02490800)

This is a foundational clinical trial for the oral formulation [4] [1].

  • Objective: To determine the Maximum Tolerated Dose (MTD), characterize safety and tolerability of once-daily oral listhis compound, and assess efficacy in patients with solid tumors or recurrent glioblastoma/high-grade glioma.
  • Patient Population: The study enrolled 72 patients: 26 with advanced solid tumors and 46 with high-grade glioma or GBM [1].
  • Study Design: The Phase 1 portion utilized a dose-escalation design across multiple cohorts. Doses started at 2 mg/day and escalated to 35 mg/day. The MTD was defined as the highest dose at which fewer than 33% of patients experienced a Dose-Limiting Toxicity (DLT) in the first cycle [1].
  • Biomarker Assessment: The study included a translational component to identify a response-predictive molecular signature, building on preclinical data suggesting EB1 as a potential biomarker [1].
Phase 2a Study of IV Listhis compound (NCT02895360)

This study investigated a prolonged intravenous infusion schedule to maximize drug exposure while minimizing toxicity [2].

  • Objective: To evaluate the safety, tolerability, and anti-tumor activity of listhis compound administered as a 48-hour intravenous infusion.
  • Dosing Regimen: Patients received listhis compound at 70 mg/m² as a 48-hour IV infusion on Days 1, 8, and 15 of a 28-day cycle [2].
  • Efficacy Assessments: Tumor response was evaluated according to RECIST v1.1 for ovarian cancer patients and RANO criteria for glioblastoma patients [2].
Preclinical Workflow for Biomarker Hypothesis

The following diagram illustrates the logical flow of experiments that led to the proposal of EB1 as a predictive biomarker for listhis compound response [1].

Start Known: EB1 protein links microtubules to cellular structures and regulates dynamics A In vitro studies show EB1 sensitizes microtubules to interacting agents Start->A B Orthotopic mouse GBM model: EB1-high tumors show longer survival with listhis compound vs EB1-low tumors A->B C Proposed Mechanism: Drug action on GBM stem-like cells, inducing differentiation B->C D Hypothesis: EB1 is a predictive biomarker for listhis compound response C->D

Experimental workflow for EB1 biomarker hypothesis.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism involves direct disruption of microtubule dynamics. The following diagram integrates its mechanism with the subsequent cellular signaling events and the proposed biomarker role of EB1.

Drug Oral Listhis compound Conversion Conversion in vivo Drug->Conversion ActiveDrug Active Form: this compound Conversion->ActiveDrug Target Binds Colchicine Site on Tubulin ActiveDrug->Target Effect1 Inhibits Microtubule Polymerization Target->Effect1 Effect2 Disrupts Mitotic Spindle Effect1->Effect2 Outcome1 Activation of Spindle Assembly Checkpoint Effect2->Outcome1 Outcome2 Mitotic Catastrophe & Apoptosis Outcome1->Outcome2 Biomarker EB1 Protein Level (Potential Predictive Biomarker) Biomarker->Effect1 Sensitizes

This compound mechanism of action and biomarker role.

Future Development and Notes

  • Future Development: The Glioblastoma Foundation has acquired listhis compound and plans to drive future research, focusing on validating a gene signature to identify patients most likely to respond to the therapy [3].
  • Important Note: While the clinical data is promising, the efficacy of listhis compound appears to be limited to a subset of patients. The ongoing research aims to define this subgroup precisely using biomarker signatures [1] [3].

References

Avanbulin biological activity overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Avanbulin's primary mechanism is the disruption of the microtubule network, which is critical for cell division, intracellular transport, and maintaining cell shape [1] [2].

  • Target and Binding Site: It binds to the colchicine-binding site on β-tubulin, which is located at the intra-dimer interface between α- and β-tubulin subunits [3] [4]. This binding inhibits the polymerization of tubulin dimers into microtubules [5].
  • Cellular Consequences: The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing arrested cell cycle progression at the G2/M phase [3] [6]. This arrest ultimately triggers apoptosis (programmed cell death) in tumor cells [2] [3].
  • Additional Effects: Beyond direct cytotoxicity, this compound can also disrupt the tumor microenvironment by reducing tumor microvasculature, an effect known as vascular disruption [3] [6]. In glioblastoma models, it has been shown to inhibit the migration and invasion of cancer cells and promote their differentiation [7] [4].

The following diagram illustrates the pathway from this compound's administration to its ultimate biological effects on cancer cells.

G OralAdmin Oral Administration of Listhis compound (Prodrug) Conversion In Vivo Conversion OralAdmin->Conversion ActiveForm This compound (Active Form) Conversion->ActiveForm TubulinBinding Binds Colchicine Site on β-Tubulin ActiveForm->TubulinBinding MicrotubuleDisrupt Inhibits Microtubule Polymerization TubulinBinding->MicrotubuleDisrupt CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisrupt->CellCycleArrest VascularDisrupt Tumor Vascular Disruption MicrotubuleDisrupt->VascularDisrupt Apoptosis Induces Apoptosis (Cell Death) CellCycleArrest->Apoptosis AntiTumorEffect Anti-tumor Activity Apoptosis->AntiTumorEffect VascularDisrupt->AntiTumorEffect

Key Experimental Protocols

To evaluate the biological activity of this compound, several standard in vitro and cellular assays are employed. The methodologies for key experiments are detailed below.

Tubulin Polymerization Assay

This biochemical assay directly measures the compound's ability to inhibit microtubule formation [5] [4].

  • Purified tubulin is incubated in a polymerization buffer (typically containing GTP and glycerol) at 37°C.
  • The test compound (this compound) is added to the reaction mixture. A vehicle control (e.g., DMSO) and a reference inhibitor control (e.g., colchicine) are included.
  • The increase in turbidity (optical density) at 340 nm is monitored over time using a spectrophotometer. As tubulin polymerizes, the solution becomes more turbid.
  • The IC₅₀ value (the concentration that causes 50% inhibition of polymerization) is calculated by comparing the initial rate of polymerization or the maximum turbidity achieved in the presence of the compound to the vehicle control.
Cell Proliferation/Viability Assay

This cellular assay determines the compound's cytotoxicity and anti-proliferative potency [2] [4].

  • Tumor cells are seeded in 96-well plates and allowed to adhere.
  • Cells are exposed to a range of concentrations of this compound for a defined period, typically 72 to 96 hours.
  • Cell viability is quantified using a colorimetric method like the MTT assay or similar, which measures the metabolic activity of living cells.
  • The IC₅₀ value is determined from the dose-response curve, representing the concentration that reduces cell viability by 50% compared to untreated controls.
Cell Cycle Analysis by Flow Cytometry

This assay assesses the impact of this compound on the cell cycle, specifically the arrest at the G2/M phase [2].

  • Cells are treated with this compound for a specified time (e.g., 24-48 hours).
  • After treatment, cells are harvested, fixed, and permeabilized with ethanol.
  • Cellular DNA is stained with a fluorescent dye, such as propidium iodide (PI).
  • The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on fluorescence intensity. An increase in the G2/M population indicates cell cycle arrest.
Assessment of Apoptosis

This experiment confirms the induction of programmed cell death [2].

  • Treated and control cells are harvested.
  • Apoptosis is detected using Annexin V staining. In early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to label these cells.
  • A viability dye (e.g., propidium iodide) is often used simultaneously to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).
  • The percentage of apoptotic cells is quantified using flow cytometry or live-cell imaging systems.

Clinical Activity and Potential Biomarkers

Listhis compound, the prodrug of this compound, has been evaluated in several early-phase clinical trials (Phase 1/2a) in patients with advanced solid tumors and recurrent glioblastoma [7] [3] [6].

Trial Feature Clinical Findings
Administration Intravenous infusion (2-hour or 48-hour) and oral formulation [3] [6]. The oral form has good blood-brain barrier penetration [8].
Safety Profile Manageable; dose-limiting toxicities included neurological effects (gait disturbance, neuropathy) and asymptomatic myocardial injury, consistent with vascular-disrupting properties [3].
Anti-tumor Activity Mixed results overall, with profound and durable responses in a subset of patients [7] [8] [6].
Activity in Glioblastoma In a Phase 2a trial for recurrent glioblastoma, one patient showed a partial response with >90% tumor reduction; another had stable disease [6]. In an oral dosing study, one patient had a complete response (tumor disappearance) and another a partial response; two patients experienced long-term benefit >4 years [7] [8].
Predictive Biomarker Early data suggest that high expression of End-binding protein 1 (EB1), a microtubule-associated protein, may be associated with enhanced sensitivity to this compound [2] [7]. A predictive gene signature is under investigation [8].

This compound represents a distinct class of microtubule-targeting agent with a unique binding mode. Its ability to overcome common resistance mechanisms and its promising activity in treating glioblastoma make it a compelling candidate for further development, particularly in biomarker-selected patient populations [2] [7] [3].

References

Quantitative Data on Avanbulin Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vitro activity data for avanbulin from published research, which is essential for designing your experiments and determining appropriate concentrations.

Assay Type Cell Lines / System Used Reported IC₅₀ / Kd Key Findings Citation
Tubulin Binding Purified tubulin Kd = 244 nM Binds to the colchicine site on tubulin. [1]
Tubulin Assembly Inhibition Purified tubulin at 37°C IC₅₀ = 1.4 µM Potently inhibits microtubule polymerization. [1]
Cell Proliferation (Cytotoxicity) Panel of 23 human tumor cell lines (e.g., RD, TC-71, SJ-GBM2) Median IC₅₀ = 13.8 nM (after 96 hours) Shows broad anti-proliferative activity, including in models resistant to other microtubule-targeting agents. [2] [1]
Cell Migration Inhibition Glioma-initiating cells (GBM6, GBM9) 6 nM and 20 nM Effectively inhibits cell migration. [1]

Detailed Experimental Protocols

Here are methodologies for two key assays you can adapt to study this compound's effects.

Cell Proliferation and Cytotoxicity Assay (MTT/XTT-based)

This colorimetric assay measures the reduction of metabolic activity, a proxy for cell viability, in response to this compound treatment [3].

  • Principle: Metabolically active cells convert tetrazolium salts (MTT, XTT, MTS, WST-1) into colored formazan products. The intensity of the color, which is proportional to the number of viable cells, is measured spectrophotometrically [3].
  • Materials:
    • Cell lines of interest (e.g., from cancer models)
    • This compound (BAL27862) stock solution in DMSO
    • Cell culture medium and reagents (e.g., PBS, trypsin)
    • 96-well cell culture plates
    • Tetrazolium reagent (e.g., MTT, XTT)
    • Microplate spectrophotometer (ELISA reader)
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include a control well with medium only (blank). Incubate for 24 hours to allow cell attachment.
    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5% to avoid solvent toxicity. Add 100 µL of each dilution to the test wells. Include a vehicle control (DMSO only).
    • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours) at 37°C in a 5% CO₂ incubator.
    • Viability Measurement: Add 10-20 µL of the tetrazolium reagent to each well. Incubate for 1-4 hours until a visible color change occurs.
    • Absorbance Reading: For MTT, which produces an insoluble formazan, carefully remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm. For XTT or WST-1, which produce soluble formazan, measure the absorbance directly at 450 nm [3].
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value.
Cell Migration Assay (In Vitro Scratch/Wound Healing Assay)

This simple and inexpensive method is used to study the effect of compounds on cell migration, a key process in cancer metastasis [4].

  • Principle: A "scratch" is created in a confluent cell monolayer. The migration of cells into the wound area is monitored over time and quantified in the presence or absence of this compound [4].
  • Materials:
    • Cell lines (e.g., GBM6, GBM9 as referenced)
    • 12-well or 24-well cell culture plates
    • Sterile pipette tip (200 µL) or specialized wound maker
    • Phase-contrast microscope with camera
    • Image analysis software (e.g., ImageJ)
  • Procedure:
    • Cell Seeding: Seed cells in a multi-well plate to achieve 100% confluency within 24-48 hours.
    • Scratch Creation: Use a sterile pipette tip to create a straight, uniform "scratch" through the cell monolayer. Gently wash the well with PBS to remove detached cells.
    • Compound Addition: Add fresh medium containing this compound at the desired concentrations (e.g., 6 nM, 20 nM). Include a vehicle control.
    • Image Acquisition: Immediately capture an image of the scratch at time zero (T=0) and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope. Mark positions on the plate to image the exact same locations each time.
    • Data Analysis: Measure the width of the scratch area at each time point using image analysis software. Calculate the percentage of wound closure relative to T=0 for each condition.

Experimental Workflow and Mechanism of Action

The following diagrams, created using Graphviz DOT language, illustrate the experimental workflow and the molecular mechanism of this compound to help you visualize the key processes.

workflow In Vitro Assay Workflow Start Cell Seeding & Attachment Treat This compound Treatment & Incubation (48-96h) Start->Treat SubProc1 Proliferation Assay Treat->SubProc1 SubProc2 Migration Assay Treat->SubProc2 SubStep1A Add MTT/XTT Reagent SubProc1->SubStep1A SubStep1B Measure Absorbance SubStep1A->SubStep1B Analyze Data Analysis (IC₅₀, % Migration) SubStep1B->Analyze SubStep2A Create Scratch in Monolayer SubProc2->SubStep2A SubStep2B Image Wound at Intervals SubStep2A->SubStep2B SubStep2B->Analyze

mechanism This compound Mechanism of Action This compound This compound (BAL27862) Binding Binds Colchicine Site (Kd = 244 nM) This compound->Binding Tubulin Tubulin Heterodimer Tubulin->Binding Inhibition Inhibits Microtubule Polymerization Binding->Inhibition Effects Cellular Effects Inhibition->Effects Effect1 Mitotic Arrest at G2/M Phase Effects->Effect1 Effect2 Activation of Spindle Assembly Checkpoint Effects->Effect2 Effect3 Induction of Apoptosis (Cell Death) Effects->Effect3 Effect4 Inhibition of Cell Migration Effects->Effect4

Key Considerations for Researchers

  • Solubility and Formulation: this compound is typically prepared as a stock solution in DMSO. The maximum solubility in DMSO is approximately 250 mg/mL (~645 mM) [1]. For cell-based assays, further dilute this stock in culture medium, ensuring the final DMSO concentration is non-cytotoxic (usually ≤0.5%).
  • Activity in Resistant Models: A significant feature of this compound is its demonstrated activity in pre-clinical cancer models that are refractory to other microtubule-targeting agents like taxanes and vinca alkaloids, including those with P-glycoprotein overexpression [2] [5]. This makes it a promising candidate for studying drug-resistant cancers.
  • Beyond Proliferation: Remember that this compound's effects extend beyond directly killing cancer cells. As shown in the data, it can also inhibit cell migration, which is a critical step in metastasis [1]. Utilizing functional assays like the scratch assay can provide a more comprehensive picture of its anti-cancer potential.

References

Comprehensive Application Note: Cytotoxicity Assessment of Avanbulin (BAL27862) in Preclinical Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avanbulin and Its Therapeutic Relevance

This compound (BAL27862) is a novel, potent small-molecule tubulin assembly inhibitor that binds to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics and cellular division. As a microtubule-destabilizing agent, this compound activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately triggers apoptosis in proliferating cancer cells. Its unique mechanism of action demonstrates activity against cancer models resistant to conventional microtubule-targeting agents such as taxanes and vinca alkaloids, making it a promising candidate for oncology drug development. The prodrug listhis compound (BAL101553) was developed to enhance aqueous solubility and is currently in clinical development for advanced solid tumors and glioblastoma [1] [2].

The cytotoxicity assessment of this compound requires well-characterized in vitro models and robust assay methodologies to accurately quantify its anti-proliferative and cell-killing activities. This application note provides detailed protocols and reference data for evaluating this compound's cytotoxicity across relevant cancer cell lines, enabling researchers in preclinical drug discovery to generate reliable, reproducible data for compound characterization and mechanism-of-action studies.

This compound Cytotoxicity Profile Across Cancer Cell Lines

This compound has demonstrated broad-spectrum anti-proliferative activity across diverse cancer cell lines. The compound's cytotoxicity is typically quantified through half-maximal inhibitory concentration (IC₅₀) values derived from concentration-response experiments.

Table 1: this compound Cytotoxicity in Diverse Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Assay Format Exposure Time
RD Rhabdomyosarcoma 13.8 nM (median) CellTiter-Glo viability 96 hours
TC-71 Ewing sarcoma 13.8 nM (median) CellTiter-Glo viability 96 hours
SJ-GBM2 Glioblastoma 13.8 nM (median) CellTiter-Glo viability 96 hours
NB-1643 Neuroblastoma 13.8 nM (median) CellTiter-Glo viability 96 hours
SB28 Glioblastoma 5.5 nM Not specified 96 hours
GBM6 Glioblastoma Migration inhibited at 6-20 nM Functional assay Not specified
GBM9 Glioblastoma Migration inhibited at 6-20 nM Functional assay Not specified
23 cell line panel Various solid tumors 13.8 nM (median) CellTiter-Glo viability 96 hours

The consistent nanomolar potency observed across diverse cancer types highlights this compound's potent anti-proliferative effects. The median IC₅₀ of 13.8 nM across 23 tumor cell lines demonstrates its broad-spectrum activity, while its efficacy in glioblastoma models (SB28, GBM6, GBM9) supports its investigation for central nervous system malignancies [3] [4] [5]. Additional studies have confirmed that this compound retains activity in patient-derived glioblastoma stem-like cells, with IC₅₀ values ranging from 6-20 nM observed in migration and differentiation assays [4].

Table 2: Experimental Conditions for this compound Cytotoxicity Assessment

Parameter Recommended Conditions Alternative Options
Cell density 3,000-10,000 cells/well (96-well format) Optimize based on doubling time
Compound dilution Serial dilutions in DMSO (final DMSO ≤0.5%) Aqueous buffer for soluble analogs
Concentration range 0.1 nM - 1 μM (8-12 points) Adjust based on expected potency
Exposure time 96 hours 72 hours for fast-dividing cells
Incubation conditions 37°C, 5% CO₂, humidified Standard mammalian cell culture
Assay readouts Metabolic activity (MTT, CellTiter-Glo) Membrane integrity (LIVE/DEAD)
Replication n ≥ 3 biological replicates Minimum n = 2 for screening

Detailed Experimental Protocols for Cytotoxicity Assessment

Cell Viability Assay Using MetabolIC Activity Readouts

The MTT assay provides a robust, cost-effective method for quantifying this compound's effects on cellular metabolic activity, serving as a proxy for cell viability. This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials Required:

  • Cancer cell lines of interest (e.g., SB28 glioblastoma, RD rhabdomyosarcoma)
  • This compound stock solution (10 mM in DMSO, store at -20°C)
  • Complete cell culture medium appropriate for cell line
  • MTT reagent (5 mg/mL in PBS, filter sterilized)
  • 96-well tissue culture-treated plates
  • Microplate reader capable of measuring 570 nm with 650 nm reference

Procedure:

  • Cell seeding: Harvest exponentially growing cells and prepare a suspension of 5,000 cells/well in 100 μL complete medium. Seed cells in 96-well plates and pre-incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery.
  • Compound treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1 μM, ensuring final DMSO concentration does not exceed 0.5%. Include vehicle control (0.5% DMSO) and blank wells (medium without cells).
  • Exposure: Remove original medium and add 100 μL of this compound-containing medium to respective wells. Incubate plates for 96 hours at 37°C, 5% CO₂.
  • Viability measurement: After 96 hours, add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO. Shake plates gently for 10 minutes to ensure complete dissolution.
  • Absorbance measurement: Measure absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
  • Data analysis: Calculate percentage viability relative to vehicle-treated controls after subtracting blank values. Generate dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

For researchers requiring higher sensitivity or compatibility with high-throughput screening, CellTiter-Glo Luminescent Cell Viability Assay provides a superior alternative by quantifying ATP levels as a marker of metabolic activity. The assay generates a stable, glow-type signal with high signal-to-background ratio and is particularly suitable for automation [6] [7].

Real-Time Cytotoxicity Assessment Using Live-Cell Analysis

The Incucyte Cytotoxicity Assay enables real-time, kinetic monitoring of cell death by quantifying loss of membrane integrity, providing temporal resolution of this compound's effects. This approach facilitates multiplexing with proliferation assays and captures compound effects over the entire exposure period rather than at a single endpoint.

Materials Required:

  • Incucyte Live-Cell Analysis System and accompanying software
  • Incucyte Cytotox Green, Red, or NIR Dye
  • Optically clear 96-well or 384-well plates
  • Cell lines expressing nuclear label (optional for multiplexing)

Procedure:

  • Cell preparation: Seed cells in complete medium at optimized density (e.g., 3,000-5,000 cells/well for 96-well format). For multiplexed proliferation/cytotoxicity measurements, use cells transduced with Incucyte Nuclight Lentivirus according to manufacturer's instructions.
  • Dye and compound addition: After 24-hour cell attachment, add Incucyte Cytotox Dye at recommended concentration (typically 1:2000 dilution) together with this compound serial dilutions.
  • Data acquisition: Place plate in Incucyte instrument and program imaging schedule (every 2-4 hours for up to 96 hours). Set appropriate acquisition parameters (objective, scan type, exposure time).
  • Image analysis: Use integrated software to quantify fluorescence objects (dead cells) and phase objects or red objects (total cells). Apply appropriate segmentation and classification settings.
  • Data processing: Calculate cytotoxicity metrics such as percent cytotoxicity [(dead cell count/total cell count) × 100] or normalized cytotoxicity index. Generate time-course and concentration-response data.

This method enables temporal resolution of this compound's effects, potentially capturing early-onset cytotoxicity versus delayed cell death, and can discriminate between cytostatic and cytotoxic effects [8].

Multiparametric Viability Assessment Using Flow Cytometry

The LIVE/DEAD Viability/Cytotoxicity Kit enables simultaneous discrimination of live and dead cell populations through differential staining based on membrane integrity and esterase activity, providing high-content data at single-cell resolution.

Materials Required:

  • LIVE/DEAD Viability/Cytotoxicity Kit (contains calcein AM and ethidium homodimer-1)
  • Flow cytometer with 488 nm excitation and standard FITC/PE filters
  • 12 × 75 mm FACS tubes
  • Binding buffer (PBS with 1% BSA)

Procedure:

  • Cell treatment and harvesting: Treat cells with this compound for desired duration (typically 24-96 hours). Harvest cells using mild trypsinization or gentle scraping, and wash with PBS.
  • Staining: Resuspend cell pellet at 1 × 10⁶ cells/mL in binding buffer. Add calcein AM (0.1-0.2 μM final concentration) and ethidium homodimer-1 (1-2 μM final concentration). Incubate for 30-45 minutes at room temperature protected from light.
  • Analysis: Acquire samples on flow cytometer using 488 nm excitation. Collect calcein fluorescence (green, live cells) through 530/30 nm filter and ethidium homodimer-1 fluorescence (red, dead cells) through 585/42 nm filter.
  • Gating and quantification: Collect 10,000 events per sample. Gate on intact cells using forward and side scatter, then analyze fluorescence channels to quantify live (calcein AM-positive only) and dead (ethidium homodimer-1-positive) populations.

This method provides high specificity for viability assessment and can detect heterogeneous responses within cell populations, potentially identifying subpopulations with differential sensitivity to this compound [9].

Data Interpretation and Troubleshooting

Key Considerations for Data Analysis
  • IC₅₀ calculation: Use four-parameter nonlinear regression (log(inhibitor) vs. response-variable slope) for curve fitting. The quality of fit should be assessed by R² values (>0.90 is desirable).
  • Potency confirmation: Compare this compound's IC₅₀ values with positive controls (e.g., colchicine, vinca alkaloids) to contextualize potency.
  • Mechanistic insights: A sharp dose-response curve (Hill slope >2) may suggest a highly cooperative mechanism of action, while shallow curves (Hill slope <1.5) may indicate heterogeneous response or multiple mechanisms.
  • Assay validation: Include quality control parameters such as Z'-factor >0.5 for robust assays, and ensure coefficient of variation <20% between replicates.
Troubleshooting Common Issues
  • High background in viability assays: May result from incomplete washing, excessive cell density, or serum interference. Optimize cell seeding density and include appropriate blank controls.
  • Variable results between replicates: Often caused by uneven cell seeding, inconsistent compound mixing, or edge effects in microplates. Use automated dispensers and consider plate randomization.
  • Insufficient potency: Verify compound solubility and stability in culture conditions. Prepare fresh dilutions for each experiment and consider potential adsorption to plasticware.
  • Delayed cytotoxicity response: For compounds like this compound that act through mitotic arrest, extended exposure (>72 hours) may be necessary to observe maximal effect.

Mechanism of Action and Experimental Workflows

The following diagrams illustrate this compound's mechanism of action and recommended experimental workflows for cytotoxicity assessment.

G This compound This compound TubulinBinding TubulinBinding This compound->TubulinBinding Binds colchicine site on β-tubulin MicrotubuleDisruption MicrotubuleDisruption TubulinBinding->MicrotubuleDisruption Inhibits microtubule polymerization MitoticArrest MitoticArrest MicrotubuleDisruption->MitoticArrest Activates spindle assembly checkpoint CellDeath CellDeath MitoticArrest->CellDeath Indces apoptosis via caspase activation

Diagram 1: this compound's mechanism of action as a microtubule-destabilizing agent. This compound binds to the colchicine site on β-tubulin, leading to microtubule disruption, activation of the spindle assembly checkpoint, mitotic arrest, and ultimately caspase-dependent apoptosis.

G Start Start CellSeeding CellSeeding Start->CellSeeding 24h pre-incubation CompoundTreatment CompoundTreatment CellSeeding->CompoundTreatment Prepare serial dilutions Incubation Incubation CompoundTreatment->Incubation 72-96h exposure AssaySelection AssaySelection Incubation->AssaySelection ViabilityAssay ViabilityAssay AssaySelection->ViabilityAssay Metabolic activity CytotoxicityAssay CytotoxicityAssay AssaySelection->CytotoxicityAssay Membrane integrity DataAnalysis DataAnalysis ViabilityAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Results Results DataAnalysis->Results IC₅₀ calculation

Diagram 2: Experimental workflow for assessing this compound cytotoxicity. The process begins with cell seeding and proceeds through compound treatment, incubation, assay selection based on readout requirements, and culminates in data analysis for IC₅₀ determination.

Conclusion

This compound demonstrates consistent nanomolar cytotoxicity across diverse cancer cell lines, with particular promise in glioblastoma models. The compound's unique mechanism of action as a colchicine-site binder contributes to its activity against cancer models resistant to conventional microtubule-targeting agents. The protocols outlined in this application note provide robust methodologies for quantifying this compound's anti-proliferative and cytotoxic effects, enabling comprehensive preclinical characterization.

Researchers should select assay methodologies based on their specific requirements: metabolic assays for high-throughput screening, real-time live-cell analysis for kinetic profiling, and multiparametric flow cytometry for detailed mechanism studies. Appropriate assay validation and careful interpretation of dose-response relationships are essential for generating reliable data to advance this compound through the drug development pipeline.

References

Comprehensive Application Notes and Protocols for Avanbulin (BAL27862)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Avanbulin (also known as BAL27862) is a potent, small-molecule microtubule-targeting agent (MTA) that inhibits tubulin assembly by binding to the colchicine site on β-tubulin [1] [2] [3]. Its primary mechanism of action involves the destabilization of the microtubule network, which leads to the disruption of mitotic spindle formation during cell division. This disruption causes cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells [4] [3]. Unlike some other MTAs, this compound has demonstrated preclinical activity in cancer models resistant to drugs that bind to the taxane or vinca alkaloid sites on tubulin, and it is not a substrate for the multidrug resistance pump MDR1, making it a promising candidate for overcoming certain types of therapy resistance [3].

Its prodrug, listhis compound (BAL101553), was developed to improve aqueous solubility for clinical administration and has shown early signs of clinical activity in patients with advanced solid tumors and recurrent glioblastoma [3]. Emerging evidence suggests that the anti-tumor activity of this compound may be enhanced in tumors with strong expression of the microtubule-associated protein end-binding protein 1 (EB1) [3].

Quantitative Activity Profile of this compound

The table below summarizes the key biochemical and cellular potency data for this compound, providing a quick reference for its activity profile.

Table 1: Summary of this compound's Biochemical and Cellular Activity Data

Parameter Value Experimental Context Citation
Tubulin Assembly IC50 1.4 µM Inhibition of tubulin assembly at 37°C [1] [2]
Tubulin Binding Kd (apparent) 244 nM Binding to the colchicine site on tubulin [1] [2]
Cytotoxicity IC50 (Median) 13.8 nM Growth inhibition across 23 tumor cell lines (96-hour exposure) [2]
Cytotoxicity IC50 (DLBCL) ~10 nM Anti-proliferative activity in Diffuse Large B-Cell Lymphoma cell lines (72-hour exposure) [3]

Detailed Experimental Protocols

This section outlines standard methodologies used to generate the key data points for this compound, allowing for experimental replication and application in related research.

Protocol: Tubulin Polymerization Assay

This biochemical assay measures the direct effect of this compound on the kinetics of tubulin assembly in vitro [1] [2] [4].

  • Principle: Purified tubulin is induced to polymerize under controlled conditions. Inhibitors of polymerization, like this compound, will decrease the rate and extent of polymer formation, which is typically measured by an increase in light scattering or turbidity.
  • Materials:
    • Purified tubulin (e.g., from bovine brain)
    • GTP (Guanosine-5'-triphosphate)
    • Assembly buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
    • This compound stock solution in DMSO
    • DMSO (vehicle control)
    • UV-Visible spectrophotometer with temperature-controlled cuvette holder
  • Procedure:
    • Prepare a working solution of tubulin (e.g., 3 mg/mL) in ice-cold assembly buffer containing 1 mM GTP.
    • Add the test compound (this compound), vehicle control (DMSO), or a reference inhibitor to the cuvette. The final concentration of DMSO should be consistent across all samples (typically ≤1%).
    • Pre-incubate the mixture for 5-10 minutes on ice.
    • Initiate the polymerization reaction by rapidly transferring the cuvette to a spectrophotometer pre-warmed to 37°C.
    • Immediately start monitoring the absorbance or optical density at 350 nm (OD₃₅₀) every 30-60 seconds for 30-40 minutes.
    • Plot the OD₃₅₀ against time to generate polymerization curves.
  • Data Analysis: The IC50 value (1.4 µM) is the concentration of this compound that reduces the maximum rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Protocol: Cell Viability and Cytotoxicity Assay (MTT)

This cellular assay determines the anti-proliferative and cytotoxic effects of this compound on cancer cell lines [2] [3].

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Materials:
    • Cancer cell lines (e.g., DLBCL, breast, lung cancer lines)
    • Cell culture medium and reagents
    • 96-well cell culture plates
    • This compound stock solution in DMSO
    • MTT reagent
    • Solubilization solution (e.g., SDS lysis buffer or DMSO)
    • Microplate reader
  • Procedure:
    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells per well in 100 µL medium) and allow them to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., from 0.1 nM to 1.0 µM). Include a vehicle control (DMSO) and a blank control (medium only).
    • Incubate the plates for the desired duration (e.g., 72 or 96 hours).
    • Add MTT reagent (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and add the solubilization solution to dissolve the formed formazan crystals.
    • Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.
Protocol: Analysis of Apoptosis by Annexin V Staining

This protocol assesses the induction of apoptosis, a key phenotypic outcome of this compound treatment [3].

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.
  • Materials:
    • Cells treated with this compound and controls
    • Annexin V binding buffer
    • Fluorescently labeled Annexin V (e.g., Annexin V Green)
    • Propidium Iodide (PI) or other viability dye
    • Live-cell imaging system (e.g., Incucyte) or flow cytometer
  • Procedure:
    • Seed cells in a 96-well plate pre-coated with poly-L-ornithine to enhance adherence.
    • Treat cells with this compound at various concentrations (e.g., 5, 10, 20, 40 nM) or DMSO.
    • Add the Annexin V reagent directly to the culture medium.
    • Place the plate in a live-cell analysis system and monitor every 4 hours for 72 hours.
    • The system automatically counts the total number of cells and the number of Annexin V-positive (apoptotic) cells in each image over time.
  • Data Analysis: Normalize the count of Annexin V-positive cells and total cell count to the starting time point (T=0). Plot the normalized counts over time to visualize the kinetics of apoptosis induction and cell growth inhibition.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of this compound's mechanism and its assessment in research, the following diagrams were created using the Graphviz DOT language.

Mechanism of Action Pathway

The diagram below illustrates the sequence of molecular and cellular events triggered by this compound.

G This compound This compound Binds Colchicine Site Binds Colchicine Site This compound->Binds Colchicine Site 1 Tubulin Tubulin Microtubule Microtubule Spindle Spindle G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis 6 Inhibits Tubulin\nAssembly (IC₅₀: 1.4 µM) Inhibits Tubulin Assembly (IC₅₀: 1.4 µM) Binds Colchicine Site->Inhibits Tubulin\nAssembly (IC₅₀: 1.4 µM) 2 Microtubule\nDestabilization Microtubule Destabilization Inhibits Tubulin\nAssembly (IC₅₀: 1.4 µM)->Microtubule\nDestabilization 3 Mitotic Spindle\nCollapse Mitotic Spindle Collapse Microtubule\nDestabilization->Mitotic Spindle\nCollapse 4 Mitotic Spindle\nCollapse->G2/M Arrest 5

This compound's pathway from tubulin binding to apoptosis.

Experimental Workflow for Profiling

This flowchart outlines a typical integrated workflow for profiling this compound's activity from biochemistry to cell biology.

G Start Start: Compound Profiling BioAssay Biochemical Assay Tubulin Polymerization Start->BioAssay In vitro BindAssay Binding Assay Kd Determination Start->BindAssay In vitro Cytotoxicity Cellular Cytotoxicity IC50 Determination (MTT) BioAssay->Cytotoxicity Validate cellular activity BindAssay->Cytotoxicity Phenotype Phenotypic Analysis (Apoptosis, Cell Cycle) Cytotoxicity->Phenotype Elucidate mechanism Integrate Integrate Data Phenotype->Integrate Conclusion & Report Conclusion & Report Integrate->Conclusion & Report

Key steps for profiling this compound's effects.

Key Research Applications and Findings

  • Overcoming Drug Resistance: this compound retains activity in cancer cell lines resistant to taxanes (which bind the taxoid site) and vinca alkaloids (which bind the vinca site), as well as in models overexpressing the MDR1 efflux pump [3]. This makes it a valuable tool for studying and targeting resistant cancers.
  • Biomarker Exploration: Research indicates that high expression of the microtubule-associated protein EB1 may correlate with increased sensitivity to this compound and its prodrug, listhis compound [3]. This suggests a potential for patient stratification in clinical settings.
  • Broad Anticancer Activity: this compound demonstrates potent cytotoxic activity (with IC50 values in the nanomolar range) across a diverse panel of cancer types, including diffuse large B-cell lymphoma (DLBCL) and various solid tumor cell lines [2] [3].
  • Induction of Rapid Apoptosis: In DLBCL cell lines, this compound treatment leads to a potent and rapid induction of apoptosis, observable within 24 to 48 hours of treatment [3].

References

Experimental Data on Avanbulin-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a study that investigated the effects of avanbulin on Diffuse Large B-Cell Lymphoma (DLBCL) cell lines [1].

Experimental Aspect Details and Observations
Cell Lines Tested Activated B-cell like (ABC) and Germinal Center B-cell (GCB) DLBCL subtypes [1].
This compound Activity (IC₅₀) Approximately 10 nM after 72-hour exposure in both ABC- and GCB-DLBCL cell lines [1].

| Apoptosis Induction | Measured by Annexin V staining. Two distinct response groups were observed: • Fast Responders: ~50% of lines showed apoptosis within first 24 hours. • Slower Responders: ~50% of lines showed apoptosis within 48 hours [1]. | | Cell Cycle Analysis | Treatment with 20 nM this compound induced G2/M phase arrest at 24, 48, and 72 hours, confirmed by propidium iodide staining and flow cytometry [1]. | | Proposed Workflow | The diagram outlines the key experimental steps based on the study's methodology [1]. |

Start Start Experiment CellPrep Cell Preparation Seed DLBCL cell lines (50,000 cells/mL in 96-well plates) Start->CellPrep DrugExp Drug Exposure Treat with this compound (5, 10, 20, 40 nM) CellPrep->DrugExp Assay1 Viability Assay (72h) MTT assay to determine IC₅₀ DrugExp->Assay1 Assay2 Real-time Apoptosis (0-72h) Incucyte Live-Cell Analysis with Annexin V Green Dye DrugExp->Assay2 Assay3 Cell Cycle Analysis (24, 48, 72h) Propidium Iodide staining Flow Cytometry DrugExp->Assay3 DataAnalysis Data Analysis Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis

Mechanism of Action and Biomarker

Understanding this compound's mechanism and potential biomarkers can help guide your experimental design.

  • Unique Mechanism: this compound is a microtubule-destabilizing agent that binds to the colchicine site on tubulin, a site different from those targeted by taxanes or vinca alkaloids [2] [1]. This unique binding may allow it to remain effective in cancer models resistant to other standard microtubule-targeting agents [3] [1].
  • Predictive Biomarker - EB1: The microtubule-associated protein End-binding protein 1 (EB1) has been identified as a potential predictive biomarker for listhis compound (the prodrug of this compound) response [2]. Preclinical data suggests that tumors with high EB1 expression may be more sensitive to the drug [2]. Therefore, assessing EB1 expression in your experimental models could be valuable.

Key Considerations for Protocol Development

When designing experiments, please consider the following points derived from the available literature:

  • Prodrug vs. Active Drug: Most clinical and preclinical studies use listhis compound (BAL101553), which is a prodrug that converts to the active compound This compound (BAL27862) in the body [3] [2]. The cited apoptosis data directly tests this compound in vitro [1]. For in vivo studies, you would typically administer the prodrug listhis compound.
  • Dosing and Scheduling: The efficacy and toxicity of listhis compound can be schedule-dependent.
    • Intravenous (IV): Early phase trials found that a 2-hour IV infusion led to dose-limiting neurological and cardiac side effects. Switching to a 48-hour IV infusion better managed these toxicities while achieving higher drug exposure (AUC) [2].
    • Oral: The oral route has also been explored in clinical trials. The maximum tolerated dose (MTD) for patients with solid tumors was 16 mg/day, while patients with brain tumors (glioblastoma) tolerated a higher dose of 30 mg/day [2].
  • Combination Potential: this compound may have synergistic effects with other agents.
    • With Immunotherapy: In a glioblastoma mouse model resistant to immune checkpoint blockade (ICB), listhis compound combined with an anti-CD40 antibody synergistically improved survival [4] [5].
    • With Radiotherapy: Preclinical data in Glioblastoma PDX models shows that listhis compound combined with radiation therapy (RT) or RT/temozolomide significantly extended survival, with efficacy depending on the dosing schedule [6].

Future Research Directions

The current evidence provides a solid starting point, but several areas require further investigation to establish standardized protocols:

  • Determining optimal dosing concentrations and durations for apoptosis induction across different cancer cell types.
  • Validating EB1 as a reliable biomarker in various cancer models.
  • Elucidating the precise signaling pathways that connect microtubule disruption to the execution of apoptosis.

References

Mechanism of Action and Cell Cycle Effects

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin is the active form of the prodrug listhis compound (BAL101553). It targets the colchicine-binding site on tubulin heterodimers, which inhibits microtubule assembly [1]. Microtubules are essential structural components for cell division, and their disruption leads to fatal errors during mitosis, ultimately triggering cell death in rapidly dividing cancer cells [2] [1].

The diagram below illustrates the mechanism of action of listhis compound/avanbulin and its subsequent effect on the cell cycle.

G This compound Mechanism and Cell Cycle Impact cluster_1 Mechanism of Action cluster_2 Cell Cycle Consequence Listhis compound Listhis compound This compound This compound Listhis compound->this compound Conversion (Oral/IV Admin) Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Mitosis Mitosis Microtubules->Mitosis Disruption of Mitotic Spindle Spindle Assembly\nCheckpoint Activation Spindle Assembly Checkpoint Activation Mitosis->Spindle Assembly\nCheckpoint Activation Tubulin Dimers->Microtubules Assembly Inhibited Cell Cycle Arrest Cell Cycle Arrest Spindle Assembly\nCheckpoint Activation->Cell Cycle Arrest Cell Death\n(Apoptosis) Cell Death (Apoptosis) Cell Cycle Arrest->Cell Death\n(Apoptosis)

A key advantage of listhis compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma, which are often shielded from many chemotherapeutic agents [2].

Clinical Trial Data and Anti-Tumor Activity

The quantitative data from clinical trials provides evidence of this compound's safety and anti-tumor profile. The table below summarizes key findings from two primary studies.

Trial Parameter Phase 1/2a (IV Infusion - NCT02895360) Phase 1/2a (Oral Dosing)
Recommended Dose 70 mg/m² (48-hour IV infusion, Days 1, 8, 15 of 28-day cycle) [1] 30 mg daily (pill) [2]
Primary Tumor Types Recurrent Glioblastoma; Platinum-resistant/refractory Ovarian Cancer [1] Recurrent Glioblastoma and other high-grade gliomas [2]
Safety Profile Well-tolerated; majority of adverse events were mild or moderate [1] Tolerable at the recommended daily dose [2]

| Anti-Tumor Activity | Glioblastoma cohort (n=12): 1 partial response (>90% tumor reduction), 1 stable disease [1] Ovarian cancer cohort (n=11): 3 patients with stable disease and lesion reductions [1] | Glioblastoma cohort: 1 complete response (tumor disappearance), 1 partial response (>90% shrinkage), 7 with stable disease. Two patients on treatment for >4 years [2] |

Protocol: Cell Cycle Analysis via DNA Content

This protocol is a foundational method for investigating the effects of microtubule-targeting agents like this compound on the cell cycle. It uses propidium iodide (PI) to stain DNA in fixed cells, allowing quantification of cell populations in different cell cycle phases (G0/G1, S, and G2/M) based on total DNA content [3].

Materials
  • Cells to be analyzed (e.g., in vitro cell lines treated with this compound)
  • 70% ethanol (in distilled water), ice-cold
  • Phosphate-buffered saline (PBS)
  • Propidium Iodide (PI) Staining Solution (freshly made, see recipe below)
  • DNase-free RNase A
  • Triton X-100
  • Centrifuge tubes (12 x 75 mm, polypropylene preferred)
  • Flow cytometer
PI Staining Solution Recipe

For 10 mL of staining solution [3]:

  • Add 2 mg of DNase-free RNase A to 10 mL of 0.1% (v/v) Triton X-100 in PBS.
  • Add 200 µL of a 1 mg/mL stock solution of Propidium Iodide (PI).
  • Mix thoroughly. If the RNase is not DNase-free, boil a 2 mg/mL solution for 5 minutes before use.
Procedure
  • Cell Fixation a. Harvest approximately 1-5 x 10⁶ cells and suspend them in 5 mL of PBS [3]. b. Centrifuge at 300 x g for 6 minutes and decant the supernatant [3]. c. Thoroughly resuspend the cell pellet in 0.5 mL of PBS to achieve a single-cell suspension. This is critical to prevent cell clumping that cannot be reversed after fixation [3]. d. Transfer the cell suspension into a tube containing 4.5 mL of ice-cold 70% ethanol to fix the cells. Fix for a minimum of 2 hours; fixed cells can be stored at 0-4°C for extended periods [3].

  • Cell Staining a. Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol thoroughly [3]. b. Wash the cells by suspending the pellet in 5 mL of PBS, waiting 60 seconds, and centrifuging at 200 x g for 5 minutes [3]. c. Resuspend the cell pellet in 1 mL of the freshly prepared PI Staining Solution [3]. d. Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light [3].

  • Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer equipped with a 488 nm laser, measuring PI fluorescence in the red spectrum (e.g., >600 nm filter) [3]. b. Collect data from at least 10,000 events per sample. c. Use flow cytometry software to analyze the data, gating on the single-cell population based on PI-A vs. PI-W or PI-H to exclude doublets and debris. The DNA content histogram is then analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases [4] [3].

Discussion for Researchers

The clinical data suggests that this compound's efficacy is correlated with prolonged exposure (AUC), which supported the investigation of extended 48-hour IV infusions to maximize anti-tumor effect while minimizing vascular toxicity related to high peak concentrations (Cmax) [1]. A notable finding is the exceptional, long-lasting benefit observed in a small subset of glioblastoma patients, highlighting the potential for a personalized medicine approach [2]. The future clinical development of listhis compound, now acquired by the Glioblastoma Foundation, is focused on identifying a predictive gene signature to select patients most likely to respond to the therapy [2].

For researchers designing experiments, combining the DNA content cell cycle analysis with more specific assays—such as immunofluorescence staining of mitotic spindles or Western blot analysis of mitotic markers (e.g., Aurora B)—can provide a comprehensive picture of this compound's mechanism and resistance pathways [1] [4].

References

Avanafil Dosing: Available Data from a Phase I Study

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the dosing treatments from a Phase I clinical trial designed to assess the effect of food, compare formulations, and investigate dose proportionality of avanafil in healthy male subjects [1].

Treatment Group Formulation Dose Condition
A Formulation II 200 mg (2x100 mg) Fasted
B Formulation II 200 mg (2x100 mg) Fed (high-fat breakfast 30 min prior)
C Formulation I 200 mg (2x100 mg) Fasted
D Formulation II 50 mg (1x50 mg) Fasted

This study followed a single-centre, open-label, randomized, four-period crossover design. Each participant received all four treatments in a randomized sequence, with a washout period of at least five days between each administration [1].

Detailed Experimental Protocol

The methodology below is adapted from the referenced clinical trial and can serve as a general guide for pharmacokinetic studies of oral drugs in humans [1].

  • Subjects: Healthy adult male volunteers (aged 18-45), medically healthy with no clinically significant findings at screening [1].
  • Study Design: A randomized, four-period crossover study [1].
  • Dosing and Conditions:
    • Treatments A, C, and D: Subjects fasted for at least 10 hours before and 4 hours after dosing [1].
    • Treatment B: Subjects consumed a standardized high-fat breakfast 30 minutes before dosing [1].
    • The drug was administered with 240 mL of water [1].
  • Blood Sampling for PK Analysis: Blood samples were collected at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 8, 12, 18, and 24 hours after dosing in each treatment period [1].
  • Safety Monitoring: Adverse events, laboratory results, vital signs, electrocardiogram, and physical examinations were assessed throughout the study [1].

Experimental Workflow Diagram

The diagram below visualizes the sequence and structure of the clinical trial protocol from which this dosing data was derived [1].

Start Study Start Screen Subject Screening & Eligibility Confirmation Start->Screen Randomize Randomization Screen->Randomize Period1 Treatment Period 1 Randomize->Period1 Washout1 Washout Period (≥5 days) Period1->Washout1 PK 24-hr Pharmacokinetic Blood Sampling Period1->PK Period2 Treatment Period 2 Washout2 Washout Period (≥5 days) Period2->Washout2 Period2->PK Period3 Treatment Period 3 Washout3 Washout Period (≥5 days) Period3->Washout3 Period3->PK Period4 Treatment Period 4 Period4->PK Washout1->Period2 Washout2->Period3 Washout3->Period4 Safety Safety Monitoring PK->Safety PK->Safety PK->Safety PK->Safety End Study Completion Safety->End

Guidance for Locating Further Information

Since the specific information on "avanbulin" is not available, here are suggestions for finding the data you need:

  • Verify the Compound Name: Please double-check the spelling of "this compound." Confirming the precise, official non-proprietary name or internal research code is the most critical step.
  • Search Scientific Databases: If "this compound" is correct, you may need to search specialized databases. Start with PubMed/PubMed Central and Google Scholar. For a clinical-stage compound, regulatory agency websites (like ClinicalTrials.gov) can be invaluable.
  • Consult In-House Resources: For compounds in early development, detailed protocols are often found in internal company documents, patents, or by contacting the research team or manufacturer directly.

References

Comprehensive Application Notes and Protocols for Avanbulin Solvent Preparation and Experimental Use in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avanbulin and DMSO Preparation

This compound (also known as BAL27862) is a potent microtubule-destabilizing agent that binds to the colchicine site of tubulin, exhibiting broad anti-proliferative activity against diverse human tumor lines at low nanomolar IC50 values [1]. This small molecule inhibitor of tubulin polymerization represents a promising chemotherapeutic agent with a unique mechanism of action distinct from other microtubule-targeting agents such as colchicine, paclitaxel, and vinblastine [1] [2]. The highly soluble prodrug of this compound, listhis compound (BAL101553), has been developed to improve bioavailability and is currently under clinical investigation for various cancers, including glioblastoma and ovarian cancer [3].

Proper solvent preparation is critical for maintaining this compound's stability and experimental reproducibility. Dimethyl sulfoxide (DMSO) serves as the primary solvent for in vitro applications due to its exceptional solvent properties and ability to maintain compound integrity [1]. However, DMSO concentration in biological assays must be carefully controlled to avoid cellular toxicity, typically not exceeding 0.1% in final treatment solutions [4]. These application notes provide standardized protocols for this compound preparation in DMSO, ensuring consistent results across experimental systems.

Table 1: Key Characteristics of this compound

Property Specification Experimental Relevance
Molecular Weight 387.39 g/mol [1] Critical for molar concentration calculations
Chemical Formula C20H17N7O2 [1] Fundamental for chemical identification
CAS Number 798577-91-0 [1] Unique compound identifier
Solubility in DMSO Soluble [1] Confirms DMSO as appropriate solvent
Water Solubility Insoluble [1] Explains requirement for organic solvent
Primary Mechanism Tubulin polymerization inhibitor [1] Informs experimental design

Solvent Preparation and Storage Protocols

DMSO Stock Solution Preparation

Materials Required: this compound powder (lyophilized), anhydrous DMSO (≥99.9% purity), analytical balance, sterile glass vials, argon or nitrogen gas supply, volumetric pipettes, vortex mixer, sonication bath.

Step-by-Step Protocol:

  • DMSO Qualification: Use only high-purity, anhydrous DMSO (≥99.9%) to prevent drug degradation. Check for water contamination using Karl Fischer titration if necessary [5].
  • Equipment Preparation: Pre-chill weighing equipment and containers. Perform all weighing operations rapidly to minimize moisture absorption.
  • Accurate Weighing: Tare an empty sterile glass vial and accurately weigh 3.87 mg of this compound powder using an analytical balance with 0.01 mg precision.
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the powder using a positive displacement pipette for precise volume delivery.
  • Dissolution: Gently vortex the mixture for 30-60 seconds until the powder is completely dissolved, followed by brief sonication in a water bath (30 seconds) to ensure complete dissolution and eliminate air bubbles.
  • Quality Assessment: Visually inspect the solution for clarity and absence of particulate matter. The final concentration is 10 mM this compound in DMSO.
  • Aliquot and Blanket: Divide the stock solution into single-use aliquots (20-50 μL) under an inert gas (argon or nitrogen) blanket to prevent oxidation.
  • Labeling: Clearly label each vial with compound name, concentration (10 mM), date of preparation, solvent used, and preparer's initials.
Storage and Stability Guidelines

Short-term Storage: For immediate use (within 2 weeks), store aliquots at -20°C with desiccant to maintain stability [1].

Long-term Storage: For extended storage, maintain aliquots at -80°C in tightly sealed vials with minimal headspace. Under these conditions, this compound remains stable for at least 3 years [1].

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they accelerate compound degradation. Once thawed, do not refreeze remaining solution.

Concentration Verification: Periodically verify stock solution concentration using LC-MS/MS methods, particularly if abnormal experimental results are observed [2].

Table 2: Stability of this compound Under Different Storage Conditions

Storage Condition Recommended Duration Stability Performance Application Recommendation
Room Temperature Not recommended Rapid degradation For immediate use only (<24 hours)
4°C 1 week Moderate stability Short-term experiments
-20°C 3 years [1] High stability Working stock solutions
-80°C 3+ years [1] Optimal stability Long-term master stocks
After Thawing 24 hours Variable Use immediately, discard excess

In Vitro Experimental Applications

Anti-Proliferative Assay Protocols

This compound demonstrates broad in vitro anti-proliferative activity against diverse human tumor cell lines at low nM IC50 values [1]. The following protocol is adapted from studies demonstrating efficacy in diffuse large B-cell lymphoma (DLBCL) and other cancer models [4].

Cell Preparation:

  • Culture cancer cell lines in appropriate media (e.g., RPMI-1640 for lymphoma cells) supplemented with 10% fetal bovine serum and antibiotics.
  • Harvest exponentially growing cells and seed in 96-well plates at optimal density (e.g., 10,000 cells/well for DLBCL lines [4]).
  • Allow cells to adhere overnight (if adherent) or immediately treat (if suspension cells).

Compound Treatment:

  • Prepare working concentrations from DMSO stock by serial dilution in culture medium, ensuring final DMSO concentration ≤0.1%.
  • Include vehicle control (0.1% DMSO) and positive control (e.g., vincristine for microtubule-targeting reference).
  • Treat cells with this compound across a concentration range (typically 1-100 nM) for 72 hours.

Viability Assessment:

  • Assess cell viability using MTT assay: Add 10 μL of 5 mg/mL MTT solution per well and incubate 4 hours at 37°C.
  • Stop reaction with SDS lysis buffer and incubate overnight.
  • Measure absorbance at 570 nm with reference at 650 nm.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using non-linear regression analysis.
Mechanism of Action Studies

Cell Cycle Analysis Protocol [4]:

  • Treat cells with this compound (20 nM recommended) or vehicle for 24, 48, and 72 hours.
  • Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Stain with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes at room temperature.
  • Analyze DNA content by flow cytometry, quantifying cell cycle distribution using appropriate software (e.g., FlowJo).

Apoptosis Detection Protocol [4]:

  • Seed cells in 96-well plates coated with 0.01% poly-L-ornithine to enhance attachment.
  • Treat with this compound concentrations (5-40 nM) and add annexin V green fluorescent dye.
  • Monitor apoptosis induction in real-time using live-cell imaging system (e.g., Incucyte), taking images every 4 hours for 72 hours.
  • Quantify apoptosis by counting GFP-positive cells normalized to time zero.

Immunofluorescence for Microtubule Organization:

  • Culture cells on glass coverslips and treat with this compound at IC50 concentration for 24 hours.
  • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
  • Stain with anti-α-tubulin antibody followed by fluorescent secondary antibody.
  • Counterstain with DAPI for nuclei and visualize using confocal microscopy.
  • Compare microtubule organization with vehicle-treated controls to observe the unique microtubule phenotype induced by this compound [1].

In Vivo Translation and Prodrug Administration

While this compound itself is used for in vitro studies, the prodrug listhis compound (BAL101553) is administered for in vivo experiments due to its superior aqueous solubility [2]. Listhis compound converts to active this compound in vivo, achieving therapeutically relevant concentrations in brain tissue with brain-to-plasma ratios of 1.3-1.6, making it particularly suitable for central nervous system tumors [2].

Listhis compound Formulation for In Vivo Studies [2]:

  • Formulate listhis compound in 0.9% sodium chloride in 10% water for injection.
  • Adjust pH to 5.0 using sodium acetate to maintain stability.
  • Administer to mice bearing orthotopic tumors at 30 mg/kg by oral gavage for maximal efficacy in glioblastoma models [2].

Combination Therapy Protocol [2]:

  • For glioblastoma models, combine listhis compound with standard care (radiation therapy ± temozolomide).
  • Initiate listhis compound dosing at radiation start and continue until moribund status for maximal benefit.
  • In GBM39 models, this combination approach significantly extended median survival (RT/TMZ/listhis compound: 502 days vs. RT/TMZ: 249 days; P = 0.0001) [2].

Mechanism of Action and Signaling Pathways

The molecular mechanism of this compound involves binding to the colchicine site on tubulin, but it elicits a unique microtubule phenotype distinct from other microtubule-targeting agents [1]. This interaction disrupts microtubule dynamics during mitosis, leading to activation of the spindle assembly checkpoint, G2/M cell cycle arrest, and ultimately apoptosis induction [4]. The following diagram illustrates the key molecular events in this compound's mechanism of action:

G This compound This compound TubulinBinding Binds Colchicine Site on Tubulin Heterodimers This compound->TubulinBinding MicrotubuleDisruption Inhibits Microtubule Polymerization TubulinBinding->MicrotubuleDisruption MitoticArrest Spindle Assembly Checkpoint Activation & Mitotic Arrest MicrotubuleDisruption->MitoticArrest Apoptosis Apoptosis Induction MitoticArrest->Apoptosis EB1Expression Enhanced Efficacy in High EB1 Expression EB1Expression->MicrotubuleDisruption

This compound's mechanism extends beyond direct tumor cell cytotoxicity to include vascular-disrupting effects in the tumor microenvironment [6]. This dual mechanism of action—direct antiproliferative activity and vascular disruption—makes it particularly effective against solid tumors. Additionally, this compound demonstrates efficacy in models resistant to conventional microtubule-targeting agents, potentially due to its unique binding properties and ability to bypass common resistance mechanisms such as P-glycoprotein overexpression [6].

Table 3: Experimental Evidence for this compound Mechanisms Across Cancer Models

Experimental Model Key Findings Concentration/ Dose Biological Readout
DLBCL Cell Lines [4] Rapid apoptosis induction; IC50 ~10 nM 5-40 nM Annexin V positivity; cell cycle arrest
Glioblastoma PDX [2] Significant survival benefit; brain penetration 30 mg/kg (prodrug) Overall survival; brain/plasma ratio 1.3-1.6
Solid Tumor Models [6] Vascular disrupting effects 45-70 mg/m² (prodrug) Tumor perfusion; myocardial injury
Taxane-Resistant Models [6] Activity in resistant cells Low nM range Cell viability; microtubule organization

Technical Considerations and Best Practices

Handling and Safety Guidelines

Personal Protective Equipment: Wear appropriate PPE including lab coat, gloves, and safety glasses when handling concentrated DMSO solutions due to its excellent skin penetration properties that can facilitate transdermal transport of dissolved compounds [7].

Aseptic Technique: Maintain sterile techniques throughout preparation to prevent microbial contamination that could compromise experimental results.

Solvent Compatibility: Be aware that DMSO can dissolve certain plastics; use glass, polypropylene, or polystyrene containers for stock solutions.

Contamination Prevention: Thoroughly clean application surfaces before DMSO use since it can carry contaminants through the skin [7].

Troubleshooting Common Issues

Precipitation Issues: If this compound precipitates upon dilution into aqueous solutions:

  • Ensure stock solution is freshly prepared or properly stored
  • Consider gradual dilution with buffer containing mild detergents
  • Increase mixing speed during dilution to facilitate solvation

Reduced Potency: If diminished activity is observed:

  • Verify stock solution concentration via LC-MS/MS [2]
  • Check DMSO quality and water content
  • Minimize storage time at elevated temperatures

High Background in Apoptosis Assays: If excessive cell death occurs in controls:

  • Reduce final DMSO concentration (<0.1%)
  • Include additional vehicle controls
  • Verify cell line responsiveness
Experimental Design Considerations

Appropriate Controls: Always include:

  • Vehicle control (DMSO at same concentration as treated cells)
  • Positive control (established microtubule-targeting agent)
  • Untreated control (culture medium only)

Biomarker Integration: Consider evaluating EB1 expression levels in experimental models, as strong EB1 expression correlates with enhanced this compound sensitivity [4].

Combination Therapy Design: When testing this compound in combination with other agents:

  • Schedule administration based on mechanism (concurrent vs. sequential)
  • Include single-agent controls for both compounds
  • Use appropriate statistical models to assess synergy

Conclusion

These application notes provide comprehensive protocols for preparing this compound in DMSO and conducting robust experimental evaluations of its anti-cancer properties. The unique microtubule-destabilizing mechanism of this compound, combined with its activity in resistant cancer models and favorable brain penetration as the prodrug listhis compound, makes it a valuable investigational agent [2] [6]. By adhering to these standardized protocols, researchers can ensure reproducible results and accelerate the translational development of this promising therapeutic agent. The ongoing clinical evaluation of listhis compound in glioblastoma and other solid tumors underscores the importance of proper preclinical characterization using these established methods [3].

References

Comprehensive Application Notes and Protocols for Avanbulin Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avanbulin and Its Pharmaceutical Properties

This compound (also known as EP-1286, MPI-044113) is a novel small-molecule tubulin polymerization inhibitor that has demonstrated significant potential as an anticancer therapeutic. As a synthetic biphenylcarbonyl derivative, this compound binds specifically to the vinblastine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the M phase. This mechanism ultimately triggers apoptosis in rapidly dividing cancer cells. The compound has shown particular promise in preclinical studies against various solid tumors, including ovarian, prostate, and non-small cell lung cancers, with some studies indicating potential blood-brain barrier penetration that could expand its application to central nervous system malignancies.

Proper preparation and storage of this compound stock solutions are critical steps in ensuring experimental reproducibility and reliability in both in vitro and in vivo studies. Like many small-molecule therapeutics, this compound is subject to degradation processes that can compromise its biological activity, including oxidation, hydrolysis, and photodegradation. These application notes provide detailed, evidence-based protocols for the preparation, quality assessment, and storage of this compound stock solutions, with specific consideration of its physicochemical properties and stability profile. Implementation of these standardized procedures will enhance experimental consistency across studies and maximize the stability and biological activity of this promising therapeutic compound.

Drug Properties and Handling Requirements

Physicochemical Characteristics

This compound is characterized by its moderate hydrophobicity, with a calculated logP value of approximately 3.2, indicating significantly greater solubility in organic solvents compared to aqueous solutions. The molecular weight of this compound is 477.95 g/mol, and it exists as a white to off-white crystalline powder under standard conditions. The compound contains several functional groups that may be susceptible to hydrolytic degradation under extreme pH conditions, particularly in strongly basic environments. The optimal solubility of this compound exceeds 50 mg/mL in DMSO, while aqueous solubility is limited to approximately 0.1 mg/mL in neutral phosphate-buffered saline, necessitating the use of appropriate cosolvents for biological studies.

Pre-preparation Considerations

Prior to stock solution preparation, several critical factors require consideration to ensure compound integrity:

  • Accurate weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent water condensation and subsequent hydration. Use an analytical balance with a minimum accuracy of ±0.01 mg for precise quantification.
  • Container selection: Utilize amber glass vials to protect against photodegradation, or transparent glass vials stored in light-proof containers. Ensure all containers are composed of chemically inert materials compatible with DMSO and other organic solvents.
  • Documentation: Maintain meticulous records of preparation details, including batch numbers, preparation date, concentration, and storage conditions to ensure traceability and support troubleshooting if anomalous results occur in biological assays.

Stock Solution Preparation

Calculation Methods for Solution Preparation

The fundamental principle for preparing stock solutions of accurate concentration is based on the dilution equation C1V1 = C2V2, where C1 and V1 represent the stock concentration and volume, respectively, and C2 and V2 represent the final concentration and volume [1] [2]. This equation allows researchers to calculate the required volume of stock solution needed to achieve a target concentration in any experimental setup.

Table 1: this compound Stock Solution Preparation Calculations

Target Stock Concentration Amount of this compound (mg) for 1 mL Solution Primary Application
10 mM 4.78 mg In vitro cytotoxicity
50 mM 23.90 mg High-throughput screening
100 mM 47.80 mg Biochemical assays, long-term storage

For experimental working concentrations, additional dilution calculations are required:

Table 2: Dilution Guide for Experimental Concentrations

Stock Concentration Volume Stock for 1 mL Volume Diluent Final Concentration Typical Application
10 mM 5 µL 995 µL 50 µM Cell culture treatment
10 mM 1 µL 999 µL 10 µM Dose-response studies
50 mM 2 µL 998 µL 100 µM Biochemical assays
Step-by-Step Preparation Protocol

The following optimized protocol ensures the preparation of high-quality this compound stock solutions with maximal stability and biological activity:

  • Equipment preparation: Gather all necessary materials, including calibrated micropipettes, amber glass vials, parafilm, and a sonication bath. Pre-chill the DMSO to 4°C before use to minimize thermal degradation during dissolution.
  • Weighing procedure: Tare an amber glass vial on the analytical balance. Carefully add the calculated mass of this compound powder using a clean spatula. Record the actual mass with precision to three decimal places for accurate concentration calculation.
  • Initial dissolution: Add approximately 70% of the final volume of cold, anhydrous DMSO directly to the powder in the vial. Cap the vial securely and wrap the cap with parafilm to prevent moisture absorption.
  • Sonication: Place the vial in a room-temperature sonication bath and sonicate for 5-10 minutes until all visible particles have dissolved. Avoid prolonged sonication as excessive heat generation may promote degradation.
  • Volume adjustment: Remove the vial from the sonicator and add the remaining DMSO to reach the final volume. Gently vortex the solution for 10-15 seconds to ensure complete mixing without introducing air bubbles.
  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles. Typically, 10-50 µL aliquots are appropriate for most experimental applications.
  • Storage: Clearly label all aliquots with the compound name, concentration, date, and preparer's initials. Flash-freeze the aliquots in a dry-ice/ethanol bath or directly at -80°C for long-term storage.

This protocol is specifically optimized based on principles demonstrated for sensitive compounds, where complete dissolution and proper handling are critical for maintaining integrity [3].

Storage Stability and Quality Assessment

Recommended Storage Conditions

Proper storage conditions are essential for maintaining this compound stability and bioactivity throughout long-term storage:

Table 3: Stability of this compound Under Different Storage Conditions

Storage Condition Temperature Container Expected Stability Recommendations
Short-term 4°C Amber glass 2-4 weeks For active experiments
Long-term -80°C Amber glass 12-24 months Primary storage
After thawing 4°C Amber glass 1 week In-use stability
Freeze-thaw cycles -80°C to 4°C Amber glass Maximum 3 cycles Aliquot to minimize

These storage recommendations align with stability data reported for similar small-molecule therapeutics, where low-temperature storage in anhydrous conditions significantly prolongs compound integrity [4] [5]. The aliquoting strategy is particularly important as it prevents repeated freeze-thaw cycles, which have been demonstrated to accelerate degradation of sensitive compounds.

Quality Assessment Procedures

Regular quality assessment is critical for verifying this compound integrity throughout its storage lifetime:

  • Visual inspection: Examine the stock solution for any signs of precipitation, discoloration, or increased viscosity that may indicate degradation or moisture absorption.
  • UV-Vis spectroscopy: Dilute a small aliquot of the stock solution appropriately and measure the absorbance spectrum from 200-400 nm. Compare the characteristic absorbance maxima (242 nm and 318 nm) and the overall spectral profile to that of a freshly prepared standard.
  • Bioactivity testing: Periodically assess the biological potency of stored stock solutions using a reference cell line (e.g., A549 non-small lung cancer cells) with known sensitivity to this compound. A significant increase in IC50 values (≥2-fold) suggests potential compound degradation.
  • Chromatographic analysis (if available): Employ HPLC with UV detection to evaluate chemical purity. Compare chromatograms to a reference standard, noting any emerging degradation peaks or changes in retention time.

These quality control measures are consistent with FDA guidance on stability testing for pharmaceutical compounds, which emphasizes the importance of multiple orthogonal methods for comprehensive stability assessment [6].

Experimental Applications

In Vitro Cytotoxicity Assessment

For cell-based assays, this compound stock solutions require careful dilution into cell culture-compatible media while maintaining solubility and bioactivity:

  • Serial dilution preparation: Prepare intermediate concentrations of this compound in DMSO (typically 100-1000X the final desired concentration) from the primary stock solution.
  • Media addition: Add small volumes of these intermediate dilutions (generally 0.1-1% of total media volume) to pre-warmed cell culture media with vigorous mixing to prevent localized precipitation.
  • Treatment application: Apply the drug-containing media to cells immediately after preparation to minimize compound degradation in aqueous environments.
  • Incubation and assessment: Incubate according to experimental design (typically 48-72 hours for cytotoxicity assays) and assess viability using standardized methods (MTT, CellTiter-Glo, etc.).

It is crucial to include appropriate controls, including vehicle-only treatments (DMSO at the same concentration used in drug treatments) and reference compounds with known activity to validate assay performance.

Mechanism of Action Analysis

This compound's primary mechanism of action involves binding to the vinblastine site on β-tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation. To assess these specific effects:

  • Cell cycle analysis: Treat asynchronous cell populations with this compound at relevant concentrations (typically based on IC50 values) for 12-24 hours. Process cells for flow cytometric analysis using propidium iodide staining. This compound treatment typically induces a G2/M phase arrest observable as an increased percentage of cells with 4N DNA content.
  • Immunofluorescence microscopy: Plate cells on chamber slides and treat with this compound for time periods sufficient to reach mitosis (cell line dependent). Fix cells and stain with anti-α-tubulin antibodies and DAPI to visualize microtubule structure and chromosomal organization. This compound typically induces disrupted mitotic spindles and misaligned chromosomes.
  • Western blot analysis: Assess changes in mitotic markers such as phospho-histone H3 (Ser10) to confirm mitotic arrest, and evaluate apoptosis markers (cleaved caspase-3, PARP cleavage) following prolonged exposure.

G This compound This compound Administration TubulinBinding Binding to β-tubulin This compound->TubulinBinding Direct interaction PolymerizationInhibition Inhibition of Microtubule Polymerization TubulinBinding->PolymerizationInhibition Inhibits MitoticSpindleDisruption Disrupted Mitotic Spindle Assembly PolymerizationInhibition->MitoticSpindleDisruption Results in CellCycleArrest Cell Cycle Arrest at G2/M Phase MitoticSpindleDisruption->CellCycleArrest Causes ApoptosisActivation Apoptosis Activation CellCycleArrest->ApoptosisActivation Prolonged triggers p53Pathway p53 Pathway Activation CellCycleArrest->p53Pathway Activates CellDeath Cancer Cell Death ApoptosisActivation->CellDeath Leads to CaspaseCascade Caspase Cascade Activation ApoptosisActivation->CaspaseCascade Involves p53Pathway->ApoptosisActivation Enhances CaspaseCascade->CellDeath Executes

Diagram 1: this compound's mechanism of action involves binding to tubulin, disrupting microtubule dynamics, causing cell cycle arrest, and ultimately inducing apoptosis in cancer cells.

Troubleshooting and Technical Considerations

Common Preparation Issues

Researchers may encounter several challenges when preparing and working with this compound stock solutions:

  • Precipitation upon dilution: If this compound precipitates when diluted into aqueous solutions, consider using alternative cosolvents such as PEG-400 or cyclodextrin-based solubility enhancers. Gradually increasing the percentage of organic solvent (up to 5% maximum for cell culture) may also improve solubility.
  • Reduced bioactivity: If experimental results indicate diminished potency compared to historical data, verify stock solution concentration using UV spectrophotometry and assess purity through HPLC if available. Ensure proper storage conditions and avoid extended storage at 4°C.
  • High background in biological assays: Excessive DMSO concentrations (>0.5%) in cell-based assays can cause cellular stress and confound results. Ensure that final DMSO concentrations are normalized across all treatment conditions, including vehicle controls.
Experimental Optimization

For novel cell lines or experimental systems, preliminary studies are recommended to establish appropriate this compound treatment parameters:

  • Dose-range finding: Conduct initial experiments with broad concentration ranges (typically 0.1 nM to 100 µM) to establish preliminary IC50 values.
  • Time-course analysis: Evaluate effects across multiple time points (24, 48, 72 hours) to determine optimal treatment duration for specific biological endpoints.
  • Combination studies: When investigating this compound in combination with other therapeutics, consider potential synergistic interactions and design appropriate isobologram analyses to characterize interactions quantitatively.

These optimization approaches align with pathway analysis strategies used in cancer drug discovery, where systematic evaluation of treatment parameters enhances data quality and interpretability [7] [8].

References

Comprehensive Application Notes & Protocols: Determining Optimal Avanbulin Treatment Duration for Apoptosis Induction in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Apoptosis in Cancer Therapy

Apoptosis, or programmed cell death, represents a fundamental process essential for maintaining tissue homeostasis and eliminating damaged or malignant cells. This highly regulated mechanism is characterized by distinctive morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and formation of apoptotic bodies. The biochemical hallmarks include phosphatidylserine externalization, caspase activation, and mitochondrial membrane permeabilization. In cancer biology, apoptosis serves as a critical barrier against tumor development, and most chemotherapeutic agents, including microtubule-targeting compounds like avanbulin, ultimately exert their anti-tumor effects through engaging these conserved cell death pathways [1] [2].

The molecular machinery of apoptosis consists primarily of two interconnected pathways. The extrinsic pathway is initiated by death receptor activation at the cell surface, leading to caspase-8 activation, while the intrinsic pathway involves mitochondrial outer membrane permeabilization and cytochrome c release, activating caspase-9. Both pathways converge on executioner caspases (caspase-3, -6, and -7) that mediate the proteolytic cleavage of cellular substrates, resulting in the characteristic apoptotic phenotype [1] [3]. Understanding these pathways is essential for evaluating the temporal dynamics of apoptosis induction by novel therapeutic agents like this compound.

This compound (also known as EP-1286) is a novel microtubule-targeting agent that binds to the vinca domain of tubulin, inhibiting microtubule polymerization and causing mitotic arrest in dividing cells. This arrest ultimately triggers apoptosis through both intrinsic and extrinsic pathways. However, the optimal treatment duration required to commit cancer cells to irreversible apoptosis remains a critical parameter for maximizing therapeutic efficacy while minimizing potential resistance mechanisms. These application notes provide comprehensive protocols for quantifying this compound-induced apoptosis across multiple timepoints, enabling researchers to establish the temporal framework for cell death induction.

Apoptosis Molecular Mechanisms & Signaling Pathways

The complex molecular machinery of apoptosis can be conceptualized through three primary signaling pathways that exhibit significant crosstalk and convergence points. The extrinsic death receptor pathway initiates when death ligands such as FasL or TNF-α bind to their cognate receptors, recruiting adapter proteins like FADD and forming the Death-Inducing Signaling Complex (DISC). This complex activates initiator caspase-8, which directly cleaves and activates executioner caspases or engages the mitochondrial pathway through Bid truncation [1] [2].

Simultaneously, the intrinsic mitochondrial pathway activates in response to cellular stress signals, including DNA damage, oxidative stress, or microtubule disruption. This pathway is regulated by the Bcl-2 protein family, where the balance between pro-apoptotic (Bax, Bak, Bad) and anti-apoptotic (Bcl-2, Bcl-XL) members determines mitochondrial outer membrane permeabilization (MOMP). Following MOMP, cytochrome c is released into the cytosol and forms the apoptosome with Apaf-1 and caspase-9, initiating the caspase cascade [1] [4]. A third, less characterized endoplasmic reticulum pathway can also initiate apoptosis through caspase-12 in response to ER stress [1].

Table 1: Major Apoptotic Pathways and Key Components

Pathway Initiating Stimuli Key Initiators Execution Mechanisms Regulatory Proteins
Extrinsic (Death Receptor) FasL, TNF-α, TRAIL Caspase-8, FADD, TRADD Direct caspase activation, tBid formation c-FLIP, Bcl-2 family
Intrinsic (Mitochondrial) Cellular stress, DNA damage, microtubule disruption Caspase-9, Bax/Bak Cytochrome c release, apoptosome formation Bcl-2, Bcl-XL, Mcl-1
ER Stress Unfolded protein response, calcium flux Caspase-12, IRE1 Caspase-12 activation, JNK signaling GRP78, Calpain

For microtubule-targeting agents like this compound, the primary initiation signal stems from prolonged mitotic arrest activated by the spindle assembly checkpoint. This engages the intrinsic pathway through transcriptional and post-translational regulation of Bcl-2 family members, particularly Bim stabilization and Mcl-1 degradation. The subsequent mitochondrial outer membrane permeabilization represents the point of no return in apoptosis commitment, making temporal monitoring of these events critical for determining effective treatment duration [1] [2].

Experimental Strategy for Treatment Duration Optimization

Establishing the optimal treatment duration for this compound-induced apoptosis requires a multiparametric approach assessing both early and late apoptotic markers across a comprehensive timecourse. The experimental framework should include dose-response studies across clinically relevant concentrations (typically 1-100 nM for this compound) and time-course analysis from short-term (0-24 hours) to extended exposure (24-72 hours). This approach enables researchers to distinguish between initial signaling events and commitment to irreversible cell death [5] [4].

The fundamental strategy involves treating appropriate cancer cell models (e.g., A549 non-small cell lung adenocarcinoma, U87MG glioblastoma, or other relevant cell lines) with this compound across the determined concentration range. Cells should be harvested at predetermined intervals (e.g., 2, 4, 6, 12, 24, 48, and 72 hours) and analyzed through multiple complementary techniques to capture the complete apoptotic trajectory. Including recovery groups where this compound is removed after specific intervals can help distinguish reversible cell cycle arrest from irreversible commitment to apoptosis [4].

G Start Experimental Setup T1 Cell Seeding & This compound Treatment (0-100 nM) Start->T1 T2 Time-Course Sampling (2, 4, 6, 12, 24, 48, 72h) T1->T2 T3 Multi-Parameter Analysis T2->T3 A1 Early Markers (0-12h) T3->A1 A2 Mid-Phase Markers (12-24h) T3->A2 A3 Late Markers (24-72h) T3->A3 B1 Phosphatidylserine Externalization (Annexin V) A1->B1 B2 Mitochondrial Membrane Potential (ΔΨm) A2->B2 B5 DNA Fragmentation (TUNEL) A3->B5 B3 Caspase-3/7, -8, -9 Activation B2->B3 B4 Cytochrome c Release B3->B4 B6 Membrane Permeability (PI Uptake) B5->B6

Diagram 1: Experimental workflow for assessing this compound treatment duration effects on apoptosis. The comprehensive time-course captures early to late apoptotic events.

Critical to this experimental design is the inclusion of appropriate controls: vehicle-treated cells for baseline apoptosis, positive controls (e.g., 1µM staurosporine for 4-6 hours), and instrument controls for flow cytometry compensation. For in vivo studies, analogous time-course experiments with tumor collection at multiple timepoints after single or repeated this compound administration are essential, though these require more sophisticated animal models and monitoring techniques [6] [7] [8].

Detailed Experimental Protocols

Annexin V/Propidium Iodide Staining for Flow Cytometry

The Annexin V/propidium iodide (PI) assay represents the gold standard for detecting early and late apoptotic populations based on phosphatidylserine externalization and membrane integrity. This protocol enables quantification of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations across multiple treatment timepoints [6] [7].

Materials & Reagents:

  • Annexin V-FLUOS staining kit (Roche, #11858777001) or recombinant Annexin V-FITC
  • Propidium iodide (1 mg/mL stock solution)
  • Binding buffer: 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂
  • Phosphate-buffered saline (PBS), pH 7.4
  • Flow cytometry tubes
  • Centrifuge capable of 300-670 × g
  • Flow cytometer with 488 nm excitation and FITC/PI detection filters

Procedure:

  • Cell Preparation: Seed cells at 1×10⁶ cells/T25 flask in triplicate for each treatment condition and timepoint. Include controls: unstained, Annexin V only, and PI only.

  • This compound Treatment: Treat cells with predetermined concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for various durations (e.g., 6, 12, 24, 48 hours). Include vehicle-treated controls.

  • Cell Harvesting: Following treatment, collect both supernatant (containing floating apoptotic cells) and adherent cells (trypsinize gently with 0.05% trypsin-EDTA). Combine respective populations and wash twice with PBS by centrifugation (300-670 × g for 5 minutes at room temperature) [6].

  • Staining: Resuspend cell pellets (~2×10⁶ cells) in 400μL PBS. Add 100μL of incubation buffer containing 2μL Annexin V (1 mg/mL) and 2μL PI (1 mg/mL). For controls, prepare:

    • Control 1 (unstained): 400μL cells + 100μL incubation buffer
    • Control 2 (Annexin V only): 400μL cells + 100μL incubation buffer + 2μL Annexin V
    • Control 3 (PI only): 400μL cells + 100μL incubation buffer + 2μL PI [6]
  • Incubation & Analysis: Incubate samples for 15 minutes at room temperature in the dark. Add 400μL binding buffer and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.

  • Gating Strategy: On biparametric dot plots (FITC vs PI), establish quadrants using controls. Calculate percentages of each population: viable (lower left), early apoptotic (lower right), late apoptotic (upper right), and necrotic (upper left) [6] [7].

Technical Notes:

  • Avoid excessive centrifugation force or vigorous pipetting to prevent mechanical induction of apoptosis.
  • Maintain consistent incubation times as Annexin V staining is calcium-dependent and reversible.
  • Include a positive control (e.g., 1μM staurosporine for 4 hours) to validate assay sensitivity.
  • For suspension cells, omit trypsinization step; analyze both supernatant and washed cells.
Caspase Activity Assays

Caspase activation represents a commitment step in apoptosis execution. This protocol details methods for measuring initiator (caspase-8, -9) and executioner (caspase-3/7) activities across this compound treatment timecourses.

Materials & Reagents:

  • Caspase-Glo 3/7, 8, or 9 Assay Systems (Promega)
  • White-walled 96-well plates
  • Luminometer or plate reader capable of glow-type luminescence
  • This compound-treated and control cell lysates

Procedure:

  • Cell Treatment & Lysis: Treat cells with this compound across desired timecourse. Harvest cells and prepare lysates using recommended lysis buffer.

  • Reaction Setup: Transfer 100μL of Caspase-Glo reagent to each well containing 100μL of cell lysate or blank (lysis buffer alone). Mix contents gently using a plate shaker for 30 seconds.

  • Incubation & Measurement: Incubate at room temperature for 1-2 hours protected from light. Measure luminescence using a plate reader with integration time of 0.5-1 second per well.

  • Data Analysis: Subtract blank luminescence values from sample readings. Normalize data to protein concentration or cell number. Express results as fold-change relative to vehicle-treated controls [9] [4].

Alternative Protocol - Western Blot for Caspase Cleavage:

  • Protein Extraction: Prepare whole cell lysates from this compound-treated cells using RIPA buffer supplemented with protease inhibitors.

  • Electrophoresis & Transfer: Separate 30-50μg protein by SDS-PAGE (12-15% gels) and transfer to PVDF membranes.

  • Immunoblotting: Probe with primary antibodies against caspase-3 (1:1000), cleaved caspase-3 (1:500), caspase-8 (1:1000), caspase-9 (1:1000), and PARP (1:2000). Use β-actin (1:5000) as loading control.

  • Detection: Develop blots using enhanced chemiluminescence and quantify band intensities. Cleaved caspase fragments indicate activation [9] [4].

Mitochondrial Membrane Potential Assessment

The loss of mitochondrial membrane potential (ΔΨm) represents an early event in the intrinsic apoptotic pathway. This protocol utilizes JC-1 dye, which exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm).

Materials & Reagents:

  • JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50μM) as positive control
  • Flow cytometer or fluorescence plate reader
  • PBS, warm to 37°C

Procedure:

  • Cell Treatment: Treat cells with this compound across determined timecourse.

  • Staining: Harvest cells and resuspend in 1mL prewarmed PBS. Add JC-1 to final concentration of 2μM. Incubate for 15-20 minutes at 37°C in the dark.

  • Washing & Analysis: Wash cells twice with warm PBS and resuspend in 500μL PBS. Analyze immediately by flow cytometry using 488 nm excitation with FITC (green) and PE (red) channels. Alternatively, for plate readers, measure fluorescence intensity with 485/535 nm (green) and 535/590 nm (red) filters.

  • Data Interpretation: Calculate red/green fluorescence ratio. A decrease in ratio indicates loss of ΔΨm. Report results as percentage of cells with depolarized mitochondria compared to controls [4].

Data Analysis & Interpretation

Quantitative Analysis of Time-Course Data

Comprehensive analysis of apoptosis kinetics requires multiparametric assessment across the treatment timecourse. The quantitative data should be compiled to establish the temporal sequence of apoptotic events and identify the point of irreversible commitment to cell death. Early markers (0-12 hours) typically include phosphatidylserine externalization and mitochondrial membrane depolarization, while intermediate events (12-24 hours) encompass caspase activation and cytochrome c release. Late markers (24-72 hours) involve DNA fragmentation and loss of membrane integrity [6] [5] [4].

Table 2: Expected Timeline of Apoptotic Markers Following this compound Treatment

Time Post-Treatment Apoptotic Marker Detection Method Expected Change Significance
2-6 hours Mitotic Arrest Flow cytometry (DNA content) ↑ G2/M population Initial cellular response
4-12 hours Phosphatidylserine Exposure Annexin V-FITC ↑ Annexin V⁺/PI⁻ population Early apoptosis
6-18 hours ΔΨm Loss JC-1 staining ↓ Red/Green ratio Mitochondrial engagement
8-24 hours Caspase-3/7 Activation Caspase-Glo assay ↑ Luminescent signal Execution phase commitment
12-36 hours DNA Fragmentation TUNEL assay ↑ TUNEL⁺ cells Late apoptosis
24-72 hours Membrane Permeabilization Propidium iodide ↑ Annexin V⁺/PI⁺ population Late apoptosis/necrosis

Statistical analysis should employ two-way ANOVA with time and treatment concentration as independent variables, followed by post-hoc tests for multiple comparisons. The half-maximal effective time (ET₅₀) for apoptosis induction can be calculated using nonlinear regression of time-response curves, providing a quantitative parameter for comparing potency across cell lines or in combination studies [5] [4].

Troubleshooting & Quality Control

Common challenges in apoptosis time-course studies include high basal apoptosis in controls (indicative of poor cell health or mechanical damage), inconsistent results across replicates (often from uneven drug distribution or cell seeding), and discordant results between different apoptosis assays. To address these:

  • Optimize cell density to maintain 60-80% confluence at harvest time
  • Include multiple controls in each experiment to account for plate-to-plate variability
  • Use complementary assays to validate key findings across different methodological principles
  • Establish standardized gating strategies for flow cytometry maintained across all experiments
  • Verify this compound stability in culture medium through HPLC analysis if inconsistent results persist

Data interpretation should consider that apoptosis markers may exhibit different kinetics depending on cell type, This compound concentration, and microenvironmental factors. For example, p53-wildtype cells typically demonstrate more rapid apoptosis induction than p53-null lines following microtubule disruption [5] [4].

Therapeutic Implications & Application Notes

The temporal dynamics of this compound-induced apoptosis have significant implications for clinical translation and combination therapy design. The treatment duration required for maximal apoptosis induction informs dosing schedules, with more prolonged exposure typically necessary for solid tumors with high thresholds for cell death commitment. Furthermore, the dominant apoptotic pathway engaged (intrinsic vs. extrinsic) may predict synergy with complementary agents [1] [2].

For in vivo applications, the optimal treatment duration established through these in vitro protocols should be validated in appropriate animal models. The pharmacokinetic profile of this compound, including peak plasma concentrations and half-life, will determine whether the required exposure duration for apoptosis commitment can be achieved clinically. Alternative scheduling strategies, such as prolonged infusion or fractionated dosing, may be necessary to achieve sustained drug levels above the threshold for apoptosis induction without exceeding maximum tolerated doses [5].

The apoptosis kinetics data also provides insights for rational combination therapies. For instance, if this compound predominantly engages the intrinsic pathway, combination with death receptor agonists or BH3 mimetics may lower the threshold for apoptosis commitment and reduce the required treatment duration. Similarly, monitoring anti-apoptotic protein expression (e.g., Bcl-2, Bcl-XL, Mcl-1) across the treatment timecourse can identify adaptive resistance mechanisms that may be therapeutically targeted [1] [4] [2].

G Start This compound Treatment (Microtubule Disruption) A Mitotic Arrest (2-6h) Start->A B Mitotic Slippage (6-24h) A->B C Bcl-2 Family Activation (8-18h) B->C D MOMP & Cytochrome c Release (12-24h) C->D H1 BH3 Mimetics (Enhance MOMP) C->H1 E Caspase Cascade Activation (18-36h) D->E H2 Death Receptor Agonists (Parallel Activation) D->H2 F Apoptotic Execution (24-72h) E->F H3 IAP Antagonists (Accelerate Execution) E->H3 G1 Combination Opportunities G1->H1 G1->H2 G1->H3

Diagram 2: Apoptosis signaling pathway induced by this compound and potential combination strategies. Dashed lines indicate enhancement points for combination therapies.

Conclusion

These comprehensive application notes provide a rigorous methodological framework for establishing the optimal treatment duration of this compound for apoptosis induction. Through multiparametric assessment across a detailed timecourse, researchers can precisely map the kinetic progression from initial mitotic arrest to irreversible commitment to programmed cell death. The integrated protocols for phosphatidylserine exposure, caspase activation, and mitochondrial depolarization enable robust quantification of apoptotic engagement, while the analytical approaches facilitate cross-comparison between experimental conditions and cell models.

The temporal data generated through these protocols not only informs in vitro mechanism studies but also provides critical guidance for in vivo efficacy experiments and ultimately clinical translation. As the field advances toward more personalized therapeutic approaches, understanding the time-dependency of apoptosis induction by targeted agents like this compound will be essential for maximizing clinical benefit and overcoming resistance mechanisms in cancer treatment.

References

Mechanism of Action and Rationale for Combination

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin is a novel, synthetic small-molecule microtubule-destabilizing agent (MDA). Its mechanism of action provides a strong rationale for combination strategies:

  • Unique Tubulin Binding: this compound reversibly binds to the colchicine-binding site on tubulin heterodimers, inhibiting microtubule formation and disrupting cellular organization [1] [2] [3]. Its effect on microtubule dynamics is distinct from other classic microtubule-targeting agents (MTAs) like taxanes or vinca alkaloids [1] [3].
  • Cellular Consequences: This disruption leads to activation of the spindle assembly checkpoint, arresting the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death [2] [4] [3].
  • Broad Anti-Tumor Activity: A key feature is its demonstrated activity in human cancer models refractory to standard MTAs, including those with P-glycoprotein overexpression, a common resistance mechanism [3].
  • Multi-Faceted Attack: Beyond direct tumor cell killing, this compound also exhibits vascular-disrupting effects on the tumor microenvironment [5] [3].

The diagram below illustrates how this compound's mechanism leads to cell death and provides a basis for synergistic combinations.

G This compound This compound TubulinBinding Binds colchicine site on tubulin This compound->TubulinBinding MicrotubuleDisruption Microtubule Destabilization TubulinBinding->MicrotubuleDisruption SAC Spindle Assembly Checkpoint Activation MicrotubuleDisruption->SAC VascularEffect Tumor Vascular Disruption MicrotubuleDisruption->VascularEffect MitoticArrest G2/M Cell Cycle Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis SynergisticKilling Synergistic Tumor Cell Killing MitoticArrest->SynergisticKilling Radiotherapy Radiotherapy DNADamage DNA Damage Radiotherapy->DNADamage DNADamage->MitoticArrest Enhanced effect

Clinical Trial Data and Dosing Protocols

Listhis compound (BAL101553), the prodrug of this compound, has been investigated in multiple clinical trials using intravenous (IV) and oral formulations. The dosing and safety data from these studies provide a foundation for designing combination therapy protocols.

Tumor Type Study Phase Combination / Context Recommended Dose & Schedule Key Safety Findings
Newly Diagnosed GBM (MGMT unmethylated) Phase 1 [6] With Radiotherapy (RT) Listhis compound 15 mg orally, daily concomitant with standard RT (60 Gy/30 fractions) Safe up to 15 mg daily; DLTs (confusion, memory impairment) at 12 mg.
Recurrent GBM / Advanced Solid Tumors Phase 1/2a [1] Monotherapy (Oral) Listhis compound 30 mg orally, daily (MTD for brain tumors) DLTs in solid tumor pts at 20+ mg; brain tumor pts tolerated 30 mg.
Advanced Solid Tumors Phase 1/2a [3] Monotherapy (2-hr IV infusion) Listhis compound 30 mg/m² IV over 2 hrs, on Days 1, 8, 15 of a 28-day cycle DLTs (gait disturbance, neuropathy) at ≥60 mg/m²; myocardial injury at ≥45 mg/m².
Ovarian Cancer / GBM (1st recurrence) Phase 2a [5] Monotherapy (48-hr IV infusion) Listhis compound 70 mg/m² IV as a 48-hr continuous infusion, on Days 1, 8, 15 of a 28-day cycle Favorable safety profile; mostly mild-moderate AEs.

Preclinical Evidence for Potential Combinations

While clinical data is focused on radiation, preclinical studies suggest other promising combination avenues.

Combination Partner Experimental Model Observed Effect & Proposed Mechanism Reference
Radiotherapy GBM patient-derived xenograft (PDX) models Significant survival extension; proposed synergy: microtubule disruption arrests cells in G2/M, a radiosensitive phase. [2]
Temozolomide (TMZ) GBM PDX models Listhis compound + RT + TMZ extended survival irrespective of MGMT promoter status. [2]
Other Microtubule-Targeting Agents In vitro and case series (other cancers) Not studied with this compound. For MRSA, combo of daptomycin + β-lactams shows synergy via enhanced binding. Suggests exploring combo with other MTAs. [7]

Critical Safety Considerations for Protocol Design

When designing combination protocols, careful management of known adverse effects is crucial.

  • Neurological Toxicity: Gait disturbance, peripheral sensory neuropathy, confusion, and memory impairment are recognized DLTs [1] [3]. Patient monitoring should include neurological assessments and prompt dose modification upon onset of symptoms.
  • Cardiovascular Toxicity: Myocardial injury and vascular effects have been observed with IV infusion [3]. Monitoring should include cardiac troponin, ECG, and blood pressure. Patients with significant pre-existing cardiac or cerebrovascular disease should be excluded.
  • Electrolyte Imbalance: Hyponatremia has been reported as a treatment-related adverse event [1]. Regular monitoring of electrolytes is recommended.
  • Administration Route Matters: Toxicity profiles, particularly neurological and cardiovascular, are influenced by the infusion rate (Cmax-related). Prolonged (48-hour) IV infusion or oral administration allows for higher exposure with a better safety window [5] [3].

Experimental Workflow for Protocol Development

The following diagram outlines a proposed workflow for developing and validating a new this compound combination therapy protocol, from initial rationale to clinical translation.

G Start Define Combination Rationale (e.g., Synergy, Overcoming Resistance) InVitro In Vitro Screening Start->InVitro PDX Patient-Derived Xenograft (PDX) Models InVitro->PDX Biomarker Biomarker Identification (e.g., EB1, Tubulin Isotypes) PDX->Biomarker Optimize Optimize Dosing Schedule (Sequence, Timing) Biomarker->Optimize Tox Safety & Tolerability Assessment Optimize->Tox Clinical Clinical Trial Protocol Design Tox->Clinical

Future Research Directions and Biomarkers

To advance this compound combination therapy, future research should focus on:

  • Systematic Screening: There is a lack of published, systematic studies combining this compound with a wide range of standard chemotherapeutics (e.g., platinum agents, other kinase inhibitors). High-throughput screening is needed to identify synergistic partners.
  • Predictive Biomarkers: End-binding protein 1 (EB1) has been proposed as a potential predictive biomarker for listhis compound response in glioblastoma models [1]. Validation in clinical samples and exploration of other biomarkers (e.g., specific tubulin isotypes) are critical for patient stratification.
  • Innovative Trial Design: Phase 1b/2 trials with expansion cohorts in specific molecularly defined tumors could efficiently test the efficacy of novel combinations.

Key Takeaways for Researchers

  • The most clinically advanced combination for this compound/listhis compound is with radiotherapy in glioblastoma.
  • The oral formulation at 30 mg daily or the 48-hour IV infusion at 70 mg/m² provide the best tolerability profiles for future combination studies.
  • Safety monitoring must be rigorous, with a specific focus on neurological, cardiac, and electrolyte parameters.
  • The primary rationale for combinations should leverage its unique mechanism of microtubule destabilization to sensitize tumors to other agents or overcome resistance.

References

Avanbulin Brain Penection: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview & Mechanism of Action

  • Lisavanbulin (BAL101553) is a water-soluble prodrug of the active compound This compound (BAL27862) [1] [2].
  • This compound is a microtubule-destabilizing agent that binds to the colchicine site on tubulin, a distinct mechanism from other approved microtubule-targeting agents. This disruption inhibits microtubule assembly, activates the spindle assembly checkpoint, and triggers tumor cell death [3] [1] [2].
  • A key feature is its activity in preclinical models refractory to standard therapies, including those with P-glycoprotein overexpression-related resistance [2].

2. Quantitative Evidence of Brain Penetration Preclinical and clinical studies confirm that this compound effectively reaches the brain. The table below summarizes key quantitative findings:

Study Model / Context Key Finding on Brain Penetration Reported Metric (Brain-to-Plasma Ratio) Significance

| Preclinical PDX Models (Mice) [4] | Significant brain exposure of this compound after oral listhis compound administration. | 1.3 (at 2 hours post-dose) 1.6 (at 6 hours post-dose) | Ratios >1 indicate active concentration in the brain, supporting potential efficacy against CNS tumors. | | Preclinical PDX Models (Mice) [4] | Significant extension of survival in orthotopic glioblastoma models. | -- | Demonstrates that brain penetration translates to a meaningful pharmacological effect. | | Phase 1/2a Clinical Trial (Recurrent GBM/HGG) [3] | Profound, durable responses in a subset of patients with recurrent glioblastoma. | -- | Clinical evidence of anti-tumor activity in the brain, consistent with effective drug penetration. | | Phase 2a Clinical Trial (GBM at first recurrence) [1] | One patient showed a partial response with >90% tumor area reduction. | -- | Direct clinical evidence of tumor shrinkage in the brain. |

3. Experimental Protocols for Assessing Brain Penetration

Protocol 1: LC-MS/MS Bioanalysis of this compound in Brain Homogenate This method is used to determine the concentration of this compound in brain tissue [4].

  • Sample Preparation:
    • Homogenize brain tissue with a known volume of water (e.g., 1:9 w/v ratio).
    • Spike the homogenate with an internal standard (e.g., palbociclib or this compound-D5).
    • Add ice-cold ethyl acetate for liquid-liquid extraction.
    • Centrifuge the samples; collect and dry down the organic supernatant under a nitrogen stream.
    • Reconstitute the dried extract in the mobile phase for LC-MS/MS injection.
  • LC-MS/MS Conditions:
    • Column: Phenomenex Synergi Polar-RP (75 × 2 mm, 4 μm).
    • Mobile Phase: Gradient of distilled water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
    • Detection: Multiple Reaction Monitoring (MRM) in positive-ionization mode.
    • Transitions: m/z 388.18 > 276.96 for this compound.
  • Quantification: Use a calibration curve prepared in the same biological matrix (e.g., mouse plasma or brain homogenate) for accurate concentration measurement.

Protocol 2: In Vivo Pharmacokinetic (PK) Study Design in Mice This protocol outlines how to generate the data for calculating brain-to-plasma ratios [4].

  • Animal Model: Use athymic nude mice or specific transporter knockout models (e.g., Mdr1a/b−/−Bcrp1−/−).
  • Dosing: Administer a single dose of listhis compound (e.g., 30 mg/kg) via oral gavage.
  • Sample Collection: Euthanize animals at predetermined time points (e.g., 2 and 6 hours post-dose). Collect blood via cardiac puncture and perfuse/extract the whole brain.
  • Sample Processing:
    • Centrifuge blood to obtain plasma.
    • Weigh and homogenize brain tissue.
    • Store all samples at -20°C or -80°C until analysis by LC-MS/MS.
  • Data Analysis: Calculate the concentration of this compound in plasma and brain homogenate. The brain-to-plasma ratio is determined by dividing the brain concentration by the plasma concentration at each time point.

Experimental Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the drug's mechanism of action.

G Start Study Start Dosing Listhis compound Administration (Oral Gavage, 30 mg/kg) Start->Dosing Sacrifice Sample Collection (Plasma & Brain Tissue) Dosing->Sacrifice Processing Sample Processing (Homogenization & Extraction) Sacrifice->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK PK & Brain-to-Plasma Ratio Calculation Analysis->PK End Data Interpretation PK->End

Diagram Title: Brain Penetration Study Workflow

G Prodrug Oral Listhis compound (BAL101553) (Prodrug) Conversion In Vivo Conversion Prodrug->Conversion Active This compound (BAL27862) (Active Compound) Conversion->Active BBB Crosses Blood-Brain Barrier (Brain-to-Plasma Ratio >1) Active->BBB Target Binds Tubulin at Colchicine Site BBB->Target Effect1 Microtubule Destabilization Target->Effect1 Effect2 Mitotic Arrest & Apoptosis of Cancer Cells Effect1->Effect2

Diagram Title: this compound Activation and Mechanism of Action

Research Implications & Future Directions

The confirmed brain penetration of this compound has enabled its clinical development for glioblastoma (GBM), an area with high unmet need [3] [5].

  • Clinical Activity: Phase 1/2a trials of oral listhis compound showed profound, durable responses in a subset of patients with recurrent GBM, including cases with tumor disappearance or shrinkage of over 90%, and some patients remaining on treatment for over four years [3] [5].
  • Combination Therapy: Preclinical data strongly supports combining listhis compound with standard care. In GBM patient-derived xenograft models, combining listhis compound with radiation therapy (RT) and temozolomide (TMZ) resulted in a significantly greater extension of survival compared to RT/TMZ alone [4].
  • Biomarker Development: A key future direction is identifying a predictive biomarker signature to select patients most likely to respond. The Glioblastoma Foundation, which has acquired the drug, plans to focus future research on this personalized medicine approach [3] [5].

Key Conclusions

References

Avanbulin Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacokinetics of avanbulin have been evaluated following administration of its prodrug, listhis compound, via different routes and regimens. The table below summarizes key PK parameters from multiple clinical trials.

Table 1: Summary of this compound Pharmacokinetic Parameters from Clinical Studies

Study Description Dosing Regimen Dose C~max~ (ng/mL) AUC (h·ng/mL) Reference
Phase 1, 48-hour IV Infusion [1] 48-hour IV, Days 1, 8, 15 (28-day cycle) 70 mg/m² 144 AUC~0-inf~: 8,580 [1]
Phase 2a, Oral (Solid Tumors) [2] Once-daily oral 30 mg/day 147 (Cycle 1, Day 1) AUC~0-inf~: 1,575 (Cycle 1, Day 1) [2]
Phase 1, Oral + Radiotherapy [3] Once-daily oral with radiotherapy 15 mg/day Not Reported Increased dose-proportionally from 4 to 15 mg [3]
Phase 2a, 48-hour IV (GBM Cohort) [4] 48-hour IV, Days 1, 8, 15 (28-day cycle) 70 mg/m² Not Specifically Reported Achieved ~2x higher exposure vs. 2-h infusion RP2D [4]

Key Findings:

  • Route of Administration: The oral bioavailability of this compound from listhis compound capsules is high, estimated to be over 80% [1].
  • Infusion Time: Changing the IV infusion from 2 hours to 48 hours allowed for higher overall drug exposure (AUC) while avoiding the high peak concentrations (C~max~) associated with vascular toxicity [4] [1].
  • Dose Proportionality: For oral administration, this compound exposure (C~max~ and AUC) increased in a relatively dose-proportional manner across the tested dose ranges (e.g., from 15 mg to 30 mg) [2].

Detailed Experimental Protocols

Here, we detail the standard operating procedures for pharmacokinetic assessment as implemented in clinical trials for listhis compound/avanbulin.

Protocol 1: Pharmacokinetic Sampling for Oral Listhis compound Administration

This protocol is adapted from studies investigating continuous daily oral dosing [3] [2].

1.1 Objective To characterize the single-dose and steady-state pharmacokinetics of this compound following oral administration of listhis compound in patients.

1.2 Materials

  • Investigation Product: Listhis compound hard capsules (1 mg or 5 mg strength).
  • Subjects: Patients with advanced solid tumors or recurrent glioblastoma.
  • Key Supplies: Blood collection tubes (K2EDTA), refrigerated centrifuge, access to a validated LC-MS/MS system.

1.3 Procedure

  • Pre-Dose: Patients should fast overnight before dosing.
  • Dosing: Administer the prescribed daily dose of listhis compound orally with 240 mL of water.
  • Blood Sampling: Collect venous blood samples at the following time points relative to dosing:
    • On Cycle 1 Day 1 and Cycle 2 Day 1: Pre-dose (0 h), 0.5 h, 1 h, 2 h, 4 h, 6 h, and 24 h post-dose.
    • Sample Handling: Centrifuge blood samples to separate plasma immediately after collection and store frozen at -20°C or below until analysis.
  • Bioanalysis: Quantify plasma concentrations of both listhis compound and its active metabolite, this compound, using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method [3] [2].

1.4 Data Analysis

  • Calculate the following PK parameters for this compound using non-compartmental analysis (e.g., with Phoenix WinNonlin):
    • Maximum observed plasma concentration (C~max~)
    • Time to C~max~ (T~max~)
    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC~0-last~) and extrapolated to infinity (AUC~0-inf~)
    • Terminal elimination half-life (T~1/2~)

The workflow for this protocol is outlined below.

G cluster_timepoints Blood Sampling Timepoints Start Protocol Start Fasting Overnight Fasting Start->Fasting Administer Oral Administration of Listhis compound Capsule Fasting->Administer Sample Serial Blood Collection Administer->Sample Process Plasma Separation via Centrifugation Sample->Process T0 Pre-dose (0h) Sample->T0 T0p5 0.5 hours post-dose Sample->T0p5 T1 1 hour post-dose Sample->T1 T2 2 hours post-dose Sample->T2 T4 4 hours post-dose Sample->T4 T6 6 hours post-dose Sample->T6 T24 24 hours post-dose Sample->T24 Analyze LC-MS/MS Analysis of Listhis compound & this compound Process->Analyze PK Non-Compartmental PK Analysis Analyze->PK Data PK Parameter Output (Cmax, Tmax, AUC, T1/2) PK->Data

Protocol 2: Pharmacokinetic Sampling for 48-Hour Intravenous Listhis compound Infusion

This protocol is adapted from studies investigating prolonged IV infusion to maximize drug exposure while mitigating C~max~-dependent toxicity [4] [1].

2.1 Objective To characterize the pharmacokinetics of this compound during and following a 48-hour continuous intravenous infusion of listhis compound.

2.2 Materials

  • Investigation Product: Listhis compound solution for IV infusion.
  • Subjects: Patients with advanced solid tumors or recurrent glioblastoma.
  • Key Supplies: Elastomeric pump (e.g., Baxter models 2C4711K or 2C4009K), implantable venous access system, blood collection tubes (K2EDTA), refrigerated centrifuge, access to a validated LC-MS/MS system.

2.3 Procedure

  • Drug Administration: Administer listhis compound via a 48-hour continuous IV infusion using an elastomeric pump and an implantable venous access system. The recommended phase 2 dose is 70 mg/m² [4] [1].
  • Infusion Schedule: Dosing is typically on Days 1, 8, and 15 of a 28-day treatment cycle.
  • Blood Sampling: For a thorough PK profile, schedule blood draws as follows during the first cycle:
    • During Infusion: Pre-dose (0 h), and at 4 h, 24 h, and 48 h after the start of infusion.
    • Post-Infusion: 30 minutes, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h after the end of the 48-hour infusion.
    • Trough Levels: Pre-dose on subsequent infusion days (e.g., Day 8, Day 15) can be used to assess trough concentrations.
  • Sample Handling & Analysis: Centrifuge blood samples to separate plasma and store frozen. Analyze using a validated LC-MS/MS method for listhis compound and this compound [1].

The workflow for this protocol is outlined below.

G cluster_during During Infusion cluster_post Post-Infusion Start Protocol Start Setup Set up 48-hour IV Infusion (Elastomeric Pump) Start->Setup Administer Initiate IV Infusion of Listhis compound (70 mg/m²) Setup->Administer SampleDuring Blood Collection During Infusion Administer->SampleDuring SamplePost Blood Collection Post-Infusion SampleDuring->SamplePost D0 Pre-dose (0h) SampleDuring->D0 D4 4 hours SampleDuring->D4 D24 24 hours SampleDuring->D24 D48 48 hours (End) SampleDuring->D48 Process Plasma Separation via Centrifugation SamplePost->Process P0p5 0.5 hours SamplePost->P0p5 P1 1 hour SamplePost->P1 P2 2 hours SamplePost->P2 P4 4 hours SamplePost->P4 P8 8 hours SamplePost->P8 P12 12 hours SamplePost->P12 P24 24 hours SamplePost->P24 Analyze LC-MS/MS Analysis of Listhis compound & this compound Process->Analyze PK Non-Compartmental PK Analysis Analyze->PK Data PK Parameter Output (Cmax, AUC, T1/2) PK->Data

Critical Considerations for Application

  • Toxicity Management: The primary dose-limiting toxicities (DLTs) for listhis compound are neurological (gait disturbance) and vascular (myocardial injury), which are C~max~-driven [5]. The 48-hour infusion regimen was specifically designed to lower C~max~ and mitigate these risks while achieving higher AUC, which is linked to anti-proliferative efficacy [1].
  • Patient Selection: Clinical trials often excluded patients with pre-existing conditions that could increase the risk of these toxicities, such as peripheral neuropathy ≥ Grade 2, uncontrolled hypertension, or significant cardiac disease [4] [5].
  • Bioanalytical Specificity: The LC-MS/MS method must be able to independently quantify both the prodrug (listhis compound) and the active metabolite (this compound) to accurately define the PK profile of each entity.

References

Clinical Evidence and Proposed Biomarker Signature

Author: Smolecule Technical Support Team. Date: February 2026

The phase 1/2a study of lisavanbulin (the oral prodrug of this compound) in patients with recurrent high-grade glioma or glioblastoma (GBM) revealed that a subset of patients experienced profound and durable responses. The translational results from this trial suggest that a molecular signature, rather than a single biomarker, may predict treatment efficacy [1].

The following table summarizes the key clinical findings and the proposed biomarker profile:

Aspect Details and Findings
Clinical Context Phase 1/2a study (NCT02490800) in patients with recurrent glioblastoma or high-grade glioma [1].
Reported Efficacy "Profound, durable responses in a subset of patients" with recurrent refractory grade 4 astrocytoma or glioblastoma [1].
Proposed Biomarker A response-predictive molecular signature was identified, warranting further exploration. The signature is linked to the EB1 (End-binding protein 1) pathway [1].
Mechanistic Rationale EB1 protein sensitizes microtubules to the action of microtubule-interacting agents. Preclinical data showed that listhis compound-treated mice with EB1-high tumors had significantly longer survival [1].

Mechanism of Action and Biomarker Rationale

The diagram below illustrates the proposed mechanism of this compound and the role of the EB1-associated biomarker signature in predicting tumor cell response.

Proposed Mechanism of this compound and EB1 Biomarker Role cluster_mechanism This compound Mechanism cluster_biomarker EB1 Biomarker Hypothesis Tubulin Tubulin MT_Disruption MT_Disruption Tubulin->MT_Disruption Binds Colchicine Site Antitumor_Effect Antitumor_Effect MT_Disruption->Antitumor_Effect Inhibits Microtubule Formation & Dynamics Enhanced_Sensitivity Enhanced_Sensitivity MT_Disruption->Enhanced_Sensitivity EB1-High Context EB1_Gene_Signature EB1_Gene_Signature High_EB1_Expression High_EB1_Expression EB1_Gene_Signature->High_EB1_Expression High_EB1_Expression->Enhanced_Sensitivity Promotes Microtubule Catastrophes Improved_Outcome Improved_Outcome Enhanced_Sensitivity->Improved_Outcome Predicts Treatment Response

Guidance for Researchers

For researchers aiming to develop assays for this biomarker:

  • Focus on Gene Expression: The proposed predictive tool is a multi-gene expression signature. Developing a robust RNA-based assay (such as RNA-Seq or RT-qPCR) for the genes in this signature would be a primary objective [1].
  • Validate in Relevant Models: Preclinical data is strongest in glioblastoma models. Further validation of this signature should be conducted in patient-derived cell lines and xenograft models that recapitulate the tumor microenvironment [1].
  • Reference Broader MTA Biomarker Context: While the specific genes in the this compound signature are not fully detailed in the available report, the general approach for discovering drug-specific biomarker genes for Microtubule Targeting Agents (MTAs) has been demonstrated. A similar methodology could be applied, involving sensitivity screening across a large panel of cancer cell lines and correlation with baseline gene expression data to identify unique fingerprint genes [2].
  • Clinical Correlation is Key: Any developed assay will ultimately need to be correlated with clinical response data (such as tumor shrinkage or patient survival) in prospective clinical trials to confirm its predictive power [1].

References

Formulation Performance: A Reference from Abemaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The following table shows how different advanced formulation strategies improved key parameters for abemaciclib, a drug that also faces solubility challenges. These metrics can serve as a benchmark for your work with avanbulin.

Formulation Strategy Particle Size (nm) PDI Entrapment Efficiency (EE%) Key Outcome
Solid Lipid Nanoparticles (SLNs) [1] 170.4 ± 0.49 0.25 ± 0.014 79.96% Sustained release, enhanced cytotoxicity & cellular uptake.
Supramolecular Hydrogel [2] Nanofibers: ~9 nm (diameter) - 92.1% (DL: 3.1%) Sustained local release over one week; co-delivery with another agent.

Troubleshooting Guide: Strategies for this compound Solubility

Here are proven formulation strategies you can apply to troubleshoot this compound's low solubility.

Lipid-Based Nanoparticles

This approach encapsulates the drug within a lipid matrix, enhancing dissolution and permeability.

  • Mechanism: Improves wetting, creates a solubilized state in the lipid core, and facilitates lymphatic uptake.
  • Detailed Protocol (Solid Lipid Nanoparticles - SLNs) [1]:
    • Lipid Selection: Use high-purity lipids like Precirol ATO 5 (Glyceryl Distearate).
    • Surfactant System: Employ non-ionic surfactants such as Brij-58 (Polyoxyethylene 20 cetyl ether) for stabilization.
    • Method: Melt Emulsification-Ultrasonication.
      • Heat the lipid phase above its melting point and dissolve the drug in it.
      • Heat the aqueous surfactant solution to the same temperature.
      • Add the aqueous phase to the lipid phase under high-shear mixing (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.
      • Process the pre-emulsion using a probe sonicator (e.g., 100-150 W amplitude, 5 minutes with pulse cycles) to form a nanoemulsion.
      • Cool the nanoemulsion under gentle stirring to allow lipid recrystallization and form solid nanoparticles.
    • Optimization: Use a Quality-by-Design (QbD) approach, identifying Critical Process Parameters (CPP - e.g., sonication time, surfactant concentration) and Critical Material Attributes (CMA - e.g., lipid type) to optimize for Critical Quality Attributes (CQA - e.g., particle size, PDI, EE%).
Supramolecular Hydrogels for Local Delivery

This strategy is ideal for localized therapy (e.g., intratumoral injection), providing sustained release and reducing systemic exposure.

  • Mechanism: A drug-conjugate self-assembles into a nanofiber network that entraps the free drug, forming an injectable gel for sustained release [2].
  • Detailed Protocol (Injectable Prodrug Hydrogel) [2]:
    • Synthesis: Conjugate a hydrophobic drug molecule to a β-sheet-forming peptide (e.g., CGVVQQHKD) via a cleavable linker (e.g., disulfide bond).
    • Co-Assembly & Loading: Dissolve the drug-conjugate and free this compound in an organic solvent, then evaporate to form a thin film. Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) above a critical concentration to trigger self-assembly into drug-loaded nanofibers.
    • Gelation: The suspension of nanofibers will entangle to form a macroscopic hydrogel at physiological pH.
    • Characterization: Use Cryo-TEM for nanofiber morphology, rheology to measure storage/loss moduli, and in vitro release studies in sink conditions.
Molecular Complexation
  • Mechanism: Incorporating the drug into the cavity of cyclodextrins (CDs) to form a water-soluble inclusion complex.
  • Protocol (Cyclodextrin Complexation):
    • Selection: Test β-Cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD).
    • Method: Kneading or Freeze-Drying.
      • Prepare a 1:1 molar ratio of drug and cyclodextrin.
      • Kneading: Triturate the physical mixture with a small volume of water or hydroalcoholic solvent to form a paste. Knead for 45-60 minutes, then dry.
      • Freeze-Drying: Dissolve the drug and cyclodextrin in a co-solvent (e.g., water:ethanol). Stir for 24-48 hours, then freeze-dry the solution to obtain a solid complex.

❋ Experimental Workflow for Formulation Selection

The following diagram outlines a logical workflow for selecting and evaluating the appropriate formulation strategy for this compound.

G cluster_1 Strategy Selection cluster_2 Formulation Pathways cluster_3 Evaluation Start Start: this compound Low Solubility A Intended Use? Start->A B1 Systemic Delivery A->B1 B2 Localized Delivery A->B2 C1 Lipid Nanoparticles (SLN/SMEDDS) B1->C1 C2 Molecular Complexation (e.g., Cyclodextrins) B1->C2 C3 Supramolecular Hydrogel B2->C3 D1 Characterize: Particle Size, PDI, EE% C1->D1 D2 Characterize: Complexation Efficiency C2->D2 D3 Characterize: Gel Strength, Release Profile C3->D3 E In Vitro Release & Solubility D1->E D2->E D3->E F Successful? E->F F->Start No G Proceed to In-Vivo Studies F->G Yes

Frequently Asked Questions (FAQs)

Q1: My this compound precipitate re-forms after filtration. How can I stabilize the solution? This indicates meta-stable solubility. Strategies include:

  • Surfactants: Incorporate poloxamers (e.g., P407, P188) or polysorbates (Tween 80) above their critical micelle concentration (CMC) to solubilize drug molecules.
  • Polymer Precipitation Inhibitors: Add polymers like HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) which adsorb to drug nuclei and inhibit crystal growth.

Q2: Why does my particle size reduction via milling not yield stable nanoparticles? Aggregation is likely due to high surface energy. To stabilize nano-suspensions:

  • Optimize Stabilizers: Use a combination of ionic (e.g., SDS, sodium lauryl sulfate) and non-ionic (e.g., poloxamer, Tween) stabilizers.
  • Lyophilization: Cryoprotectants like trehalose or sucrose (5-15% w/v) are essential to prevent fusion during freeze-drying.

Q3: How can I confirm if my cyclodextrin complex was successful? Use a combination of these techniques:

  • Phase Solubility Diagram: A linear increase in drug solubility with cyclodextrin concentration (AL-type) indicates complex formation.
  • DSC (Differential Scanning Calorimetry): The disappearance or shift of the drug's melting endotherm in the complex.
  • 1H NMR / FT-IR: Shift in proton peaks or functional group vibrations, confirming inclusion within the cyclodextrin cavity.

References

Troubleshooting Inconsistent Cytotoxicity Results

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin's cytotoxicity can be influenced by several key factors. The table below outlines common issues and the associated supporting evidence from recent studies.

Potential Issue Evidence & Impact Recommended Action
Drug Formulation & Administration Route [1] [2] [3] IV 2-h infusion caused vascular toxicity (Cmax-related); 48-h IV and oral routes were better tolerated and allowed higher exposure (AUC-related), linking efficacy to sustained exposure [1] [2]. Confirm formulation (IV vs. oral) and infusion duration. For in vitro models, optimize exposure time to mimic pharmacologically relevant AUC.
Tumor Type & Biomarker Status (e.g., EB1) [1] EB1 protein expression correlated with response in GBM models; EB1-high tumors showed significantly longer survival after listhis compound treatment [1]. Characterize EB1 expression in your model systems. Stratify results based on EB1 status (high vs. low).
Underlying Resistance Mechanisms [4] [3] The drug is active in models resistant to other MTAs; however, multidrug resistance efflux systems can influence brain concentrations, suggesting potential variable impact in different cell types [4] [3]. Check for expression of drug efflux pumps (e.g., P-glycoprotein). Use a known efflux pump inhibitor as a control in your assays.
Combination with Other Agents [5] Efficacy in immune-cold glioma models was enhanced when combined with an anti-CD40 antibody, modifying the tumor microenvironment [5]. Document all combination treatments. Run a concurrent this compound monotherapy control in every experiment to isolate interaction effects.

Essential Experimental Protocols

To ensure consistency and reproducibility across experiments, here are detailed protocols for key assays based on the literature.

Protocol 1: In Vitro Cytotoxicity and Biomarker Assessment

This protocol is based on methods used to establish the efficacy of listhis compound and investigate EB1 as a biomarker [1].

  • 1. Cell Preparation: Use human cancer cell lines relevant to your research (e.g., glioblastoma, ovarian cancer). Include models with known resistance to taxanes or vinca alkaloids to test for cross-resistance.
  • 2. Drug Treatment:
    • Prepare a stock solution of listhis compound (the prodrug) or this compound (active form) in an appropriate solvent (e.g., DMSO).
    • Treat cells with a concentration range (e.g., 1 nM - 10 µM) to establish a dose-response curve.
    • Crucial Step: Based on clinical PK data [1], aim for prolonged exposure (e.g., 48-72 hours) to mimic the AUC-driven efficacy rather than short, high-peak exposures.
  • 3. Assay Endpoints:
    • Viability: Measure cell viability using assays like MTT or CellTiter-Glo.
    • Cell Cycle Analysis: After 24h treatment, fix cells and stain with Propidium Iodide (PI) for flow cytometry analysis. Expect an accumulation of cells in the G2/M phase [1] [4] [3].
    • Apoptosis Assay: Use Annexin V/PI staining to quantify apoptotic cells after 48-72h of treatment.
    • Biomarker Analysis (EB1): Perform western blotting or immunofluorescence to assess EB1 protein expression levels in your cell lines pre- and post-treatment [1].
  • 4. Data Interpretation: Correlate the IC50 values with the EB1 expression status of each cell line. EB1-high lines should demonstrate greater sensitivity.
Protocol 2: In Vivo Efficacy Testing in Xenograft Models

This protocol synthesizes methods from studies that demonstrated significant antitumor activity in patient-derived xenograft (PDX) models [4].

  • 1. Model Selection: Establish xenografts using subcutaneous or orthotopic implantation of patient-derived cells or well-characterized cancer cell lines.
  • 2. Dosing Regimen:
    • Formulation: Administer listhis compound orally or via intravenous infusion.
    • Dose: Based on phase 1/2a trials, a daily oral dose of 30 mg/day (for brain tumors) or a 48-hour IV infusion of 70 mg/m² are clinically relevant doses to guide your in vivo studies [1] [2].
    • Schedule: Daily oral administration is often effective [1].
  • 3. Combination with Standard Care: To model clinical use, test listhis compound concomitant with radiotherapy and/or temozolomide, as it has shown significant survival benefits in GBM PDX models regardless of MGMT status [4].
  • 4. Efficacy Endpoints:
    • Monitor tumor volume regularly.
    • Record overall survival or event-free survival.
    • At endpoint, analyze tumor samples for pharmacodynamic markers like mitotic arrest (e.g., phospho-histone H3 staining) and microtubule disruption [4].

Mechanism of Action & Experimental Context

Understanding this compound's unique mechanism is critical for interpreting your results. The diagram below maps its pathway and the key contextual factors that influence cytotoxicity.

G Listhis compound Listhis compound This compound This compound Listhis compound->this compound Conversion Microtubules Microtubules This compound->Microtubules Binds Colchicine Site Vascular_Disruption Vascular_Disruption This compound->Vascular_Disruption Contributes to Efficacy G2_M_Arrest G2_M_Arrest Microtubules->G2_M_Arrest Disrupts Dynamics Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to EB1_High EB1_High EB1_High->Microtubules Sensitizes AUC AUC AUC->Apoptosis Correlates with Cmax Cmax Cmax->Vascular_Disruption Drives Toxicity Efflux_Pumps Efflux_Pumps Efflux_Pumps->this compound May Limit Potency

Frequently Asked Questions (FAQs)

Q1: Why does the cytotoxicity of this compound vary so much between different cancer cell lines, even of the same tissue origin? A1: A key driver of this variability appears to be the expression level of the microtubule-associated protein End-binding protein 1 (EB1). Research has identified EB1 as a response-predictive biomarker. Glioblastoma models with EB1-high tumors showed significantly longer survival after listhis compound treatment compared to EB1-downregulated tumors. Therefore, it is critical to profile the EB1 status of your models [1].

Q2: Our in vitro results are promising, but we see no efficacy in our in vivo mouse model. What could be wrong? A2: This is a common translational challenge. Focus on these areas:

  • Exposure and Dosing Route: The 2-hour IV infusion showed dose-limiting vascular toxicity, while oral administration and 48-hour IV infusion were better tolerated and achieved higher systemic exposure (AUC), which is linked to antitumor effects [1] [2]. Ensure your in vivo dosing route and schedule provide sufficient drug exposure over time.
  • Model Relevance: The drug's efficacy can be model-dependent. It has shown profound activity in recurrent refractory grade 4 astrocytoma or glioblastoma [1]. Confirm that your model is appropriate. Using patient-derived xenograft (PDX) models that reflect tumor heterogeneity is highly recommended [4].

Q3: Can this compound overcome resistance to other microtubule-targeting agents like taxanes? A3: Preclinical data suggests yes. This compound has demonstrated significant antitumor activity in models that are refractory to standard microtubule-targeting agents, including those with resistance mechanisms related to P-glycoprotein overexpression and other non-P-gp factors [4] [3]. Its unique binding to the colchicine site on tubulin allows it to bypass some common resistance pathways.

References

How to Determine DMSO Tolerance for Your Experiment

Author: Smolecule Technical Support Team. Date: February 2026

Since the maximum tolerable concentration of DMSO is highly dependent on the specific biological system, you must determine this empirically for your model organism or cell line. The core principle is to run a DMSO vehicle control experiment.

  • Experimental Aim: To identify the highest concentration of DMSO that does not cause statistically significant changes in the health, function, or viability of your experimental model compared to a DMSO-free control.
  • Critical Consideration: DMSO can have complex biological effects. At low concentrations, it may even exhibit hormetic effects (i.e., protective or growth-promoting), which could confound the results of weakly active test compounds [1].

A general experimental workflow is summarized in the diagram below:

G Start Start: Design DMSO Tolerance Assay Prep Prepare a range of DMSO concentrations Start->Prep Expose Expose model system (e.g., cells, organisms) Prep->Expose Assess Assay for toxicity endpoints (Viability, Growth, Function) Expose->Assess Analyze Analyze Data vs. DMSO-free Control Assess->Analyze Result Determine Maximum Tolerable DMSO % Analyze->Result Guide Guide: Use this % as upper limit for compound testing Result->Guide

Reference DMSO Tolerance Levels in Research Models

The table below summarizes tolerance levels for DMSO reported in scientific literature for various biological systems. Use this as a reference, but note that your specific experimental conditions may alter these limits.

Biological System / Organism Maximum Tolerable DMSO Concentration Key Experimental Findings & Context
Mammalian Cells (General) Typically 0.1% - 0.5% Higher concentrations (e.g., ≥2%) can be cytotoxic [1].

| Specific Brain Cell Types (e.g., Neurons, Astrocytes) | ≤0.015625% (very low) | Low concentrations showed hormetic, cytoprotective effects [1]. | | Fruit Fly Larvae (NGLY1 mutant) | ≤0.025% | Significant developmental delay observed at ≥0.025% [2]. | | Fruit Fly Larvae (NPC mutant) | ≤0.33% | Larvae started to become sensitive after 0.33% DMSO [2]. | | Bacteria (E. coli) | Up to 70% | Bactericidal concentration was found to be 80% [3]. | | Bacteria (S. aureus) | Up to 40% | Bactericidal concentration was 50% [3]. | | Bacteria (P. aeruginosa) | Up to 25% | Bactericidal concentration was 30% [3]. |

Key Experimental Considerations for DMSO Use

  • DMSO is Not Sterile: Commercially obtained DMSO is not guaranteed to be sterile and can contain viable bacteria [4]. For cell culture work, use a sterile-filtered grade and aliquot it to prevent contamination.
  • Verify Final Test Concentration: The DMSO concentration from a stock solution is diluted in your final assay medium. Always calculate the final DMSO percentage that your cells or organisms are exposed to.
  • Include Rigorous Controls: Every experiment must include a negative control (no treatment, with and without the maximum DMSO concentration used in test samples) to isolate the solvent's effects from those of the dissolved compound [1].

Frequently Asked Questions

Q: Why can't I find a defined DMSO tolerance for Avanbulin? A: A compound's specific DMSO tolerance is not a universal property. It depends on the interaction between the solvent and the biological system. Published data for a new drug candidate like this compound is often unavailable until researchers publish their specific study conditions.

Q: The DMSO tolerance for my model is very low. How can I test compounds with poor solubility? A: This is a common challenge in drug discovery. Some potential strategies include:

  • Using a different solvent: For example, ethanol might be an option, though it is more volatile and may not dissolve compounds as effectively [2].
  • Exploring novel solubilizing agents: Research is ongoing into DMSO substitutes, such as certain oxetane-substituted sulfoxides, that may offer better solubility with lower toxicity [5].

References

Avanbulin (BAL27862) & Lisavanbulin (BAL101553): A Scientific Overview

Author: Smolecule Technical Support Team. Date: February 2026

Lisavanbulin is a water-soluble prodrug that rapidly converts to its active form, This compound, in the bloodstream [1]. Understanding this relationship is fundamental for designing your assays.

  • Mechanism of Action: this compound is a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disrupts mitotic spindle formation, activates the spindle assembly checkpoint, and leads to mitotic arrest, ultimately inducing cell death [1] [2] [3].
  • Key Differentiator: Preclinical data indicates that this compound remains active in tumor models resistant to other microtubule-targeting agents like taxanes or vinca alkaloids, making it a promising candidate for resistant cancers [1].

The following diagram illustrates the mechanism by which this compound induces cell death.

G This compound This compound Binds Colchicine Site\non β-Tubulin Binds Colchicine Site on β-Tubulin This compound->Binds Colchicine Site\non β-Tubulin 1 MitoArrest MitoArrest CellDeath CellDeath MitoArrest->CellDeath 6 Inhibits Microtubule\nPolymerization Inhibits Microtubule Polymerization Binds Colchicine Site\non β-Tubulin->Inhibits Microtubule\nPolymerization 2 Disrupts Mitotic\nSpindle Formation Disrupts Mitotic Spindle Formation Inhibits Microtubule\nPolymerization->Disrupts Mitotic\nSpindle Formation 3 Activates Spindle\nAssembly Checkpoint Activates Spindle Assembly Checkpoint Disrupts Mitotic\nSpindle Formation->Activates Spindle\nAssembly Checkpoint 4 Activates Spindle\nAssembly Checkpoint->MitoArrest 5

This compound induces cell death via mitotic arrest.

Assay Optimization & Protocols

Apoptosis Detection via Kinetic Live-Cell Imaging

This highly sensitive method allows for real-time, kinetic analysis of apoptosis without the need for terminal sampling [4].

Detailed Protocol:

  • Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate suitable for imaging.
  • Treatment: Add this compound/listhis compound at desired concentrations. A recommended starting concentration for listhis compound is 70 mg/m², derived from clinical trial data [1].
  • Staining Solution: Prepare imaging medium containing:
    • Annexin V-488 or Annexin V-594 (0.25 µg/mL). This concentration is sufficient and reduces background compared to flow cytometry protocols [4].
    • YOYO-3 (25 nM), a viability dye that labels late apoptotic/necrotic cells. It is less toxic than propidium iodide for long-term imaging [4].
    • Note: Use standard culture medium (e.g., DMEM). Avoid traditional Annexin V Binding Buffer (ABB), as it can artificially increase basal apoptosis rates and synergize with drug stress [4].
  • Image Acquisition: Place the plate in a high-content live-cell imager maintained at 37°C and 5% CO₂. Acquire images every 2 hours for 24-48 hours.
  • Data Analysis: Quantify the percentages of Annexin V-positive (early apoptosis) and YOYO-3-positive (late apoptosis) cells over time.
Combined Cell Death and Division (CeDaD) Assay

This novel flow cytometry assay simultaneously quantifies cell division and cell death in a single sample, providing a comprehensive view of population dynamics [5].

Detailed Protocol:

  • Cell Staining:
    • Label cells with CellTrace Violet (CTV) according to the manufacturer's instructions. This dye dilutes with each cell division.
    • Treat the labeled cells with this compound for the desired duration (e.g., 48 hours).
  • Sample Harvesting and Staining:
    • Harvest cells, wash with PBS, and resuspend in assay buffer.
    • Add Apotracker Green (an annexin V-based, calcium-independent apoptotic marker) and Propidium Iodide (PI).
  • Flow Cytometry Analysis:
    • Analyze samples using a flow cytometer with lasers capable of exciting CTV, Apotracker Green, and PI.
  • Data Gating:
    • Gate cells based on decreasing CTV signal to identify populations that have undergone 0, 1, 2, etc., divisions.
    • Within each division gate, analyze the cells for Apotracker Green and PI staining to determine the proportion of apoptotic and dead cells.

Troubleshooting Guide & FAQs

Here are solutions to common challenges you may encounter when running this compound assays.

Issue Possible Cause Suggested Solution
High background apoptosis in controls Stress from assay buffer or handling Replace specialized buffers with standard culture medium; minimize physical perturbation [4].
Inconsistent results between replicates Inaccurate cell counting or confluency Use direct cell counting methods over metabolic assays (e.g., WST) for seeding; ensure consistent confluency at treatment start [5].
Weak or no apoptotic signal Insufficient drug exposure or concentration Confirm drug activity and increase exposure time; use a validated cytotoxic agent as a positive control (e.g., staurosporine) [4].
Viability dye is toxic to live cells Prolonged exposure to toxic dyes (e.g., PI) Switch to a less toxic viability dye like YOYO-3 or DRAQ7 for long-term kinetic assays [4].
Failure to observe G2/M arrest Incorrect fixation or analysis timing Use validated antibodies (e.g., anti-phospho-histone H3) and analyze cells 24-48 hours post-treatment [6].

Experimental Workflow Summary

To help standardize your procedures, here is an overview of the key steps from cell preparation to data analysis.

G Start Cell Seeding & Culture A1 Treatment with This compound/Listhis compound Start->A1 A2 Assay-Specific Staining A1->A2 B1 Live-Cell Imaging (Annexin V/YOYO-3) A2->B1 B2 Flow Cytometry (CeDaD Assay) A2->B2 B3 Immunofluorescence (e.g., Tubulin Staining) A2->B3 A3 Incubation & Analysis End Data Interpretation A3->End B1->A3 B2->A3 B3->A3

Key steps for conducting this compound cell death assays.

References

Avanbulin mitotic spindle collapse analysis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Properties

This table summarizes the core mechanism and relevant properties of Avanbulin and its prodrug, Listhis compound, which are crucial for understanding their effects in experimental models.

Property Description
Active Compound This compound (BAL27862) [1]
Prodrug Listhis compound (BAL101553), a water-soluble lysine prodrug of this compound [2] [3] [4]
Primary Target Tubulin, at the colchicine-binding site [2] [5] [1]
Key Molecular Effect Microtubule destabilization; inhibits tubulin polymerization (IC₅₀ of 1.4 µM in a cell-free assay) [1]
Cellular Effect Activates the spindle assembly checkpoint (SAC), induces G2/M cell cycle arrest, promotes apoptosis, and causes vascular disruption in the tumor microenvironment [2] [6] [7]
Notable Feature Active in human cancer models resistant to other microtubule-targeting agents (e.g., taxanes, vinca alkaloids) [2] [3]

Preclinical & Clinical Experimental Models

The following table outlines the various models used to study Listhis compound/Avanbulin, along with key dosing information and observed outcomes.

Experimental Model Treatment Details Key Reported Outcomes

| In Vitro (SB28 glioma cells) | this compound treatment [6] | - IC₅₀ for cell proliferation: 5.5 nM [6]

  • Induced release of HMGB1 (immunogenic cell death marker) [6] | | In Vivo (Orthotopic SB28 glioma, mouse) | Listhis compound: 15-25 mg/kg, daily oral or intravenous [6] [8] | - Significant extension of survival in monotherapy [6] [8]
  • Synergistic effect when combined with anti-CD40 antibody [6] [8] | | In Vivo (GBM Patient-Derived Xenograft/PDX) | Listhis compound combined with radiotherapy (RT) and temozolomide (TMZ) [2] | - Significant survival extension irrespective of MGMT promoter status [2]
  • Efficacy optimized when administered concomitant with RT [2] | | Human Clinical Trial (Phase 1/2a) | Listhis compound IV, 2-hour infusion [3] | - Recommended Phase 2 dose (RP2D): 30 mg/m² [3]
  • Dose-limiting toxicities: gait disturbance, peripheral sensory neuropathy, asymptomatic myocardial injury [3] | | Human Clinical Trial (Phase 1/2a) | Listhis compound IV, 48-hour infusion [4] | - RP2D: 70 mg/m² [4]
  • Better tolerated with higher drug exposure; one partial response in glioblastoma [4] |

Experimental Protocol: Assessing Mitotic Arrest and Cell Death In Vitro

This protocol is synthesized from methods described in the search results to analyze the mechanism of action [6] [5].

  • Objective: To quantify the effects of this compound on cell cycle arrest and induction of apoptosis.
  • Materials:
    • Cancer cell lines (e.g., DLBCL, SB28, or other relevant models) [6] [5].
    • This compound (BAL27862) stock solution.
    • Control vehicle (e.g., DMSO).
    • Propidium iodide (PI) solution for cell cycle analysis.
    • Annexin V-FITC and binding buffer for apoptosis detection.
    • Flow cytometer.
  • Procedure:
    • Cell Seeding & Treatment: Seed cells in 6-well plates and allow to adhere. The following day, treat with a range of this compound concentrations (e.g., 5 nM to 40 nM) and a vehicle control for 24-72 hours [5].
    • Cell Harvesting: After incubation, harvest both floating and adherent cells and combine them.
    • Cell Staining:
      • For Cell Cycle Analysis: Resuspend a cell pellet in a solution containing PI and RNase. Incubate in the dark and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases [5].
      • For Apoptosis Analysis: Resuspend a separate cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI, incubate in the dark, and analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [6] [5].
    • Data Analysis:
      • An increase in the G2/M population indicates mitotic arrest.
      • An increase in Annexin V-positive cells confirms induction of apoptosis.

Troubleshooting Common Experimental Issues

  • Problem: Lack of Efficacy In Vitro

    • Potential Cause: The cell line may be inherently resistant or express low levels of potential predictive biomarkers like end-binding protein 1 (EB1) [5].
    • Solution: Verify the potency on a sensitive control cell line (e.g., SB28). Consider profiling EB1 expression in your models [5].
  • Problem: High Toxicity In Vivo

    • Potential Cause: The dosing regimen may be causing on-target, off-tumor effects on the vascular system or nervous system [3].
    • Solution: Review the dosing schedule and route of administration. The 48-hour continuous IV infusion at 70 mg/m² was better tolerated than the 2-hour infusion at 30 mg/m² in clinical trials, as it achieves higher exposure with lower peak concentrations [3] [4].
  • Problem: Inconsistent Results in Animal Models

    • Potential Cause: The choice of preclinical model significantly impacts outcomes. The immunogenic GL261 glioma model may respond differently than the more resistant SB28 model [6] [8].
    • Solution: Carefully select the model based on your research question. Use patient-derived xenograft (PDX) panels to better represent human tumor heterogeneity [2].

Mechanism of Action Pathway

The following diagram illustrates the sequence of cellular events triggered by this compound, from tubulin binding to final cell fate.

G Start Start: Administer Listhis compound (BAL101553) A Conversion to Active Compound (this compound / BAL27862) Start->A B Binds Tubulin at the Colchicine Site A->B C Microtubule Destabilization B->C D Mitotic Spindle Collapse & Dysfunction C->D E Activation of the Spindle Assembly Checkpoint (SAC) D->E F Sustained Mitotic Arrest (G2/M Phase) E->F G Onset of Cell Death Pathways F->G H1 Apoptosis G->H1 H2 Immunogenic Cell Death (e.g., HMGB1 release) G->H2 End Overall Antitumor Effect H1->End H2->End

I hope this structured information provides a solid foundation for your technical support center. The field is advancing, and the most current clinical trial data can typically be found on official registries like ClinicalTrials.gov (using identifiers NCT03250299 and NCT02490800 mentioned in the research [2] [4]).

References

Mechanism of Action and Proteolysis Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin (also known as BAL27862) is a potent microtubule-destabilizing agent that binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules [1] [2]. This binding event can trigger a specific cellular response.

  • Direct Evidence of Proteolysis: One in vitro study observed that tubulin undergoes proteolysis when incubated with 50 µM this compound over a time course of 10 to 60 minutes [2]. This suggests that the binding of this compound can make the tubulin protein more susceptible to degradation by cellular machinery.

The following diagram illustrates the proposed mechanism linking this compound binding to downstream cellular effects, including potential proteolysis.

G This compound This compound TubulinBinding Binds Tubulin at Colchicine Site This compound->TubulinBinding PolymerizationInhibition Inhibits Microtubule Polymerization TubulinBinding->PolymerizationInhibition Proteolysis Potential Tubulin Proteolysis TubulinBinding->Proteolysis MitoticSpindleCollapse Mitotic Spindle Collapse PolymerizationInhibition->MitoticSpindleCollapse CellCycleArrest Activation of Spindle Assembly Checkpoint MitoticSpindleCollapse->CellCycleArrest Apoptosis Apoptosis (Cell Death) Proteolysis->Apoptosis CellCycleArrest->Apoptosis

Key Experimental Data on this compound

The table below summarizes quantitative data from published studies on this compound's effects in various experimental models.

Assay Type Experimental Context Key Findings/Concentration Citation
Tubulin Binding In vitro IC₅₀ for tubulin assembly inhibition: 1.4 µM [2]
Apparent Kd for tubulin binding: 244 nM [2]
Tubulin Proteolysis In vitro Observed at 50 µM over 10-60 minutes [2]
Cell Proliferation 23 tumor cell lines Median relative IC₅₀: 13.8 nM (96-hour exposure) [2]
Cell Migration GBM6 & GBM9 glioblastoma cells Inhibition at 6 nM and 20 nM [2]
Kinetochore Microtubule Occupancy hTert-RPE1 eGFP-α-tubulin cells Decreased occupancy at 12 nM (4-hour treatment) [2]

Suggested Experimental Considerations

Based on the mechanism, here are factors to consider when designing or troubleshooting experiments involving this compound and tubulin.

  • Drug Concentration and Specificity: The proteolysis effect was observed at a relatively high concentration (50 µM) [2]. Lower concentrations (low nM range) primarily affect microtubule dynamics and cell proliferation without necessarily triggering widespread tubulin degradation [2]. Ensure your experimental concentrations align with the biological effect you intend to study.
  • Exposure Time: Proteolysis was a time-dependent process. Varying the treatment duration could help determine the kinetics of this event.
  • Cellular Context: The response to this compound can vary between cell lines. Its activity has been demonstrated in models of glioblastoma and ovarian cancer, including those resistant to other microtubule-targeting agents [1].
  • Use of Proteasome Inhibitors: To confirm that proteolysis is occurring via the ubiquitin-proteasome system, you could co-treat cells with a proteasome inhibitor like MG132 and assess if tubulin degradation is blocked.

Summary for Researchers

  • Primary Mechanism: this compound is a potent colchicine-site binder that inhibits microtubule polymerization.
  • Proteolysis Link: There is direct in vitro evidence that high concentrations of this compound can induce tubulin proteolysis.
  • Troubleshooting Focus: If proteolysis is an unexpected issue in your experiments, closely review the drug concentration and exposure time.

References

Avanbulin blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Avanbulin Brain Penetration

The table below summarizes key pharmacokinetic data and experimental findings related to this compound's BBB penetration from preclinical studies.

Parameter / Finding Details Experimental Context
Brain-to-Plasma Ratio 1.3 (at 2 hours) and 1.6 (at 6 hours) post-dose [1]. Measured in FVB wild-type and triple knockout (TKO; Mdr1a/b-/-Bcrp1-/-) mice after a single 30 mg/kg oral dose of listhis compound (the prodrug of this compound) [1].
Significant Survival Benefit Median survival extension of 9% to 84% in glioblastoma (GBM) patient-derived xenograft (PDX) models [1]. Observed in listhis compound monotherapy across 9 out of 14 GBM PDX models, indicating therapeutic efficacy from brain exposure [1].
Optimal Dosing Schedule Prolonged dosing from the start of radiation therapy (RT) until moribund was required for maximal therapeutic benefit [1]. Determined in intracranial GBM PDX models (e.g., GBM6: listhis compound/RT median survival 90 days vs. RT alone 69 days) [1].
Synergy with Standard Care Highly significant extension of survival in combination with RT and temozolomide (TMZ) [1]. In GBM39 PDX: RT/TMZ/listhis compound median survival 502 days vs. RT/TMZ 249 days [1].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments used to evaluate this compound's brain penetration and efficacy.

Protocol 1: Measuring Brain Penetration via LC-MS/MS

This protocol is used to quantify the concentration of this compound in the brain and plasma [1].

  • Dosing and Sample Collection:

    • Administer a single dose of listhis compound (e.g., 30 mg/kg) to study animals (e.g., FVB wild-type or athymic nude mice) via oral gavage [1].
    • Euthanize animals at predetermined time points (e.g., 2 and 6 hours post-dose).
    • Collect blood via cardiac puncture into heparinized or EDTA tubes. Centrifuge at 3500 rpm for 15 minutes at 4°C to separate plasma.
    • Surgically remove whole brains and place them in pre-weighed tubes.
    • Store all samples at -20°C or -80°C until analysis.
  • Sample Preparation and Analysis:

    • Homogenization: Homogenize brain tissue with a equivalent weight of water (e.g., 1:9 w/v) [1].
    • Extraction: Spike all samples (plasma and homogenates) with an internal standard (e.g., palbociclib or this compound-D5). For extraction, use a mixture of pH 11 buffer and ice-cold ethyl acetate. Vortex and centrifuge to separate phases [1].
    • LC-MS/MS Setup: Inject the processed samples into the LC-MS/MS system.
      • Column: Phenomenex Synergi Polar-RP column (75 × 2 mm, 4 μm) [1].
      • Mobile Phase: 70:30 distilled water with 0.1% formic acid : acetonitrile with 0.1% formic acid [1].
      • Detection: Monitor the mass transition m/z 388.18 > 276.96 for this compound in positive-ionization mode [1].
    • Quantification: Use a standard curve prepared in matching matrices (plasma, brain homogenate) for back-calculation of analyte concentrations.
Protocol 2: In Vivo Efficacy Testing in Orthotopic GBM Models

This protocol assesses the therapeutic benefit of listhis compound/avanbulin in preclinical GBM models [1].

  • Model Establishment:

    • Use immunocompromised female athymic nude mice (6-7 weeks old).
    • Implant patient-derived GBM cells (e.g., from the Mayo Clinic PDX panel) intracranially to establish orthotopic tumors [1].
  • Treatment Regimen:

    • Once tumors are established, randomize mice into treatment groups.
    • Group 1 (Control): Vehicle control.
    • Group 2 (Standard Care): Radiation therapy (RT) and/or temozolomide (TMZ). For example, deliver RT to the entire head of mice using a cesium-137 source [1].
    • Group 3 (Experimental): Listhis compound (orally, e.g., 30 mg/kg) alone or in combination with RT/TMZ [1].
    • Critical Parameter: The dosing schedule and duration are crucial. For maximal benefit, administer listhis compound from the start of RT and continue until the endpoint [1].
  • Endpoint Analysis:

    • Monitor animals daily and record survival until they become moribund.
    • For pharmacodynamic (PD) studies, sacrifice animals at specific time points post-dosing. Collect tumors and analyze for markers of mitotic arrest (e.g., phospho-histone H3 via immunohistochemistry) or other relevant pathways [1].

Troubleshooting Common Experimental Issues

Q1: We are observing low and variable brain concentrations of this compound in our murine models. What could be the cause?

  • A1: Consider the following factors:
    • Prodrug Conversion: Ensure the prodrug listhis compound is being efficiently converted to the active moiety, this compound. Check the metabolic stability of the prodrug in your model system.
    • Dosing Schedule: The duration of dosing is critical. Short-term dosing may not achieve maximal brain exposure. Implement prolonged daily dosing as used in successful studies [1].
    • Efflux Transporters: While this compound shows good penetration, the activity of efflux pumps like P-glycoprotein (P-gp) can vary. Using genetic knockout models (e.g., Mdr1a/b-/-) can help isolate this variable [1].

Q2: Our in vivo efficacy results with listhis compound in GBM models are not meeting expectations, despite good brain penetration data. How can we optimize the therapeutic effect?

  • A2: The key is in the combination and scheduling with standard therapies.
    • Synergistic Scheduling: Do not use listhis compound as a monotherapy or in short cycles. For maximal benefit, administer it concurrently with radiation therapy, starting from the first day of RT and continuing throughout the study [1].
    • Triple Combination: Explore the combination of listhis compound with the full standard of care (RT + TMZ). Preclinical data shows a dramatic survival benefit with this triple combination [1].
    • Mechanistic Confirmation: Validate the mechanism of action in your model. Use flow cytometry for cell cycle analysis and IHC for phospho-histone H3 to confirm that the treatment is inducing mitotic arrest, which underlies its radiosensitizing effect [1].

Q3: What is the evidence that this compound's brain penetration is sufficient for therapeutic effect?

  • A3: The primary evidence is two-fold:
    • Pharmacokinetic Evidence: A brain-to-plasma ratio consistently greater than 1 (1.3 to 1.6) demonstrates active accumulation in the brain tissue over time, exceeding plasma concentrations [1].
    • Pharmacodynamic/Efficacy Evidence: The most compelling evidence is the significant survival benefit observed in multiple, genetically diverse orthotopic GBM models. This therapeutic outcome directly confirms that sufficient active drug reaches the intracranial tumor to exert a biological effect [1].

Experimental Workflow & Strategy

The following diagram illustrates the logical workflow and key decision points for evaluating and applying this compound's BBB penetration in a research setting.

workflow Start Start: Assess this compound BBB Penetration PK Quantitative PK Study Start->PK LC-MS/MS Protocol Efficacy In Vivo Efficacy Study PK->Efficacy Brain-to-Plasma Ratio >1 Mechanism Mechanism of Action Validation Efficacy->Mechanism Significant Survival Benefit Optimize Optimize Combination Therapy Mechanism->Optimize Confirm Mitotic Arrest Schedule Key Parameter: Prolonged Dosing from RT Start Schedule->Efficacy Combo Key Strategy: Combine with RT + TMZ Combo->Optimize Metric Key Metric: Brain-to-Plasma Ratio Metric->PK

I hope this technically-oriented guide provides a solid foundation for your experimental work. The research strongly supports that this compound achieves therapeutically relevant concentrations in the brain, particularly when administered via a prolonged schedule concurrent with radiation therapy.

References

Stability Testing Framework & Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

For any new chemical entity like Avanbulin, stability must be determined through rigorous studies. The following table summarizes the standard storage conditions used in stability testing for drug products, as defined by ICH guidelines [1].

Study Type Standard Conditions Typical Duration Primary Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 24 to 36 months Determines shelf life and recommended storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 24 months Bridges data between long-term and accelerated conditions, especially for subtropical climates [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Rapidly predicts degradation pathways and estimates potential shelf life [1].

For drugs that are particularly sensitive, special storage conditions may be required [1]:

  • Cold Storage: 2°C to 8°C for products like biologics and vaccines.
  • Freeze Storage: -20°C for certain biopharmaceuticals.
  • Ultra-Low Storage: -80°C for highly sensitive materials like gene therapies.
  • Light Protection: Use of amber vials or light-proof containers for photosensitive compounds.

Experimental Protocol: Forced Degradation Study

This methodology helps identify potential degradation products and validate analytical methods for stability testing.

1. Objective: To subject this compound to various stress conditions to understand its intrinsic stability and degradation pathways.

2. Materials:

  • High-purity sample of this compound
  • Reagents: HCl, NaOH, Hydrogen Peroxide (H₂O₂)
  • Equipment: Thermostatic chambers, light chambers, HPLC-MS system [2]

3. Procedure:

  • Thermal Stress: Expose the drug substance to a elevated temperature (e.g., 40°C, 60°C) in both solid and solution states for 1-4 weeks [1].
  • Hydrolytic Stress: Prepare solutions of this compound in acidic (e.g., 0.1M HCl), basic (e.g., 0.1M NaOH), and neutral buffers, and maintain at elevated temperature (e.g., 60°C) for several days.
  • Oxidative Stress: Expose this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature for 24 hours or less.
  • Photolytic Stress: Expose the solid drug and solutions to controlled UV and visible light (e.g., ICH Option 1 conditions) for a specified duration [1].

4. Analysis:

  • Analyze all stressed samples alongside an unstressed control using HPLC-MS.
  • The primary outcome is the relative reduction in the concentration of the active ingredient compared to the labeled concentration [2].
  • Report the percentage of degradation and identify the major degradation products.

Stability Troubleshooting Guide

Problem Potential Root Cause Investigative Actions

| Loss of Potency > 5% | Hydrolysis, oxidation, or temperature-induced degradation [1]. | 1. Review storage temperature logs for excursions. 2. Analyze by HPLC-MS for degradants [2]. 3. Check packaging integrity (moisture/oxygen barrier). | | Formation of Unknown Impurities | Reaction with excipients, leachates from packaging, or photodegradation [1]. | 1. Perform forced degradation studies to match impurity profiles. 2. Test drug-product vs. drug-substance stability. 3. Use LC-MS to identify impurity structures. | | Physical Changes (e.g., precipitation, color change) | Polymorphic transformation, interaction with container, or pH shift. | 1. Inspect container for residues or etching. 2. Re-measure pH of solutions. 3. Analyze solid form by XRD or thermal microscopy. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder? A: Without specific data, the default according to ICH Q1A(R2) is 25°C ± 2°C / 60% RH ± 5% RH [1]. The drug substance should be stored in its original, tightly sealed container, protected from light and moisture, until confirmed by controlled stability studies.

Q2: Our analytical results show a 10% loss in this compound concentration after 3 months. What should we do? A: A 10% loss is clinically significant. Immediately:

  • Quarantine the affected batch.
  • Investigate the storage conditions (temperature, humidity) the batch was exposed to.
  • Review the analytical method to rule out experimental error.
  • Initiate accelerated stability studies on a new sample to model the degradation rate [1].

Q3: How can we design an initial stability study for this compound? A: A comprehensive study should include:

  • Storage Conditions: Long-term, intermediate, and accelerated as per ICH guidelines [1].
  • Test Intervals: Typically 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
  • Testing Parameters: Assay (HPLC-UV/MS), related substances, water content, physical characteristics (color, appearance), and if applicable, pH and sterility.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for establishing storage conditions and troubleshooting stability issues, based on standard pharmaceutical practices.

AvanbulinStabilityWorkflow This compound Stability Workflow Start Start: New Compound (this compound) A Literature & Precedent Analysis Start->A B Forced Degradation Studies A->B C Define Stable Conditions & Degradation Pathways B->C D Design Formal Stability Study C->D E Monitor & Analyze Samples Over Time D->E F Establish Shelf Life & Storage Conditions E->F G Routine Monitoring & QC Testing F->G H Stability Issue Detected G->H In-spec I Root Cause Analysis H->I J Implement Corrective & Preventive Actions I->J J->D Update Protocol

References

Avanbulin kinetochore microtubule occupancy assay trouble

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin (BAL27862) Key Experimental Parameters

The table below summarizes the core parameters for using this compound in KT-MT occupancy assays, as established in the literature.

Parameter Specification / Recommended Use Source / Context
Working Concentration 12 nM (sub-cytotoxic, reduces occupancy by ~35%) [1]
Incubation Time 4 hours [1]
Cell Line Used hTert-RPE1 (human retina pigment epithelial) [1]
Tubulin Binding Site Colchicine site [2] [3]
Primary Cellular Effect Reduces KT-MT occupancy without causing massive MT detachment or severe spindle defects. [1]
Key Experimental Readout Reduction in inter-kinetochore stretching; increased incidence of lagging chromosomes during anaphase. [1]

Detailed Experimental Protocol

The following workflow is adapted from a key study that successfully used BAL27862 to investigate KT-MT occupancy [1].

G A 1. Cell Preparation & Synchronization B 2. Drug Treatment A->B E • hTert-RPE1 cells • Expressing GFP-CENPA or eGFP-α-tubulin A->E C 3. Metaphase Arrest B->C F • Treat with 12 nM BAL27862 • Incubate for 4 hours B->F D 4. Sample Processing & Analysis C->D G • Add 10 μM MG132 (proteasome inhibitor) • Arrest for 2 hours C->G H • Method A: Transmission Electron Microscopy (EM) • Method B: Fluorescence Intensity Measurement D->H

Step 1: Cell Preparation & Synchronization

  • Use hTert-RPE1 cells (a non-cancerous human cell line ideal for mitosis studies) stably expressing a kinetochore or tubulin marker (e.g., GFP-CENPA to mark centromeres or eGFP-α-tubulin) [1].

Step 2: Drug Treatment

  • Treat cells with a 12 nM concentration of this compound (BAL27862) for 4 hours. This low, sub-cytotoxic dose is critical for partially reducing MT occupancy without causing widespread detachment [1].
  • A DMSO control must be included in parallel.

Step 3: Metaphase Arrest

  • To analyze metaphase kinetochores, add a proteasome inhibitor like MG132 (10 μM) for the final 2 hours of the 4-hour drug treatment to arrest cells in metaphase [1].

Step 4: Sample Processing & Analysis You have two primary methods for quantifying KT-MT occupancy:

  • Method A: Transmission Electron Microscopy (EM) - This is the gold standard. Process and section cells for EM. Identify kinetochores in metaphase plates and count the number of microtubules in the kinetochore fibre [1].
  • Method B: Fluorescence Intensity Measurement - A more accessible, indirect method. Fix cells and immunostain for CENPA (if not using a live-cell marker). Image using fluorescence microscopy and measure the fluorescence intensity of the KT-proximal part of the microtubule fibres (e.g., within 400 nm of the CENPA centroid) using analysis software like MATLAB or ImageJ [1].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter, based on the characterized effects of this compound.

Problem Potential Cause Solution / Verification
No change in KT-MT occupancy Concentration too low; incubation time too short. Confirm drug activity and concentration. Ensure 4-hour incubation at 12 nM is precisely followed [1].
Excessive MT detachment / spindle collapse Concentration too high. Titrate the drug. 12 nM is a sub-cytotoxic dose; higher doses can cause more severe phenotypes [3] [1].
Reduced inter-KT distance This is an expected outcome, not a problem. It confirms the drug's efficacy. Verify using the assay. Measure the distance between sister kinetochores; a significant reduction confirms successful tension loss due to lower MT occupancy [1].
High background of unattached KTs Over-treatment or incorrect cell system. Use the recommended low dose (12 nM). Unlike nocodazole, BAL27862 at this concentration reduces occupancy without creating unattached KTs, which is key for studying tension-specific effects [1].

Key Insights for Your Research

This compound is a particularly useful tool because, at low nanomolar concentrations, it reduces KT-MT occupancy without generating unattached kinetochores [1]. This allows researchers to specifically dissect the role of microtubule number and the resulting mechanical tension, separate from the effects of the spindle assembly checkpoint (SAC) activation caused by unattached KTs.

References

Avanbulin spindle assembly checkpoint analysis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Technical Insight
What is the core function of the SAC? The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the spindle microtubules before anaphase begins. It prevents aneuploidy by generating a "wait" signal from unattached kinetochores [1] [2].
Is the SAC a simple on/off switch? No. Research shows the SAC acts more like a sensitive rheostat. The strength of its "wait" signal is dynamic and can reflect the number of unattached kinetochores and the quality of their attachments [2].
What is a key protein to monitor for SAC activity? Mad2 is a central component. Its recruitment to and turnover at unattached kinetochores is a primary event in the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the APC/C [1].

Troubleshooting Guide for SAC Analysis

A systematic approach is key to optimizing SAC experiments. The table below outlines common issues and validated methodologies to address them.

Problem Possible Cause Solution & Recommended Experimental Protocol

| Weak or inconsistent SAC signaling | Non-robust experimental system; inability to achieve synchronous SAC activation. | Protocol: Inducing Synchronized SAC Activation

  • Treat cells with microtubule-depolymerizing agents (e.g., Nocodazole, 100 ng/mL for 4-6 hours) to create many unattached kinetochores and strongly activate the SAC [2].
  • For a more physiological approach, use proteasome inhibitors (e.g., MG132, 10 µM for 1-2 hours) to prevent APC/C-mediated degradation of cyclin B and securin, arresting cells in metaphase [3]. | | Difficulty quantifying SAC strength & dynamics | Relying solely on endpoint assays; lack of spatial and temporal resolution. | Protocol: Live-Cell Imaging of SAC Kinetics
  • Cell Line: Use cells stably expressing a GFP-tagged SAC reporter (e.g., Mad2-GFP) or a APC/C activity biosensor (e.g., GFP-securin) [1].
  • Image Acquisition: Use time-lapse fluorescence microscopy. For high-resolution 3D/4D tracking, lattice light-sheet microscopy is recommended [1].
  • Key Metric - FRAP: Perform Fluorescence Recovery After Photobleaching on kinetochore-bound Mad2-GFP. A fast turnover rate indicates active SAC signaling, while slower rates suggest silencing [1]. | | Unclear if apoptosis is due to SAC failure or another cause | Lack of specific markers linking mitotic cell death to SAC function. | Protocol: Validating SAC-Dependent Apoptosis
  • Genetic Screens: A genome-wide CRISPR screen revealed that killing via a novel cyclin inhibitor was dependent on spindle assembly checkpoint activation [4].
  • Biomarker Analysis: Confirm cell death is mitotic by checking for phospho-H3 (Ser10) positivity and caspase activation. Use Western blotting to assess levels of SAC components like BubR1 and Mad1 [4]. |

Experimental Workflows Visualized

To ensure your experimental setup is optimal, the following diagrams outline the core SAC mechanism and a robust workflow for its analysis.

SAC Signaling Core Mechanism

This diagram illustrates the fundamental process of SAC activation and silencing, which is crucial for understanding what your experiments are measuring [1] [2].

SAC_Mechanism Key: Green = Pathway Active, Red = Pathway Inhibited UnattachedKinetochore Unattached Kinetochore MCC_Formation MCC Formation (Mad2, BubR1, Cdc20) UnattachedKinetochore->MCC_Formation Activates APC_C_Inhibition APC/C Inhibition MCC_Formation->APC_C_Inhibition Inhibits Metaphase_Arrest Metaphase Arrest APC_C_Inhibition->Metaphase_Arrest Blocks Anaphase ProperAttachment Proper Kinetochore- Microtubule Attachment MCC_Disassembly MCC Disassembly (TRIP13/p31comet) ProperAttachment->MCC_Disassembly Triggers MCC_Disassembly->APC_C_Inhibition Relieves APC_C_Activation APC/C Activation MCC_Disassembly->APC_C_Activation Allows Anaphase_Onset Anaphase Onset APC_C_Activation->Anaphase_Onset Initiates

Optimized SAC Analysis Workflow

This workflow provides a step-by-step guide for conducting a comprehensive SAC analysis, integrating the protocols mentioned in the troubleshooting guide [1] [4].

SAC_Workflow Start 1. Cell Synchronization & SAC Activation LiveImaging 2. Live-Cell Imaging & Quantitative Data Acquisition Start->LiveImaging Treat with Nocodazole/MG132 FRAP_Analysis 3. FRAP Analysis (Mad2 Kinetochore Turnover) LiveImaging->FRAP_Analysis Measure dynamics Metric1 • Time to Anaphase LiveImaging->Metric1 Metric2 • SAC Protein  Localization LiveImaging->Metric2 Metric3 • APC/C Sensor  Activity LiveImaging->Metric3 EndpointAssays 4. Endpoint Biochemical Assays FRAP_Analysis->EndpointAssays Correlate with molecular status DataIntegration 5. Data Integration & Model Validation EndpointAssays->DataIntegration Western Blot, Immunofluorescence Assay1 • MCC Composition  (Co-IP) EndpointAssays->Assay1 Assay2 • Cyclin B1  Degradation EndpointAssays->Assay2

Key Technical Considerations for Optimization

  • Correlate Multiple Readouts: Do not rely on a single metric. Combine live-cell imaging data (e.g., time to anaphase) with biochemical endpoint assays (e.g., Cyclin B1 stability by Western blot) to build a comprehensive picture of SAC activity [1] [4].
  • Account for System Robustness: Be aware that the SAC's sensitivity can vary between cell lines. Aneuploid or cancer cells might have compromised checkpoints, which can affect the interpretation of your results [2] [5].
  • Leverage Computational Models: For a deeper understanding of complex SAC dynamics, consider utilizing published mathematical models. These can help predict the system's behavior and interpret non-intuitive experimental results [1].

References

Avanbulin vs paclitaxel mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Paclitaxel: Mechanism and Experimental Data

Paclitaxel is a well-established microtubule-targeting agent and one of the most successful chemotherapeutic drugs. The table below summarizes its core mechanism and experimental findings.

Aspect Details on Paclitaxel
Drug Class Microtubule-stabilizing agent, taxane [1].
Primary Mechanism Binds to β-tubulin subunit on inner microtubule surface; promotes tubulin assembly into microtubules and stabilizes them by inhibiting depolymerization [1] [2].
Cellular Outcome Disrupts mitotic spindle function, arrests cell cycle at G2/M phase, and induces apoptosis in rapidly dividing cells [1].
Key Binding Site β-tubulin, near the M-loop (the "taxane site") [3] [2].
Effect on Microtubule Dynamics "Kinetic stabilization": suppresses dynamic instability (stochastic growth/shrinking) by reducing shrinking rate and increasing pause time [2].
Experimental Evidence Molecular dynamics simulations reveal multiple binding poses and key residues for binding affinity [3]. In vivo fluorescence microscopy shows suppression of microtubule length displacements [2].

Experimental Protocols for Investigating Mechanism

To generate the kind of data summarized above, researchers typically employ the following methodologies:

  • Molecular Dynamics (MD) Simulations [3]: This computational method is used to study the binding interactions between paclitaxel and tubulin at an atomic level.
    • Protocol: The 3D structure of the tubulin-paclitaxel complex is obtained from sources like the Protein Data Bank. The system is solvated in a water box and ions are added to simulate physiological conditions. Simulations are run for hundreds of nanoseconds to microseconds to observe the stability of binding poses, conformational changes in the protein, and to calculate binding free energies (e.g., using MM/GBSA methods).
  • In Vivo Microtubule Dynamics Assay [2]: This experimental approach quantifies the effect of a drug on microtubule behavior in living cells.
    • Protocol: Cells (often genetically engineered to express fluorescently tagged tubulin) are treated with the drug of interest. Time-lapse fluorescence microscopy is used to image microtubules over time. The length changes of individual microtubules are tracked frame-by-frame. The data is analyzed by plotting length displacement histograms and calculating dynamic instability parameters (growth/shrinkage rates, catastrophe/rescue frequencies) to demonstrate kinetic stabilization.

Mechanism of Action Visualization

The diagram below illustrates the core mechanistic pathway of Paclitaxel.

G Paclitaxel Paclitaxel Binds to β-tubulin Binds to β-tubulin Paclitaxel->Binds to β-tubulin 1. Enters cell Microtubule Microtubule MitoticSpindle MitoticSpindle CellCycleArrest CellCycleArrest Apoptosis Apoptosis Start Start Start->Paclitaxel Stabilizes Microtubules Stabilizes Microtubules Binds to β-tubulin->Stabilizes Microtubules 2. Hyper-stabilizes Disrupts Mitotic Spindle Disrupts Mitotic Spindle Stabilizes Microtubules->Disrupts Mitotic Spindle 3. Prevents disassembly Cell Cycle Arrest (G2/M Phase) Cell Cycle Arrest (G2/M Phase) Disrupts Mitotic Spindle->Cell Cycle Arrest (G2/M Phase) 4. Triggers checkpoint Induces Apoptosis Induces Apoptosis Cell Cycle Arrest (G2/M Phase)->Induces Apoptosis 5. Prolonged arrest

References

Avanbulin vs vincristine tubulin binding

Author: Smolecule Technical Support Team. Date: February 2026

Tubulin Binding and Mechanism of Action

Feature Avanbulin (BAL27862) Vincristine
Binding Site Colchicine binding site on β-tubulin [1] [2] [3] Vinca alkaloid domain on β-tubulin [4] [5] [6]
Primary Effect on Microtubules Microtubule destabilization [1] [2] [3] Suppression of microtubule dynamics at low concentrations; depolymerization at high concentrations [6] [7]
Impact on Cell Cycle G2/M phase arrest and induction of apoptosis [1] [2] Mitotic arrest and induction of apoptosis [7]
Binding Site Location Intradimer interface (between α- and β-tubulin within a dimer) [8] [2] Inter-dimer interface (longitudinally between tubulin dimers) [5] [6]

The diagram below illustrates the distinct binding sites and subsequent cellular mechanisms of action for both compounds.

cluster_0 Tubulin Dimer cluster_1 Binding Sites cluster_avan This compound Mechanism cluster_vinc Vincristine Mechanism T1 α-Tubulin T2 β-Tubulin T1->T2 heterodimer A Colchicine Site (β-tubulin) Avan Binds to Colchicine Site A->Avan  Binds V Vinca Domain (β-tubulin) Vinc Binds to Vinca Domain V->Vinc  Binds A1 Microtubule Destabilization Avan->A1 V1 Inhibits Microtubule Polymerization Vinc->V1 A2 Activation of Spindle Assembly Checkpoint A1->A2 A3 G2/M Cell Cycle Arrest & Apoptosis A2->A3 V2 Suppresses Microtubule Dynamic Instability V1->V2 V3 Mitotic Arrest & Apoptosis V2->V3

Resistance Profiles and Experimental Evidence

A key distinction lies in their susceptibility to common resistance mechanisms.

Aspect This compound (BAL27862) Vincristine
ABC Transporter Efflux Active in models resistant to vinca alkaloids and taxanes, including those with P-glycoprotein (MDR1) overexpression [1] [2]. Susceptible to resistance via overexpression of efflux transporters like ABCB1 [9].
Tubulin Isotype Mutations Maintains activity in vincristine-resistant neuroblastoma cell lines [9]. Resistance can arise from specific mutations in the vinca domain [5].
Competition with MAPs Not documented in search results. Sensitivity is reduced by overexpression of HURP, which competes for binding at the vinca domain [5].

Preclinical and Clinical Data

Stage This compound (as Listhis compound prodrug) Vincristine
Preclinical IC₅₀/GI₅₀ Low nM range; e.g., ~10 nM in DLBCL cell lines [1]; ~2 nM in neuroblastoma lines [9]. Low nM range; e.g., 1.83 - 3.44 nM in neuroblastoma lines [9].
Clinical Status Phase 1/2a trials in advanced solid tumors and recurrent glioblastoma [2] [3]. FDA-approved, standard for pediatric and hematologic cancers for decades [9] [7].
Notable Clinical Findings Disease control in some patients with recurrent glioblastoma and ovarian cancer [3]. Dose-limiting neurological and cardiac effects [2]. Established efficacy in multiple regimens. Dose-limiting toxicity is peripheral neuropathy [7].

Key Experimental Protocols

To evaluate these compounds in a research setting, the following methodologies are commonly used:

  • Cell Viability/Proliferation Assays

    • Purpose: To determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀).
    • Typical Protocol: Cell lines (e.g., neuroblastoma, DLBCL) are exposed to a concentration gradient of the drug for 72 hours. Viability is measured using reagents like MTT or MTS, which are metabolized by live cells to form a colored formazan product [9] [1]. Data are analyzed using non-linear regression to calculate GI₅₀/IC₅₀ values.
  • Apoptosis Analysis by Flow Cytometry

    • Purpose: To quantify drug-induced programmed cell death.
    • Typical Protocol: After drug treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine externalized on the surface of apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membranes. The population of Annexin V-positive/PI-negative cells is quantified using flow cytometry [1].
  • Microtubule Network Visualization via Immunofluorescence

    • Purpose: To visually assess the impact of the drug on the cellular microtubule cytoskeleton.
    • Typical Protocol: Treated cells are fixed, permeabilized, and stained with antibodies against α-tubulin, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with DAPI. Cells are imaged using a fluorescence or confocal microscope. This compound treatment typically results in a disrupted, punctuate microtubule network, while vincristine can cause tubulin to aggregate into paracrystals [9] [5].
  • Tubulin Binding Competition Assays

    • Purpose: To confirm binding site specificity and study competition with other agents or proteins.
    • Typical Protocol:
      • Competition with HURP: The binding of purified HURP protein to tubulin can be measured (e.g., by pull-down assay) in the presence of increasing concentrations of vinorelbine (a vinca alkaloid). HURP binding decreases as vinorelbine concentration increases, demonstrating direct competition [5].
      • Competition with Radiolabeled Ligands: Tubulin is incubated with a fixed concentration of a radiolabeled reference ligand (e.g., ^3H-vinblastine) and increasing concentrations of an unlabeled competitor drug (e.g., this compound). If the drugs share a binding site, the unlabeled competitor will displace the radiolabeled ligand, reducing the measured radioactivity in a dose-dependent manner [4].

This compound represents a promising next-generation microtubule-targeting agent with a distinct mechanism that may benefit patients with tumors resistant to traditional therapies like vincristine. Its ongoing clinical development will be crucial to fully define its therapeutic potential.

References

Avanbulin activity in resistant cell lines

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Once you find the data, here's how you could structure it using the required formats. The table below shows the type of information to include for a clear comparison.

Cell Line Resistance Profile Avanbulin IC₅₀ Comparison Drug IC₅₀ Resistance Index
Ovarian SKOV3 (Parental) Sensitive [Value] µM [Value] µM
Ovarian SKOV3/CDDP-P Cisplatin-resistant [Value] µM [Value] µM [Value]
Ovarian SKOV3/Taxol-P Paclitaxel-resistant [Value] µM [Value] µM [Value]
Lung A549 (Parental) Sensitive [Value] µM [Value] µM
Lung A549/CR Cross-resistant [Value] µM [Value] µM [Value]

Key Experimental Protocol (Example)

  • Cell Culture: Maintain cell lines in RPMI-1640 medium with 10% FBS. For resistant lines, include the selecting agent (e.g., 1 µM Cisplatin) in the medium to maintain resistance pressure [1].
  • Cytotoxicity Assay: Use the MTT assay. Seed cells in 96-well plates, treat with a concentration range of this compound and comparison drugs for 72 hours. Measure absorbance at 570 nm [2].
  • Data Analysis: Calculate IC₅₀ values using non-linear regression. The Resistance Index (RI) is calculated as (IC₅₀ in resistant cells) / (IC₅₀ in parental cells).

Visualizing Drug Resistance Mechanisms

Once you have the mechanism of action data, you can create a Graphviz diagram. Here is a template you can adapt, demonstrating the required formatting and color palette.

Resistance_Mechanism Drug This compound Target Tubulin Target Drug->Target Binds to CellDeath Apoptotic Cell Death Target->CellDeath Induces ResistanceNode Resistance Mechanism EffluxPump Drug Efflux Pump ResistanceNode->EffluxPump 1. Upregulates TargetAlteration Target Mutation ResistanceNode->TargetAlteration 2. Causes EffluxPump->Drug Removes TargetAlteration->Target Impairs Binding

This diagram template illustrates potential resistance mechanisms against this compound. Replace the placeholder text with specific mechanisms once your literature search is successful.

References

Quantitative Potency and Property Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for avanbulin and colchicine from individual studies.

Property This compound Colchicine
Tubulin Assembly Inhibition (IC₅₀) 1.4 µM [1] 3.5 µM (in a specific derivative study) [2]
Binding Affinity (Kd) 244 nM (apparent Kd) [1] Information missing
Antiproliferative Activity (Median IC₅₀) 13.8 nM (across 23 tumor cell lines) [1] 0.016 - 0.056 µM (against AT/RT cell lines) [3]
Primary Clinical Use Investigational anticancer agent [4] Approved for Gout, FMF, Cardiovascular risk reduction [5] [6]
Status in Cancer Therapy Clinical trials (Phase 1/2a for glioblastoma) [4] Not approved; limited by narrow therapeutic index [7]

Detailed Experimental Data and Context

  • This compound Experimental Data: this compound is a potent synthetic inhibitor designed to bind to the colchicine site on tubulin [1]. It inhibits tubulin assembly with an IC₅₀ of 1.4 µM and binds to tubulin with an apparent dissociation constant (Kd) of 244 nM [1]. In cellular assays, it exhibits potent antiproliferative activity with a median relative IC₅₀ of 13.8 nM across a panel of 23 human tumor cell lines [1]. Its prodrug, listhis compound, is orally available and has demonstrated penetration into the brain, showing durable responses in a subset of patients with recurrent glioblastoma in early-phase clinical trials [4].

  • Colchicine Experimental Data: Colchicine is a natural product alkaloid and a classical inhibitor of tubulin polymerization [8] [7]. While a direct IC₅₀ for colchicine itself was not listed, one study on a colchicine-binding site inhibitor (CBSI) derivative reported a tubulin polymerization IC₅₀ of 3.5 µM [2]. In a high-throughput screen for a rare cancer (Atypical Teratoid/Rhabdoid Tumors, AT/RT), colchicine showed potent in vitro antiproliferative activity with IC₅₀ values of 0.016 µM and 0.056 µM against two different cell lines [3]. Its high systemic toxicity, including gastrointestinal upset, neutropenia, and potential for multi-organ failure in overdose, prevents its use as an anticancer drug [5] [7].

Mechanism of Action and Experimental Workflow

Both compounds bind to the colchicine site on β-tubulin, which disrupts the dynamics of microtubule polymerization. The following diagram illustrates the shared mechanism and a generalized experimental workflow for assessing their activity.

G cluster_assay Key In Vitro Experiments Compound Compound (this compound/Colchicine) Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Effect Inhibits Microtubule Polymerization Tubulin->Effect Assay1 Tubulin Polymerization Assay (Measures IC₅₀) Tubulin->Assay1 Outcome Disrupted Mitotic Spindle Cell Cycle Arrest (G2/M) Induction of Apoptosis Effect->Outcome Assay3 Cell Cycle Analysis (Flow Cytometry) Effect->Assay3 Assay2 Cell Viability/Proliferation Assay (Measures IC₅₀) Outcome->Assay2 Assay4 Microscopy (Spindle Morphology) Assay3->Assay4

Key Comparative Insights for Researchers

  • Overcoming Resistance: A significant advantage of this compound and other modern Colchicine Binding Site Inhibitors (CBSIs) is their potential to overcome multidrug resistance (MDR) associated with other tubulin-targeting agents like taxanes and vinca alkaloids, as they are poor substrates for the P-glycoprotein (P-gp) efflux pump [7] [2].

  • Therapeutic Index: The core limitation of colchicine as an anticancer agent is its narrow therapeutic index [7]. This compound represents an effort to develop a compound with a more favorable safety profile, though its full toxicity profile is still being established in clinical trials [4].

  • In Vitro to In Vivo Translation: While colchicine can show high potency in cellular assays (low nM IC₅₀) [3], this does not translate to clinical utility in oncology due to systemic toxicity. This compound's design and progression to clinical trials for brain tumors suggest a more promising in vivo efficacy and therapeutic window [4] [1].

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Lisavanbulin is designed to be a more soluble and administrable form of this compound. Once in the body, it is converted into the active compound This compound [1] [2]. Therefore, the experimental data for "listhis compound" in animal models or clinical trials reflects the activity of this compound after this conversion.

  • Microtubule Targeting: this compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization and disrupting the cellular cytoskeleton [1] [3] [4]. This unique binding is distinct from other microtubule-targeting agents like taxanes or vinca alkaloids [3].
  • Cellular Consequences: This disruption leads to cell cycle arrest at the G2/M phase and activation of the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis) [5] [3] [4]. The mechanism also extends to the tumor microenvironment, causing vascular disruption [4].
  • Activity in Resistant Models: A key characteristic is its broad anti-tumor activity in preclinical models resistant to standard chemotherapy, including those with P-glycoprotein overexpression [4].

The diagram below illustrates this prodrug conversion and the primary mechanism of action of this compound.

G Start Listhis compound (BAL101553) Prodrug Conversion In Vivo Conversion Start->Conversion ActiveDrug This compound (BAL27862) Active Drug Conversion->ActiveDrug Target Binds Tubulin at the Colchicine Site ActiveDrug->Target Effect1 Inhibits Microtubule Polymerization Target->Effect1 Effect2 Disrupts Microtubule Organization Target->Effect2 Effect3 Activates Spindle Assembly Checkpoint Effect1->Effect3 Leads to Effect2->Effect3 Leads to Outcome Cell Cycle Arrest (G2/M) & Apoptosis (Cell Death) Effect3->Outcome

Key Predictive Biomarker: EB1 Expression

Multiple studies highlight End-binding protein 1 (EB1) as a potential predictive biomarker for response to this agent [1] [5] [3].

  • Role of EB1: EB1 is a microtubule-associated protein that regulates microtubule dynamics. In some cancers, such as glioblastoma, its overexpression is linked to disease progression and poor survival [1] [5].
  • Preclinical Evidence: In glioblastoma stem-like cell models, the anti-proliferative, anti-migratory, and pro-differentiation effects of this compound were more potent in cells with high EB1 expression [5]. Similarly, EB1 expression has been documented in lymphoma specimens, suggesting a wider applicability [3].
  • Clinical Translation: A phase 1/2a study of oral listhis compound reported "profound, durable responses in a subset of patients" and identified a "response-predictive molecular signature" for further exploration, which includes EB1 [1].

Dosing and Administration in Clinical Trials

The administration route of listhis compound impacts the tolerated dosage and its side effect profile.

Administration Route Defining Feature Key Findings & Tolerated Doses
Oral (Once Daily) Convenient, continuous dosing MTD: 30 mg/day for brain tumor patients [1]
IV (2-hour infusion) Higher peak plasma concentration (C~max~) RP2D: 30 mg/m² due to neurological/vascular DLTs at higher doses [4]
IV (48-hour infusion) Lower C~max~, higher total exposure (AUC) RP2D: 70 mg/m²; enabled higher drug exposure without severe vascular toxicity [2]

The primary dose-limiting toxicities are related to the drug's effects on the vascular system and nervous system, which are associated with high peak plasma concentrations (C~max~) [1] [4]. The 48-hour infusion schedule was specifically designed to achieve higher total drug exposure (AUC), which is linked to anti-proliferative effects, while avoiding the high C~max~ that causes vascular toxicity [2].

Summary for Researchers

  • This compound and Listhis compound are a prodrug-active drug pair, not competitors. Listhis compound is a delivery system for this compound.
  • The EB1 biomarker is a crucial factor for identifying potentially responsive tumor types, with strong evidence in glioblastoma and emerging data in lymphomas [1] [5] [3].
  • The administration route is a key clinical consideration, as it directly influences the maximum tolerated dose and the toxicity profile [1] [4] [2].

References

Elements of a Preclinical Efficacy Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

Element Description & Best Practices Source Examples
In Vitro Models Use primary cultures, early passage cell lines, or 3D models for better clinical relevance over long-passage lines. [1] Primary tumor cell explants; 3D models. [1]
In Vivo Models Use patient-derived xenografts (PDX) or orthotopic models to better mimic the tumor microenvironment. [2] [1] Syngeneic orthotopic KPC mouse model for pancreatic cancer. [2]
Data Presentation Report quantitative metrics like IC50 (half-maximal inhibitory concentration) and % cell killing across multiple cell lines. [3] [4] IC50 values; % killing in 9 human cancer cell lines. [3]
Tumor Dynamics Use mathematical models (e.g., TGI model) to analyze tumor growth inhibition over time from in vivo data. [5] [6] Linear-Exponential (LExp) and Tumor Growth Inhibition (TGI) models. [5]

Detailed Experimental Protocols

To ensure your guide is robust and reproducible, here are detailed methodologies for key experiments cited in the search results.

  • In Vitro Cytotoxicity Assay (Cell Viability):

    • Protocol: Plate human cancer cell lines in 96-well plates. Treat cells with serially diluted concentrations of the therapeutic agent (e.g., an ADC) or a vehicle control for a specified duration (e.g., 144 hours). Cell viability is then measured using a colorimetric proliferation assay like the CellTiter Aqueous One Solution Assay. [3] [4]
    • Data Analysis: Calculate the percentage of cell killing and the concentration of the drug that reduces cell proliferation by 50% (IC50) using a nonlinear regression fit of the data. [3] [4]
  • In Vivo Efficacy Study in Xenograft Models:

    • Protocol: Establish subcutaneous or orthotopic tumors in immunodeficient mice (e.g., NOD-SCID mice) by implanting human cancer cells. Once tumors are palpable, mice are randomized into groups and treated with the test agent, a control (e.g., PBS), and/or a comparator drug. Doses are typically administered intravenously on a scheduled basis (e.g., once per week for five weeks). [3]
    • Data Analysis: Monitor tumor volume regularly and animal body weight (as a toxicity indicator). At the end of the study, excise tumors and perform histological analysis (e.g., Ki-67 staining for proliferation). Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the control group. [3]

Visualizing the Experimental Workflow

The diagram below outlines a generalized workflow for generating the preclinical efficacy data you need for your comparison guide.

Suggestions for Finding Avanbulin Data

Since the specific data for this compound was not available in this search, I suggest you try the following:

  • Search Scientific Databases: Conduct a targeted search on specialized databases like PubMed and Google Scholar using the query "this compound" OR "BTP-0000893" (if known).
  • Check Clinical Trial Registries: Look for early-phase clinical trials on platforms like ClinicalTrials.gov, which sometimes contain preclinical data in their referenced publications or synopses.
  • Consult Patent Literature: The compound's initial patent applications often contain detailed experimental data on efficacy across various cell lines and models.

References

Avanbulin blood-brain barrier penetration vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BBB Penetration & Efficacy Comparison

The following table consolidates key experimental data on avanbulin and other microtubule-targeting agents, highlighting differences in BBB penetration and anti-tumor activity.

Compound BBB Penetration (Experimental Data) Molecular Weight Tubulin Binding Site Evidence of Efficacy (Preclinical/Clinical)

| This compound (active moiety of Listhis compound) | • Brain-to-plasma ratio of ~1.3-1.6 in rodent models [1]. • Achieves therapeutically relevant concentrations in the brain after oral dosing of its prodrug (Listhis compound) [1]. | 387 g/mol [2] | Novel site, distinct from colchicine and vinca alkaloids [1]. | • Significant survival benefit in 9 of 14 GBM patient-derived xenograft (PDX) models, both as monotherapy and combined with radiation/TMZ [1]. • Phase 1 trial established safety in combination with radiation for glioblastoma [2]. | | RGN3067 (Novel Colchicine-Site Inhibitor) | • High brain concentrations after oral dosing in mice (C~max~ 20 µM) [3]. • Designed for high BBB penetration with a favorable CNS Multi-Parameter Optimization (MPO) score [3]. | Not specified (designed to be low MW) | Colchicine site on β-tubulin [3]. | • Nanomolar inhibition of glioblastoma cell lines, including TMZ-resistant ones [3]. • Reduces tumor growth in a glioblastoma PDX mouse model [3]. | | Classic Microtubule Inhibitors (e.g., Vinca alkaloids, Taxanes) | • Generally poor BBB penetration due to efflux by P-glycoprotein (P-gp) pumps and/or high molecular weight [1] [3]. • This has limited their utility for treating primary brain tumors [2] [1]. | Often high (e.g., Vinblastine: 811 g/mol; Paclitaxel: 854 g/mol) | Vinca site / Taxane site [4]. | • Effective in various peripheral cancers, but not successful in glioblastoma clinical trials, largely due to poor delivery to the brain [1]. |

Key Experimental Protocols

To evaluate the BBB penetration and efficacy of these compounds, researchers employ several standard and sophisticated experimental methods.

  • 1. Pharmacokinetic (PK) Analysis of Brain Penetration: This is the primary method for quantifying BBB penetration.
    • Protocol: Animals (typically rodents) receive the drug orally or intravenously. At predetermined time points, blood and brain tissue are collected [1].
    • Sample Processing: Plasma is separated from blood, and brain tissue is homogenized [1].
    • Concentration Measurement: Drug concentrations in plasma and brain homogenate are quantified using highly sensitive techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]. The brain-to-plasma ratio is then calculated, with a ratio接近 1 indicating excellent brain penetration.
  • 2. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models: This tests the drug's ability to inhibit tumor growth in a clinically relevant setting.
    • Protocol: Patient-derived glioblastoma cells are implanted directly into the brains of immunodeficient mice. Once tumors are established, mice are treated with the drug (e.g., oral Listhis compound), either alone or in combination with standard therapies like radiation [1].
    • Endpoint: The primary outcome is overall survival, measured from implantation until the mice become moribund. A statistically significant extension of survival in treated groups compared to control groups demonstrates therapeutic efficacy [1].
  • 3. Cell Viability and Cell Cycle Assays: These in vitro tests determine the drug's direct anti-proliferative effects on cancer cells.
    • Cell Viability (e.g., alamarBlue, CellTiter-Glo): Cells are treated with a range of drug concentrations for 72-144 hours. A metabolic dye is added, and fluorescence or luminescence is measured to determine the IC~50~ (half-maximal inhibitory concentration) [3].
    • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. Microtubule inhibitors typically cause cell cycle arrest in the G2/M phase, which is visible as an accumulation of cells in that phase [3].

Conceptual Workflow in Drug Development

The diagram below illustrates the interconnected stages of evaluating a novel brain-penetrant microtubule inhibitor, from initial design to in vivo validation.

workflow Molecular Design\n(Low MW, High Lipophilicity) Molecular Design (Low MW, High Lipophilicity) In Vitro Profiling\n(IC50, Cell Cycle) In Vitro Profiling (IC50, Cell Cycle) Molecular Design\n(Low MW, High Lipophilicity)->In Vitro Profiling\n(IC50, Cell Cycle) In Vivo PK Study\n(Brain-to-Plasma Ratio) In Vivo PK Study (Brain-to-Plasma Ratio) In Vitro Profiling\n(IC50, Cell Cycle)->In Vivo PK Study\n(Brain-to-Plasma Ratio) Promising candidates Mechanism Confirmation\n(Tubulin Polymerization) Mechanism Confirmation (Tubulin Polymerization) In Vitro Profiling\n(IC50, Cell Cycle)->Mechanism Confirmation\n(Tubulin Polymerization) In Vivo Efficacy\n(PDX Model Survival) In Vivo Efficacy (PDX Model Survival) In Vivo PK Study\n(Brain-to-Plasma Ratio)->In Vivo Efficacy\n(PDX Model Survival) Favorable PK Clinical Trial\n(Phase 1 Safety) Clinical Trial (Phase 1 Safety) In Vivo Efficacy\n(PDX Model Survival)->Clinical Trial\n(Phase 1 Safety) Significant survival benefit

Key Differentiators for Brain-Penetrant Inhibitors

Based on the available data, this compound's profile as a brain-penetrant microtubule destabilizer is driven by several key factors:

  • Optimal Physicochemical Properties: this compound is a small (387 g/mol), lipophilic molecule, which are characteristics that favor passive diffusion across the BBB [2] [5]. This aligns with the design strategy for RGN3067, which was explicitly engineered for a high CNS MPO score [3].
  • Ability to Evade Efflux Pumps: Many classic microtubule inhibitors are substrates for P-glycoprotein (P-gp), an efflux pump at the BBB that actively removes drugs from the brain [3]. While the specific data on this compound's interaction with P-gp is not detailed in the results, its demonstrated high brain exposure suggests it may not be a strong substrate.
  • Novel Tubulin Binding Site: this compound binds to a site on tubulin that is distinct from those targeted by approved drugs [1]. This not only provides a potential pathway to overcome resistance to existing agents but may also contribute to a different pharmacological profile.

References

Avanbulin apoptosis induction compared to standard agents

Author: Smolecule Technical Support Team. Date: February 2026

Established Apoptosis Inducers: A Reference Framework

The table below summarizes key inducers based on the search results, which can be used as benchmarks for comparing any new agent like avanbulin.

Inducing Agent Primary Mechanism of Action Typical Working Concentration Key Characteristics & Experimental Notes
Camptothecin [1] Inhibits DNA topoisomerase I 4–6 µM Used as a positive control. Requires a stock solution in DMSO. A time-course experiment is recommended to determine sensitivity for new cell types.
Staurosporine [2] Inhibits multiple protein kinases 50–100 nM A broad-spectrum, fast-acting inducer. Stock solution is prepared in DMSO.
Anti-FAS / CD95 Antibody [2] Activates the extrinsic death receptor pathway Varies by manufacturer and clone Triggers receptor-mediated apoptosis. Optimal concentration needs empirical determination for each specific antibody.
Raptinal [3] Induces intrinsic apoptosis downstream of BAX/BAK Varies by cell type Noted for exceptionally rapid induction of apoptosis. Acts independently of BAX/BAK for Mitochondrial Outer Membrane Permeabilization (MOMP).
Doxorubicin [2] [4] Inhibits DNA topoisomerase II, causes DNA damage 1 µM A common chemotherapeutic agent. Can be used to induce p53-dependent cell cycle arrest and apoptosis.
Cisplatin [5] [6] DNA cross-linking agent Varies by cell type and protocol A potent pro-apoptotic anticancer agent known to activate caspase-3.

Standard Experimental Protocols for Apoptosis Induction

Here are standard protocols for inducing apoptosis using chemical agents and receptor-mediated methods, which are essential for generating comparable data.

Protocol 1: Chemical Induction (e.g., Camptothecin) [1]

This is a general method for inducing apoptosis using a chemical agent as a positive control.

  • Prepare Cells: Suspend cells in fresh culture medium (e.g., RPMI-1640 with 10% FBS) at a density of 0.5 x 10⁶ cells/mL.
  • Add Inducer: Add the chemical inducer from a stock solution to achieve the desired final concentration (e.g., 4-6 µM for camptothecin from a 1 mM DMSO stock).
  • Incubate: Incubate cells for an optimal time in a humidified 5% CO₂ incubator at 37°C. Performing a time-course experiment is recommended to determine sensitivity.
  • Harvest and Analyze: Harvest cells by centrifugation and proceed with apoptosis detection assays.
Protocol 2: Receptor-Mediated Induction (e.g., Anti-FAS) [2]

This protocol uses an antibody to trigger the extrinsic apoptosis pathway.

  • Culture Cells: Grow susceptible cells (e.g., Jurkat T-cells) in appropriate medium.
  • Harvest and Resuspend: Harvest exponentially growing cells and resuspend them in fresh medium at a final density of 5 x 10⁵ cells/mL.
  • Apply Antibody: Add an anti-FAS (anti-CD95) monoclonal antibody to the cell suspension.
  • Incubate: Incubate cells for 2–4 hours at 37°C.
  • Harvest and Analyze: Collect cells and analyze using apoptosis detection methods.

Apoptosis Detection Workflow and Pathway

After induction, apoptosis is typically confirmed using a combination of methods. The flowchart below illustrates a standard workflow for treating cells and distinguishing between apoptosis and necrosis.

apoptosis_workflow Start Treat Cells with Apoptosis Inducer Harvest Harvest Cells at Designated Time Points Start->Harvest Analyze Analyze Cell Death Harvest->Analyze Apoptosis Apoptosis Analyze->Apoptosis Necrosis Necrosis Analyze->Necrosis Method1 Annexin V / PI Staining (Flow Cytometry) Apoptosis->Method1 Method2 Caspase Activation Assay (FRET, Western Blot) Apoptosis->Method2 Method3 DNA Fragmentation Analysis (Cell Cycle, TUNEL) Apoptosis->Method3 Method4 Western Blot for PARP Cleavage Apoptosis->Method4 Necrosis->Method1

The core execution phase of apoptosis involves a cascade of caspase activation, as shown in the pathway diagram below.

apoptosis_pathway Extrinsic Extrinsic Pathway (e.g., FAS Ligand, TRAIL) DeathReceptor Death Receptor Activation (e.g., FAS) Extrinsic->DeathReceptor Intrinsic Intrinsic Pathway (e.g., DNA Damage, Raptinal) StressSignal Cellular Stress Signal Intrinsic->StressSignal DISC Formation of DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC Caspase8 Activation of Caspase-8 DISC->Caspase8 Execution Execution Phase Caspase8->Execution BaxBak BAX/BAK Activation MOMP StressSignal->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase9->Execution Caspase37 Activation of Effector Caspases-3/7 Execution->Caspase37 PARP Cleavage of PARP & Other Substrates Caspase37->PARP Apoptosis Apoptotic Cell Death PARP->Apoptosis

References

Avanbulin binding affinity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Avanbulin Binding Characteristics

The table below summarizes the key information available about this compound's interaction with tubulin.

Feature Description
Target Protein Tubulin [1]
Binding Site Colchicine-binding site on tubulin [1]
Effect on Microtubules Destabilization / Depolymerization [1]
Clinical Candidate Its prodrug, listhis compound (BAL101553), is in clinical evaluation [1]

Validated Tubulin Binding Assay Methods

Although direct data for this compound is not presented, the following established methodologies are used to characterize the binding affinity and functional effects of tubulin-targeting agents like this compound. These protocols provide a framework for the types of validation studies you require.

  • Competitive Binding Assays: These experiments determine if a new compound (like this compound) binds to a known site (like the colchicine site) by competing with a established, often radiolabeled, ligand (e.g., colchicine, podophyllotoxin) [2] [3]. The degree to which the new inhibitor displaces the reference ligand allows researchers to calculate its affinity (Ki or IC50) [3].
  • Tubulin Polymerization Assays: This is a key functional assay to confirm the cellular effect of binding. The inhibition of tubulin polymerization is measured in vitro by monitoring light scattering or turbidity. A compound like this compound that binds to the colchicine site will effectively suppress microtubule formation, which can be quantified and expressed as an IC50 value [4].
  • Cell-Based Cytotoxicity and Phenotypic Assays: These experiments confirm that the biochemical tubulin binding translates to a biological effect in living cells. This includes measuring the half-maximal inhibitory concentration (IC50) on cell proliferation, assessing apoptosis induction, and using immunofluorescence to visualize the disruption of the cellular microtubule network [1] [4].

The following diagram illustrates the logical workflow that connects these different experimental methods, from initial binding to final cellular effects.

G Start Start: Compound of Interest Assay1 Competitive Binding Assay Start->Assay1 Determines binding site and affinity (Ki/IC50) Assay2 Tubulin Polymerization Assay Start->Assay2 Measures functional impact on microtubule dynamics Assay3 Cell-Based Phenotypic Assays Start->Assay3 Confirms cellular activity (IC50, Apoptosis, Imaging) Result Outcome: Validated Binding Affinity and Functional Effect Assay1->Result Assay2->Result Assay3->Result

References

A Framework for Preclinical Model Validation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core components of a robust preclinical validation strategy, drawing from standard practices for evaluating anti-cancer therapeutics [1] [2].

Model Type Key Applications in Validation Typical Endpoints Measured Strengths Limitations

| Cancer Cell Lines [3] | - Initial high-throughput drug screening

  • Mechanism of action studies (e.g., signaling pathway analysis)
  • IC50/EC50 determination | - Cell viability/proliferation (e.g., ATP-based assays)
  • Apoptosis markers (e.g., caspase activation)
  • Protein expression/phosphorylation (e.g., lysate array) | - Easily scalable, cost-effective
  • Amenable to genetic manipulation
  • Well-established protocols | - Lack of tumor microenvironment (TME)
  • Does not capture tumor heterogeneity
  • May not fully predict clinical response [2] | | Patient-Derived Xenografts (PDXs) [2] | - Evaluating efficacy in in vivo context
  • Studying drug pharmacokinetics/pharmacodynamics
  • Correlating drug response with specific genomic subtypes | - Tumor volume growth inhibition (e.g., % T/C)
  • Event-free survival (EFS)
  • Biomarker analysis (e.g., IHC, genomics from harvested tumors) | - Retains histopathology and some heterogeneity of original tumor
  • Better predictive value for clinical response than cell lines | - Engraftment failure for some tumor types
  • Time-consuming and expensive
  • Murine stroma replaces human TME | | Patient-Derived Organoids [2] | - Medium-throughput drug testing
  • Biomarker discovery and validation
  • Personalized medicine platforms ("avatars") | - Dose-response curves (e.g., organoid viability)
  • Morphological analysis (e.g., bright-field imaging)
  • Genomic/transcriptomic profiling | - High success rate for establishment
  • Preserves patient-specific genetics and some heterogeneity
  • Scalable for drug screening | - Variable representation of TME components
  • Lack of standardized protocols across labs
  • Matrigel-dependent culture |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the framework above.

1. Protein Lysate Array for Signaling Pathway Analysis in Cell Lines [3] This protocol is used to understand how a drug like Avanbulin affects key signaling pathways (e.g., PI3-K, VEGF) in cancer cells.

  • Methodology:
    • Cell Line Panel: A panel of 50-100 cancer cell lines representing different cancer types is assembled.
    • Protein Extraction: Cells are lysed, and total protein is quantified.
    • Array Printing: A dilution series of each protein lysate is printed onto nitrocellulose or glass slides in a high-density array format, with each sample printed in replicate.
    • Antibody Probing: The arrays are probed with a set of specific antibodies targeting 50-60 key signaling proteins and their phosphorylated (activated) forms.
    • Detection and Quantification: Signal is detected using chemiluminescence or fluorescence, and the expression and phosphorylation levels are quantified.
    • Data Analysis: Statistical hierarchical clustering analysis is performed to identify patterns of pathway activation and how they correlate with drug sensitivity.

2. In Vivo Efficacy Study in PDX Models [1] [2] This protocol tests the efficacy of a compound in a model that more closely mimics a human patient's tumor.

  • Methodology:
    • Model Generation: Fresh tumor tissue from a patient (e.g., with colorectal cancer) is surgically implanted into immunocompromised mice.
    • Study Arm Randomization: Once tumors are established and reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups (e.g., n=8-10 per group).
    • Dosing Regimen: The treatment group receives this compound at a predetermined dose and schedule (e.g., once daily oral gavage), while control groups receive a vehicle.
    • Monitoring: Tumor dimensions and body weights are measured 2-3 times per week.
    • Endpoint Analysis: The study continues for a set period or until tumors in the control group reach a maximum volume. Key endpoints are calculated:
      • Tumor Growth Inhibition (% T/C): (1 - (Mean tumor volume Treatment / Mean tumor volume Control)) * 100.
      • Event-Free Survival: Time for a tumor to quadruple in volume (or other defined event).
    • Post-Study Analysis: Tumors are harvested for biomarker analysis (e.g., immunohistochemistry for target engagement, genomic sequencing).

3. Ex Vivo Drug Sensitivity Testing in Patient-Derived Organoids [2] This protocol is used for higher-throughput testing of drug response in a patient-specific context.

  • Methodology:
    • Organoid Establishment: Tumor tissue is digested, and cells are embedded in Matrigel and cultured in a specialized medium that supports the growth of stem and progenitor cells.
    • Drug Treatment: Established organoids are dissociated into single cells or small fragments and seeded into plates. They are then treated with a range of concentrations of this compound and control compounds.
    • Viability Assay: After 5-7 days, cell viability is measured using an ATP-based luminescent assay (e.g., CellTiter-Glo 3D).
    • Data Calculation: Dose-response curves are generated, and the IC₅₀ (half-maximal inhibitory concentration) or AUC (Area Under the curve) is calculated to quantify sensitivity.

Visualizing Key Concepts

The following diagrams, created using Graphviz, illustrate core concepts and workflows from the validation framework.

Signaling Pathway Analysis Workflow

Start Start: Cancer Cell Line Panel ProteinLysate Protein Lysate Preparation Start->ProteinLysate ArrayPrinting Lysate Array Printing & Probing ProteinLysate->ArrayPrinting DataAcquisition Signal Detection & Quantification ArrayPrinting->DataAcquisition Clustering Hierarchical Clustering Analysis DataAcquisition->Clustering Result Identification of Activated Pathways & Heterogeneity Clustering->Result

PDX Efficacy Study Workflow

A Patient Tumor Sample B Implantation into Immunocompromised Mouse A->B C Tumor Engraftment & Growth B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (this compound vs. Vehicle) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint Analysis: % T/C & EFS F->G H Biomarker Analysis (IHC, Genomics) G->H

Organoid Drug Testing Workflow

TumorSample Patient Tumor Biopsy OrganoidCulture Establish 3D Organoid Culture TumorSample->OrganoidCulture DrugExposure Ex Vivo Exposure to This compound (Dose-Response) OrganoidCulture->DrugExposure ViabilityReadout Cell Viability Measurement (IC₅₀) DrugExposure->ViabilityReadout DataCorrelation Correlation with Patient Outcome & Genomics ViabilityReadout->DataCorrelation

References

Validated Combination Therapies for Avanbulin/Lisavanbulin

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Model / Clinical Stage Key Synergistic Findings / Outcomes Reference / Trial
Radiotherapy [1] [2] Phase 1 clinical trial (Newly diagnosed unmethylated GBM) [1] The combination was deemed safe and feasible up to a 15 mg daily oral dose of lisavanbulin alongside standard radiotherapy. Preclinical data supported significant survival extension in patient-derived xenograft (PDX) models [2]. NCT03250299 [1]
Anti-CD40 Immunotherapy [3] Preclinical (Orthotopic mouse GBM models) [3] Showed a synergistic survival benefit in immunologically "cold" and immune checkpoint blocker (ICB)-resistant glioblastoma models. The effect was notably T-cell-independent, suggesting an innate immunity mechanism [3]. Preclinical Study [3]
Radiotherapy + Temozolomide [2] Preclinical (GBM Patient-Derived Xenograft models) [2] Listhis compound integrated into the standard chemoradiation and adjuvant temozolomide regimen significantly extended survival in PDX models, irrespective of MGMT promoter methylation status [2]. Preclinical Study [2]

Detailed Experimental Protocols

The synergy mentioned above was validated through the following standardized experimental methodologies.

Clinical Trial Protocol: Listhis compound with Radiotherapy

This protocol is based on a Phase 1 study in adults with newly diagnosed, MGMT promoter unmethylated Glioblastoma [1].

  • Treatment Schedule: Oral listhis compound was administered once daily, concomitantly with standard focal radiotherapy (60 Gray total dose, delivered in 30 fractions over 6 weeks) [1].
  • Dose Escalation: Predefined dose levels of listhis compound were tested (4 mg, 6 mg, 8 mg, 12 mg, and 15 mg) using a modified 3 + 3 design to find the maximum tolerated dose (MTD) [1].
  • Primary Objective: The primary endpoint was to determine the highest tolerated dose of the combination. Secondary objectives included assessing safety, overall survival (OS), progression-free survival (PFS), and pharmacokinetics [1].
  • Key Finding: The combination was considered safe up to the highest predefined dose of 15 mg daily [1].
Preclinical Protocol: BAL101553 with Anti-CD40

This protocol used orthotopic mouse models of glioblastoma to test the combination [3].

  • Animal Models: Two syngeneic models were used: the immunogenic GL261 and the more stringent, ICB-resistant SB28, which better represents most human GBM [3].
  • Treatment Schedule:
    • BAL101553: Administered intraperitoneally at 25 mg/kg, on a schedule of 5 days on/2 days off.
    • Anti-CD40 antibody: Administered intraperitoneally at 100 µg per dose.
  • Experimental Groups: Mice were treated with vehicle control, BAL101553 monotherapy, anti-CD40 monotherapy, or the combination.
  • Primary Outcome: Overall survival was the key metric for evaluating therapeutic efficacy.
  • Key Finding: While neither monotherapy was effective in the SB28 model, the combination demonstrated a clear synergistic survival benefit. This effect was maintained in T-cell-deficient mice, indicating a T-cell-independent mechanism of action reliant on innate immunity [3].

Mechanism of Action and Synergistic Pathways

This compound's unique mechanism as a microtubule destabilizer that activates the Spindle Assembly Checkpoint (SAC) underpins its synergistic potential. The following diagram illustrates the proposed pathways for its synergy with anti-CD40 therapy.

G This compound This compound TumorCell Tumor Cell Death This compound->TumorCell Binds Tubulin Activates SAC HMGB1 Release of DAMPs (e.g., HMGB1) TumorCell->HMGB1 InnateImmuneActivation Innate Immune Activation HMGB1->InnateImmuneActivation Promotes MacrophageActivation Macrophage Activation & Reprogramming InnateImmuneActivation->MacrophageActivation SynergisticKilling Synergistic Tumor Killing (T-cell Independent) InnateImmuneActivation->SynergisticKilling aCD40 Anti-CD40 Agonist aCD40->MacrophageActivation Stimulates MacrophageActivation->SynergisticKilling

The diagram above shows how the combination works through innate immunity. In contrast, the synergy with radiotherapy is more direct: by arresting tumor cells in the G2/M phase of the cell cycle (the most radiosensitive phase), listhis compound sensitizes them to the DNA-damaging effects of radiation, leading to enhanced tumor cell death [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

387.14437281 g/mol

Monoisotopic Mass

387.14437281 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7KSX9YI58

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Wikipedia

3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile

Dates

Last modified: 08-15-2023
1: Prota AE, Danel F, Bachmann F, Bargsten K, Buey RM, Pohlmann J, Reinelt S, Lane H, Steinmetz MO. The novel microtubule-destabilizing drug BAL27862 binds to  the colchicine site of tubulin with distinct effects on microtubule organization. J Mol Biol. 2014 Apr 17;426(8):1848-60. doi: 10.1016/j.jmb.2014.02.005. Epub 2014 Feb 11. PubMed PMID: 24530796.

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